Isopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
| Record name | ISOPENTANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76701-33-2 | |
| Record name | Butene, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8025468 | |
| Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ISOPENTANE | |
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| Record name | Butane, 2-methyl- | |
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| Record name | Isopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ISOPENTANE | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
| Record name | ISOPENTANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopentane | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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| Record name | ISOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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| Record name | ISOPENTANE | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopentane | |
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| Record name | Isopentane | |
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| Record name | 2-Methylbutane | |
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| Record name | ISOPENTANE | |
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| Record name | Isopentane | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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| URL | https://cameochemicals.noaa.gov/chemical/943 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopentane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPENTANE | |
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Foundational & Exploratory
An In-depth Technical Guide to Isopentane: Properties and Protocols for Laboratory Applications
Introduction: Understanding Isopentane's Role in Modern Research
This compound, systematically named 2-methylbutane (C₅H₁₂), is a branched-chain alkane that, despite its simple structure, possesses a unique combination of physical properties making it an indispensable tool in the modern laboratory.[1][2][3] Its extreme volatility and low freezing point are not mere chemical curiosities; they are the very characteristics that researchers leverage for critical applications, most notably in the rapid, artifact-free freezing of biological specimens for histological analysis.[3][4][5]
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of this compound. We will explore its core properties, delve into the causality behind its use in key protocols, and establish a framework for its safe and effective implementation in your laboratory workflows.
Part 1: Core Physicochemical Properties of this compound
The utility of any laboratory chemical is fundamentally dictated by its physical and chemical properties. This compound's behavior is a direct result of its branched structure, which differentiates it from its straight-chain isomer, n-pentane, primarily by lowering its boiling point.[6][7] It is a colorless, volatile liquid with a characteristic gasoline-like odor.[3][8][9]
Understanding these properties is the first step to mastering its application and ensuring laboratory safety.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ | [1][2][10] |
| Molar Mass | 72.15 g/mol | [8][10][11] |
| Boiling Point | 27.8 - 28°C (82°F) | [8][10][11][12] |
| Freezing/Melting Point | -159.9°C to -160°C (-255.8°F) | [8][10][11][12] |
| Flash Point | -51°C (-60°F) | [1][11][12] |
| Autoignition Temperature | 420°C (788°F) | [1][9][12] |
| Density (at 15-20°C) | 0.62 - 0.625 g/cm³ | [10][11][12][13] |
| Vapor Density (Air=1) | ~2.48 | [12][13] |
| Vapor Pressure (at 20°C) | ~76.1 - 79.3 kPa | [11][12][14] |
| Solubility in Water | Practically insoluble (< 1 g/L) | [12][13][15] |
| Solubility in Organics | Miscible with non-polar solvents (ethers, esters, paraffins, etc.) | [6][10][11] |
Part 2: Primary Laboratory Application: Cryofixation (Snap-Freezing)
The most prominent and critical use of this compound in research and clinical laboratories is for the rapid freezing (snap-freezing) of biological tissues for cryosectioning and subsequent analysis (e.g., histology, immunohistochemistry).[3][5][16]
The Scientific Rationale: Why this compound is Superior to Direct Liquid Nitrogen Immersion
A common misconception is that direct immersion in liquid nitrogen (-196°C) would provide the fastest freezing rate. However, this method is hampered by the Leidenfrost effect . When a tissue sample at room temperature is plunged into liquid nitrogen, a layer of insulating nitrogen gas immediately forms around it. This gas layer dramatically slows heat transfer, leading to slower, non-uniform freezing. This slow process allows for the formation of large ice crystals within the cells, which can rupture membranes and destroy tissue architecture, creating "freezing artifacts" that render samples unsuitable for high-resolution microscopic analysis.[5][17]
This compound, cooled to its near-freezing point (-160°C) with liquid nitrogen, elegantly circumvents this problem.[2][3] this compound remains in a liquid state at this temperature and does not form an insulating gas layer upon contact with the warmer tissue. This ensures a very high rate of heat transfer away from the sample, leading to rapid, uniform freezing. The speed of this process minimizes the formation of ice crystal artifacts, thereby preserving cellular morphology and the antigenicity of proteins for subsequent analysis.[4][5][16]
Experimental Protocol: Snap-Freezing of Tissue Samples
This protocol provides a self-validating system for achieving optimal tissue preservation.
Materials:
-
This compound (2-methylbutane)
-
Liquid nitrogen or dry ice pellets
-
Dewar flask or insulated container (e.g., Styrofoam)
-
Cryomolds
-
Optimal Cutting Temperature (OCT) compound
-
Long forceps
-
Pre-labeled cryovials or aluminum foil for storage
-
Personal Protective Equipment (PPE): Cryo-gloves, safety goggles, lab coat
Step-by-Step Methodology:
-
Preparation (Perform in a Fume Hood): Place the metal beaker inside the insulated Dewar. Fill the Dewar with liquid nitrogen, ensuring the level is high enough to surround the bottom half of the metal beaker.[16][17]
-
Cooling the this compound: Carefully pour this compound into the metal beaker until it is about two-thirds full. The this compound will begin to bubble as it cools. The bath is ready when the vigorous bubbling subsides and the this compound becomes opaque or slushy, nearing its freezing point (~-160°C).[7][18][19] Causality Note: Using the this compound when it is clear and still significantly warmer than its freezing point will not provide a sufficiently rapid freeze.
-
Tissue Preparation: Trim the fresh tissue to the desired size to fit within the cryomold.
-
Embedding: Add a small amount of OCT compound to the bottom of the cryomold. Place the tissue onto the OCT, orienting it as required for the desired sectioning plane. Cover the tissue completely with additional OCT, avoiding the introduction of air bubbles.[20][21]
-
Freezing: Using long forceps, grip the cryomold and submerge it into the pre-chilled this compound. Hold it in the liquid for 15-30 seconds, or until the OCT block turns completely white and opaque.[4][17]
-
Storage: Immediately remove the frozen block from the this compound. Briefly blot excess this compound on a paper towel. Wrap the block in pre-labeled aluminum foil or place it in a labeled cryovial.
-
Long-Term Storage: For optimal preservation, immediately transfer the frozen samples to a -80°C freezer or a liquid nitrogen storage tank.[18]
Workflow Visualization: Snap-Freezing Protocol
Caption: A logical workflow for snap-freezing biological samples.
Part 3: this compound as a Non-Polar Solvent and Other Applications
While cryofixation is its most specialized laboratory use, this compound also functions as a non-polar solvent.
-
Solvent Properties: Like other alkanes, this compound is an effective solvent for non-polar substances such as oils and greases.[10][11] It is miscible with many organic solvents like ethers, esters, and other hydrocarbons, but is practically insoluble in water.[6][10][11] Its very low boiling point means it can be easily removed by evaporation, which can be advantageous in certain organic syntheses or extractions.[7]
-
Blowing Agent: Outside of the typical research lab, this compound is used as a blowing agent for producing polymer foams like polystyrene or polyurethane.[3][11][12]
-
Geothermal Power: In binary cycle geothermal power plants, this compound is used as a working fluid. Its low boiling point allows it to be vaporized by low-temperature geothermal heat, with the resulting gas driving turbines to generate electricity.[22][23][24]
Part 4: Safety, Handling, and Disposal
The physical properties that make this compound useful also make it hazardous. Its high volatility and extremely low flash point demand strict adherence to safety protocols. It is classified as an extremely flammable liquid and vapor.[12][15][25]
This compound Safety Profile
| Hazard Category | Rating / Value | Significance / Notes | Source(s) |
| NFPA 704 Rating | Health: 1, Flammability: 4, Instability: 0 | 1: Slight hazard, 4: Extreme hazard, 0: Stable | [26] |
| Flash Point | -51°C (-60°F) | Can be ignited by sparks or flames at very low temperatures. | [1][11][13] |
| Explosive Limits in Air | LEL: 1.4%, UEL: 7.6% | Vapors can form an explosive mixture with air within this range. | [1][13] |
| Vapor Characteristics | Vapor is heavier than air and may travel along the ground. | Ignition can occur at a distance from the source. | [12][13][25] |
| Primary Hazards | Extreme flammability; Aspiration hazard (may be fatal if swallowed and enters airways); May cause drowsiness or dizziness. | [12][15][27] | |
| Skin Contact | Repeated exposure may cause skin dryness or cracking. | The substance defats the skin. | [12][28] |
Handling and Storage Protocols
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent the accumulation of flammable vapors.[20][29]
-
Ignition Sources: Eliminate all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools and explosion-proof electrical equipment.[25][30][31][32]
-
Static Discharge: this compound can generate static electricity.[25] Ground and bond all containers and receiving equipment during transfer to prevent static discharge, which can serve as an ignition source.[12][32]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (check manufacturer compatibility data), and a flame-resistant lab coat.[26][30]
-
Storage: Store this compound in a dedicated, approved flammable liquid storage cabinet.[29][33] The storage area must be cool, dry, well-ventilated, and away from direct sunlight and incompatible materials like strong oxidizing agents.[32][33] Keep containers tightly closed.[12][15][25]
Spill and Disposal Procedures
-
Small Spills: In a fume hood, absorb the spill with a non-combustible absorbent material like vermiculite or sand.[30][31] Place the contaminated material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Remove all ignition sources. If safe to do so, stop the leak. Contain the spill using absorbent, non-combustible materials. Prevent runoff into drains or sewers.[30][31]
-
Disposal: this compound and materials contaminated with it must be disposed of as hazardous waste.[31] Never dispose of this compound down the drain.[31] Follow all local, state, and federal regulations for hazardous waste disposal, typically through a licensed contractor.[14][30]
Conclusion
This compound is a powerful tool for the modern life sciences laboratory, particularly for its role in high-quality tissue cryopreservation. Its efficacy is a direct consequence of its distinct physical properties. However, these same properties necessitate a profound respect for safety procedures. By understanding the scientific principles behind its applications and rigorously adhering to handling and storage protocols, researchers can safely and effectively harness the benefits of this compound to achieve high-quality, reproducible experimental results.
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The Cornerstone of Cryosectioning: A Technical Guide to Isopentane's Role in Preventing Freezing Artifacts
For researchers, scientists, and drug development professionals who rely on high-fidelity tissue analysis, the cryosection is a vital tool. Its power lies in preserving native antigenicity and cellular architecture, making it indispensable for techniques like immunohistochemistry (IHC) and in situ hybridization.[1] However, the integrity of any data derived from cryosections is fundamentally dependent on the quality of the initial tissue freezing process. This guide delves into the core principles of artifact-free cryopreservation, establishing the critical and often misunderstood role of isopentane as the cornerstone of this process.
Part 1: The Foundational Challenge—Ice Crystal Artifacts
The primary antagonist in cryosectioning is the formation of ice crystals. When tissue, which is predominantly water, is frozen slowly, water molecules have time to migrate and align, forming large, destructive ice crystals.[2][3][4] These crystals physically disrupt and displace cellular structures, leading to a "Swiss cheese" effect that obliterates fine morphological detail.[3][4] For a pathologist or researcher, this artifact can render a sample uninterpretable, masking the true cellular relationships and protein localizations that are under investigation.[2][4] The objective, therefore, is not merely to freeze the tissue, but to freeze it so rapidly that water solidifies in a vitreous, or glass-like, state, preventing the formation of organized crystals.[3]
Part 2: The this compound Solution—Overcoming the Leidenfrost Effect
A common misconception is that direct immersion in liquid nitrogen (LN2), one of the coldest readily available cryogens (-196°C), is the fastest way to freeze tissue.[3] This approach is flawed due to a physical phenomenon known as the Leidenfrost effect .[5][6][7] When a relatively warm object (like a tissue sample) makes contact with the extremely cold LN2, the liquid nitrogen boils instantly at the point of contact. This creates an insulating layer of nitrogen gas that envelops the tissue, dramatically slowing down the rate of heat transfer.[5][6][8] This vapor barrier leads to uneven and slower freezing of the tissue's core, which paradoxically promotes ice crystal formation and can cause the entire block to crack.[3][8]
This is where this compound (2-methylbutane) becomes indispensable. This compound has two key properties that make it the ideal heat transfer medium for this application:
-
Low Freezing Point: Its freezing point is approximately -160°C.[9][10]
-
High Thermal Conductivity: It efficiently transfers thermal energy.[8][10]
By pre-chilling liquid this compound in a bath of liquid nitrogen, one creates a cryogenic medium that remains liquid at temperatures far below the freezing point of water but does not boil upon contact with the tissue. This setup completely bypasses the Leidenfrost effect.[8][11] The tissue is plunged into an ultra-cold liquid that maintains direct contact, ensuring an extremely rapid and uniform withdrawal of heat. This "snap-freezing" process is the key to minimizing ice crystal artifacts and preserving superior tissue morphology.[3][12]
Part 3: The Workflow—A Validated Protocol for this compound Snap-Freezing
Achieving reproducible, high-quality results requires a standardized and validated protocol. The following methodology provides a self-validating system for optimal tissue preservation.
Experimental Protocol: Snap-Freezing in this compound
I. Materials & Equipment:
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Dewar flask or insulated container (e.g., Styrofoam box)
-
Metal beaker or cup
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Fine-tipped forceps
-
Dry ice
-
Personal Protective Equipment (PPE): Cryo-gloves, lab coat, safety glasses with side shields, and a full face shield.[13][14]
II. Safety Precautions:
-
Ventilation: Both this compound and liquid nitrogen must be handled in a well-ventilated area or a chemical fume hood.[13][15] this compound is highly flammable, and evaporating LN2 can displace oxygen, creating an asphyxiation risk.[14][16][17]
-
Personal Protective Equipment (PPE): Due to the extreme cold, direct contact with LN2 or chilled this compound can cause severe cold burns and frostbite.[14][18] Always wear appropriate PPE.
-
Container Safety: Never seal a container holding LN2, as the pressure from evaporating gas can cause it to explode.[14][19]
III. Step-by-Step Methodology:
-
Prepare the this compound Bath: Place the metal beaker inside the Dewar flask. Fill the Dewar with LN2 to a level that will surround the beaker. Carefully pour this compound into the metal beaker until it is about two-thirds full.[3]
-
Chill the this compound: The this compound will begin to cool rapidly. The solution is sufficiently cold when it becomes opaque or "milky" and a frozen rim of this compound begins to form on the inside of the beaker.[12] This typically takes 5-10 minutes.
-
Prepare the Tissue: While the this compound is chilling, gently blot the fresh tissue to remove excess liquid. Place a layer of OCT compound in a pre-labeled cryomold. Orient the tissue sample within the OCT, ensuring the surface to be sectioned is flat against the bottom of the mold.[15] Cover the tissue completely with OCT, avoiding the introduction of bubbles.[3][20]
-
Freeze the Sample: Using forceps, hold the cryomold and carefully submerge it into the chilled this compound.[12] Do not release the mold. The OCT will turn white and solid within 20-60 seconds, depending on the size of the tissue block.
-
Store the Sample: Once completely frozen, quickly remove the block from the this compound and place it on dry ice to maintain its temperature.[12] For long-term storage, wrap the frozen block in pre-cooled aluminum foil, place it in a sealed container or bag, and store it at -80°C.[3] This prevents dehydration and degradation.
Workflow Visualization
The following diagram illustrates the logical flow of the this compound snap-freezing process.
Caption: this compound Snap-Freezing Workflow.
Part 4: Data-Driven Comparison and Troubleshooting
While this compound cooled by LN2 is the gold standard for many applications, other methods exist.[12] The choice of method impacts the quality of the final section.
Table 1: Comparison of Tissue Freezing Methods
| Method | Freezing Rate | Ice Crystal Artifact Risk | Safety & Handling | Typical Use Case |
| This compound / LN2 | Very Rapid | Lowest | Flammable liquid; requires fume hood and cryo-PPE.[15][16] | Gold standard for IHC, enzyme histochemistry, and preserving fine morphology.[3][12] |
| Direct LN2 Immersion | Variable (Slow Core) | High (due to Leidenfrost effect) | Cryo-burn and asphyxiation risk.[14][18] | Not recommended for tissue blocks due to cracking and artifact.[3][8] |
| This compound / Dry Ice | Rapid | Low to Moderate | Flammable liquid; requires fume hood.[21] | Good alternative if LN2 is unavailable, but slower than LN2-chilled method.[8][11] |
| Cryostat Cold Bar | Slow | Highest | Minimal chemical risk. | Quick freezing of very small biopsies when morphology is less critical. |
Table 2: Troubleshooting Common Freezing Issues
| Problem | Probable Cause | Recommended Solution |
| Cracked Tissue Block | Freezing was uneven or too slow, allowing large ice crystals to expand and fracture the tissue.[8] This is common with direct LN2 immersion.[8] | Use LN2-chilled this compound for rapid, even freezing. Ensure this compound is sufficiently cold before immersing the sample. |
| "Swiss Cheese" Artifact | Slow freezing rate led to the formation of large ice crystal holes in the tissue.[3] | Ensure the freezing bath is at the optimal temperature. Minimize the time between tissue dissection and freezing. |
| Tissue is Brittle and Crumbles During Sectioning | The sample may have been frozen too cold or is not equilibrated to the cryostat's temperature. | Allow the frozen block to equilibrate in the cryostat chamber for at least 15-30 minutes before sectioning.[12] |
| OCT Block Separates from Tissue | Excess liquid (e.g., PBS, saline) was present on the tissue surface before embedding. | Gently blot the tissue to remove surface moisture before placing it in the OCT-filled cryomold. |
Conclusion
In the pursuit of scientific integrity and reproducible results, controlling for artifacts is paramount. The use of liquid nitrogen-chilled this compound for snap-freezing is not merely a procedural step; it is a scientifically-grounded strategy to overcome the physical barriers to optimal cryopreservation. By preventing the Leidenfrost effect and ensuring ultra-rapid, uniform heat transfer, this method minimizes the formation of destructive ice crystals. For any researcher performing cryosectioning, mastering the this compound snap-freezing technique is a critical investment in the quality and reliability of their experimental data.
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An In-Depth Technical Guide to Isopentane's Low Boiling Point: Principles and Experimental Applications
This guide provides an in-depth exploration of isopentane (2-methylbutane), focusing on the molecular principles that dictate its low boiling point and the consequential applications in research, particularly in drug development and histology. We will delve into the causality behind its use as a premier cryo-fixation agent, offering field-proven insights and detailed protocols for its safe and effective implementation.
The Molecular Basis of this compound's Volatility: A Tale of Two Isomers
This compound, a branched-chain alkane with the chemical formula C5H12, is a colorless, highly volatile, and extremely flammable liquid.[1][2] Its most defining characteristic for laboratory applications is its low boiling point, which is approximately 27.8–28.2°C (82-83°F).[3][4] This means that on a warm day, this compound will readily boil and evaporate.[1][2] To truly understand why, we must compare it to its straight-chain isomer, n-pentane.
Both this compound and n-pentane share the same molecular formula (C5H12) and molar mass (72.15 g/mol ), yet their boiling points differ significantly.[5][6][7] The boiling point of n-pentane is 36.1°C, a full 8°C higher than that of this compound.[5][8] This difference is not due to the composition of the molecules but to their three-dimensional structure and the resulting intermolecular forces.
Intermolecular Forces: The Decisive Factor
The primary intermolecular forces at play in non-polar alkanes like pentane isomers are van der Waals forces, specifically London dispersion forces.[5][9] These are transient, weak attractions that occur when the random movement of electrons creates temporary dipoles in molecules. The strength of these forces is directly related to the surface area available for interaction between adjacent molecules.[9][10]
-
n-Pentane: Its linear, elongated structure allows molecules to pack closely together, maximizing the surface area for contact.[5][8][9] This results in stronger London dispersion forces.
-
This compound: The branched structure (a methyl group on the second carbon) creates a more compact, spherical shape.[2][10][11] This branching prevents molecules from packing as tightly, reducing the available surface area for interaction and leading to weaker London dispersion forces.[9][11][12]
Because more energy (in the form of heat) is required to overcome the stronger intermolecular forces in n-pentane, its boiling point is higher.[5][9] Conversely, the weaker forces in this compound are overcome with less energy, resulting in its characteristic low boiling point and high volatility.
| Property | This compound (2-Methylbutane) | n-Pentane |
| Molecular Formula | C5H12 | C5H12 |
| Molar Mass | 72.15 g/mol [6] | 72.15 g/mol |
| Boiling Point | 27.9°C[4] | 36.1°C[5] |
| Melting Point | -160°C[6] | -130°C |
| Flash Point | -51°C[6] | -49°C |
| Vapor Pressure @ 20°C | 76.1 kPa[6] | 57.3 kPa |
| Density @ 15°C | 0.625 g/cm³[6] | 0.626 g/cm³ |
The Power of Cold: this compound in Cryo-fixation
The most significant application of this compound's physical properties in research is for the rapid freezing, or "snap-freezing," of biological samples for histology, cryosectioning, and cryo-electron microscopy (cryo-EM).[1][3][13]
Why Not Direct Immersion in Liquid Nitrogen?
While liquid nitrogen (-196°C) is a powerful cryogen, immersing a relatively warm tissue sample directly into it is often counterproductive.[14] This action creates an insulating layer of gaseous nitrogen around the tissue—a phenomenon known as the Leidenfrost effect . This vapor barrier dramatically slows the rate of heat transfer, leading to slow, uneven freezing.[14] Slow freezing allows water molecules within the cells to form large ice crystals, which can rupture membranes, destroy cellular architecture, and create freezing artifacts that render the sample useless for microscopic analysis.[14]
This compound: The Ideal Heat Transfer Medium
This compound, with its high thermal conductivity and low freezing point (-160°C), serves as a superior intermediate heat transfer medium.[1][14] When cooled by liquid nitrogen, this compound remains in a liquid state down to -160°C, allowing for complete immersion of the tissue without the formation of an insulating vapor barrier.[1][2][14] This facilitates an extremely rapid and uniform withdrawal of heat from the sample, promoting the formation of amorphous, vitreous ice instead of destructive crystals.[14] This process preserves tissue morphology and antigenicity, which is critical for techniques like immunohistochemistry.[15]
Experimental Protocol: Flash-Freezing of Tissues
This protocol describes the standard procedure for snap-freezing tissues in Optimal Cutting Temperature (OCT) compound using an this compound and liquid nitrogen slurry. This method is essential for preserving tissue integrity for subsequent cryosectioning and analysis.[15][16]
Materials:
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Dewar or insulated container for LN2
-
Metal beaker
-
OCT embedding compound
-
Cryomolds
-
Long-handled forceps
-
Dry ice and insulated container
-
Personal Protective Equipment (PPE): Cryo-gloves, safety goggles/face shield, lab coat
Methodology:
-
Preparation (Perform in a Fume Hood): Place the metal beaker into the Dewar. Fill the Dewar with liquid nitrogen to a level that will surround the lower half of the metal beaker. Carefully pour this compound into the metal beaker.[17][18]
-
Cooling the this compound: Allow the this compound to cool in the liquid nitrogen bath. This may take 5-15 minutes.[17][18] The this compound is sufficiently cold when it becomes opaque or milky and a frozen rim of this compound begins to form on the inside of the beaker.[15][19] The target temperature is approximately -150°C.
-
Tissue Embedding: While the bath is cooling, place a small amount of OCT in a pre-labeled cryomold. Orient your fresh tissue sample within the OCT. Add more OCT to completely cover the tissue, avoiding the formation of bubbles.[18]
-
Freezing: Grasp the cryomold with the long-handled forceps. Carefully and slowly immerse the mold into the chilled this compound.[15] Hold the mold in the liquid this compound for 20-60 seconds, depending on the size of the tissue block, until the OCT is completely frozen and opaque white.[15][20] Do not let go of the mold.
-
Post-Freezing: Once frozen, remove the mold from the this compound and immediately place it on dry ice.[15] This allows any residual this compound to evaporate before storage.
-
Storage: For long-term storage, wrap the frozen block in pre-chilled aluminum foil or place it in a pre-labeled cryovial.[17][18] Store at -80°C until ready for sectioning. Never allow the tissue to thaw and refreeze, as this will cause significant ice crystal damage.[14]
Safety, Handling, and Disposal
This compound's high volatility and flammability necessitate strict safety protocols. Its vapor is heavier than air and can travel along the ground to a distant ignition source.[21]
Core Safety Requirements:
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent the buildup of flammable and potentially harmful vapors.[22][23]
-
Ignition Sources: this compound is extremely flammable with a flash point of -51°C.[24] Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[21][23] Use only explosion-proof electrical equipment and non-sparking tools.[23]
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, a lab coat, and appropriate chemical-resistant gloves.[25][26] When working with liquid nitrogen, cryo-gloves are mandatory.
-
Storage: Store this compound in a tightly sealed, approved container in a cool, dry, well-ventilated area designated for flammable liquids.[22][25] Keep it away from strong oxidizers, with which it can react explosively.[21]
-
Spills: In case of a small spill, absorb the liquid with sand or another inert absorbent and dispose of it as hazardous waste.[21] For larger spills, evacuate the area and contact environmental health and safety personnel.[4]
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An In-depth Technical Guide to Isopentane Safety in a Research Laboratory Setting
Introduction: Understanding Isopentane in the Research Context
This compound, also known as 2-methylbutane, is a colorless, highly volatile, and flammable liquid with a characteristic gasoline-like odor.[1][2] In the realm of scientific research and drug development, its utility is significant. It is frequently employed as a solvent, in the manufacturing of various chemical compounds, and as a blowing agent in the production of plastics.[1] Its low boiling point also makes it a key component in cryo-plunging for flash-freezing of biological samples for electron microscopy. Given its hazardous nature, a comprehensive understanding and strict adherence to safety protocols are paramount for all laboratory personnel. This guide provides an in-depth analysis of this compound's hazards and outlines the necessary safety protocols to ensure a secure research environment.
Chapter 1: Hazard Analysis of this compound
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. These hazards can be categorized into health, fire and explosion, and reactivity risks.
Health Hazards
Exposure to this compound can occur through inhalation, skin and eye contact, and ingestion.
-
Inhalation: this compound vapors are heavier than air and can accumulate in poorly ventilated areas, posing a risk of displacing oxygen.[3] Inhalation of high concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, nausea, lightheadedness, and in severe cases, passing out.[1] Repeated exposure may lead to the development of bronchitis, characterized by coughing and shortness of breath.[1]
-
Skin Contact: Direct contact with this compound can cause skin irritation.[4] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[1][5]
-
Eye Contact: this compound can cause significant eye irritation.[4][6]
-
Ingestion: Ingestion of this compound is a serious medical emergency. Due to its low viscosity, there is a high risk of aspiration into the lungs, which can cause severe lung irritation, coughing, pulmonary edema, and can be fatal.[6][7][8]
Fire and Explosion Hazards
This compound is classified as an extremely flammable liquid.[7][8][9][10]
-
Flammability: It has a very low flash point of <-51°C, meaning it can be easily ignited by sparks, open flames, or even hot surfaces at room temperature.[3] Its vapors can form explosive mixtures with air within a concentration range of 1.4% to 7.6% by volume.[11]
-
Vapor Density: The vapor of this compound is heavier than air, allowing it to travel considerable distances along the ground to an ignition source and flash back.[3][9]
-
Electrostatic Discharge: The flow or agitation of this compound can generate electrostatic charges, which can lead to ignition.[1]
Reactivity Hazards
This compound is generally stable under normal conditions; however, it can react violently with strong oxidizing agents such as peroxides, nitrates, and chlorates, posing a fire and explosion hazard.[1][6]
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[12] The use of a certified chemical fume hood is mandatory for any procedure that may generate vapors.
-
Explosion-Proof Equipment: Due to the high risk of ignition, all electrical equipment, including stirring plates, refrigerators, and lighting, in areas where this compound is handled or stored must be intrinsically safe or explosion-proof.[9][13]
-
Grounding and Bonding: To prevent the buildup of static electricity, containers and equipment used for transferring this compound should be properly grounded and bonded.[9][12][13]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and replaced immediately if compromised.[14]
-
Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing. In cases of potential significant exposure, chemical-resistant aprons and boots may be necessary.
-
Respiratory Protection: In situations where engineering controls cannot maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][16]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidents.
Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Dispensing: Use only non-sparking tools for opening and closing containers.[1][17] When transferring this compound, pour slowly to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame. Use a controlled heating source such as a water bath or a heating mantle connected to a variable autotransformer, and ensure the setup is in a chemical fume hood.
-
Minimizing Quantities: Only work with the smallest quantity of this compound necessary for the experiment.
-
Awareness of Ignition Sources: Be vigilant about potential ignition sources in the laboratory, including static discharge, hot plates, and other electrical equipment.[12]
Storage Requirements
-
Containers: this compound should be stored in tightly sealed, properly labeled containers.[8][9][12]
-
Location: Storage areas must be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[9][12][18] this compound should be stored in a dedicated flammable liquids cabinet.[19]
-
Segregation: this compound must be stored separately from incompatible materials, particularly strong oxidizing agents.[12]
Chapter 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Eliminate Ignition Sources: Shut off all potential ignition sources in the vicinity.[20]
-
Containment: For small spills, absorb the this compound with an inert, non-combustible absorbent material such as vermiculite or sand.[1][10] Do not use combustible materials like paper towels.
-
Cleanup: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team immediately.
Fire Emergency
-
Small Fires: For a small, contained fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][20] Do not use water, as it may spread the flammable liquid.[9][21]
-
Large Fires: In the event of a large fire, activate the fire alarm, evacuate the area immediately, and call emergency services. Do not attempt to fight a large fire.
-
Container Fire: If a container of this compound is exposed to fire, cool the container with a water spray from a safe distance to prevent a pressure buildup and potential explosion.[20][21]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting.[8][9] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[7][10]
Chapter 5: Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Collection: Collect all this compound waste in a clearly labeled, sealed container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific disposal procedures.[1]
Data Presentation
Table 1: Key Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 78-78-4 | [1][10] |
| Molecular Formula | C5H12 | [1][8][11] |
| Boiling Point | 30 °C / 86 °F | [11] |
| Flash Point | < -51 °C | [3] |
| Flammability Limits | 1.4% - 7.6% | [11] |
| Vapor Density (air=1) | 2.48 | [11] |
| Autoignition Temp. | 420 °C / 788 °F | [5] |
| OSHA PEL (8-hr TWA) | 1000 ppm | [1] |
| NIOSH REL (10-hr TWA) | 120 ppm | [1] |
| ACGIH TLV (8-hr TWA) | 600 ppm | [1] |
Table 2: NFPA 704 Diamond for this compound
| Diamond Section | Rating | Hazard | Source |
| Health (Blue) | 1 | Can cause significant irritation. | [6] |
| Flammability (Red) | 4 | Burns readily. | [6] |
| Instability (Yellow) | 0 | Normally stable. | [6] |
| Special (White) | - |
Experimental Protocols Visualization
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting, from preparation to post-handling and emergency response.
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Isopentane Versus n-Pentane: A Strategic Selection Guide for Scientific Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and development, the choice of solvent or reagent can fundamentally dictate the outcome, integrity, and reproducibility of an experiment. Among the aliphatic hydrocarbons, pentane isomers—specifically isopentane (2-methylbutane) and normal pentane (n-pentane)—are frequently employed. While sharing the identical molecular formula, C₅H₁₂, their distinct structural arrangements give rise to significant differences in physical properties that make them uniquely suited for different applications.[1][2][3][4]
This guide provides a detailed, application-oriented comparison of this compound and n-pentane. It moves beyond a simple recitation of physical data to explain the causal relationships between molecular structure and function, empowering researchers to make informed, strategic decisions for their specific laboratory needs, from histology and cryo-fixation to chromatography and drug formulation.
The Foundation: Molecular Structure and its Physical Consequences
The primary distinction between n-pentane and this compound lies in their carbon skeletons. N-pentane is a linear-chain alkane, whereas this compound features a branched structure.[1][5] This seemingly subtle difference has profound implications for intermolecular forces and, consequently, their physical behaviors.
Caption: Molecular structures of n-pentane and this compound.
The linear geometry of n-pentane allows for a larger surface area of contact between adjacent molecules. This enhances the strength of the intermolecular van der Waals forces, requiring more energy to overcome them.[1][6][7] Conversely, the branched, more compact structure of this compound reduces the effective surface area for interaction, leading to weaker van der Waals forces.[6][7] These molecular-level differences directly translate to the macroscopic properties summarized below.
Table 1: Comparative Physical Properties of n-Pentane vs. This compound
| Property | n-Pentane | This compound (2-Methylbutane) | Significance for Scientific Applications |
| Molecular Formula | C₅H₁₂ | C₅H₁₂ | Identical composition, differing only in structure. |
| Boiling Point | 36.1°C (97.0°F)[1][2] | 27.9°C (82.2°F)[1][8] | n-Pentane is easier to handle as a liquid at room temperature, while this compound's high volatility is ideal for rapid evaporation. |
| Melting/Freezing Point | -130°C (-202°F)[9] | -160°C (-256°F)[10] | This compound's extremely low freezing point is critical for cryo-fixation applications. |
| Density (at 20°C) | 0.626 g/mL[9][11] | 0.616 g/mL[10] | Both are low-density, non-polar solvents. |
| Vapor Pressure (at 20°C) | 57.9 kPa[11] | 77.0 kPa[10] | This compound's higher vapor pressure reflects its greater volatility. |
| Viscosity (at 20°C) | 0.240 mPa·s[11] | 0.214 mPa·s[10] | Both have very low viscosity, facilitating easy handling and flow. |
Core Application Showdown: Where Each Isomer Excels
The choice between this compound and n-pentane is rarely arbitrary and is driven by the specific demands of the application.
The Challenge: The primary goal of tissue freezing (cryo-fixation) for histology or cryo-electron microscopy is to preserve the tissue's morphology in a life-like state by preventing the formation of damaging ice crystals.[12] Slow freezing allows water molecules to coalesce and form large crystals that can rupture cell membranes and destroy delicate ultrastructures.[12]
The this compound Advantage: this compound is the gold standard for rapid freezing protocols for a critical reason: its thermal properties.
-
High Thermal Conductivity: this compound efficiently transfers heat away from the tissue sample.[12]
-
Avoidance of Vapor Barrier: When a warm sample is plunged directly into liquid nitrogen (-196°C), the liquid nitrogen boils on contact, creating an insulating layer of nitrogen gas known as a vapor barrier (the Leidenfrost effect).[12] This gas layer dramatically slows down the cooling rate of the tissue's core, leading to ice crystal artifacts.[12]
-
Optimal Freezing Point: this compound's freezing point of -160°C means it remains liquid when cooled by liquid nitrogen.[10] This allows a tissue sample to be submerged in a liquid bath that is at a very low temperature but does not form a vapor barrier, ensuring ultra-rapid and uniform freezing.[12]
Experimental Protocol: Rapid Freezing of Tissue Samples
-
Preparation: In a chemical fume hood, place a stainless steel beaker containing this compound into a Dewar flask or insulated container filled with liquid nitrogen. Allow the this compound to cool for at least 10-15 minutes. Opaque slush or solid this compound may begin to form at the bottom, indicating it is sufficiently cold.[12]
-
Sample Mounting: Mount the fresh tissue specimen in a cryomold with an appropriate embedding medium, such as Optimal Cutting Temperature (OCT) compound. Ensure the tissue is correctly oriented for the desired sectioning plane.[13]
-
Freezing: Using long forceps, submerge the entire cryomold into the liquid nitrogen-chilled this compound for 15-30 seconds, or until the OCT block is completely opaque and frozen solid.[14]
-
Storage: Immediately transfer the frozen block to a pre-labeled container on dry ice. For long-term storage, place the samples in a -80°C freezer.[13]
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Isopentane: A Structural and Functional Analysis of its Role in Modern Research
An In-Depth Technical Guide for Researchers and Scientists
Introduction: Beyond the Isomer
In the landscape of organic chemistry, the significance of a molecule is often dictated by its structural nuances. Isopentane, systematically known as 2-methylbutane, serves as a quintessential example. As one of the three structural isomers of pentane (C5H12), its branched-chain configuration distinguishes it from its linear counterpart, n-pentane, and the highly symmetric neopentane.[1][2][3] This seemingly subtle alteration in atomic arrangement imparts a unique set of physical and chemical properties that have profound implications across a spectrum of scientific disciplines. From its foundational role in understanding hydrocarbon kinetics to its critical applications in cryobiology and materials science, this compound is more than a simple alkane; it is a versatile tool enabling discovery.
This guide provides an in-depth exploration of the molecular architecture of this compound and synthesizes its diverse research implications. We will dissect its spectroscopic signature, delve into its thermodynamic behavior, and illuminate its functional roles in both laboratory and industrial settings. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the distinct properties of this compound to advance their work.
Part 1: The Molecular Architecture of this compound
A thorough understanding of this compound begins with its fundamental structure, which dictates its physical behavior and chemical reactivity.
Chemical Identity and Isomerism
This compound is a saturated, branched-chain hydrocarbon.[2][4] Its structure features a four-carbon butane chain with a methyl group branching from the second carbon atom.[5] This branching is the critical differentiator from n-pentane. The compact, non-linear shape of this compound reduces the surface area available for intermolecular van der Waals interactions compared to the straight-chain n-pentane. This structural difference directly results in a lower boiling point for this compound (27.8 °C) compared to n-pentane (36.1 °C), a key property exploited in many of its applications.[1][4]
Spectroscopic and Analytical Characterization
The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, allowing for its unambiguous identification and differentiation from its isomers.
-
NMR Spectroscopy: In ¹³C NMR spectroscopy, the four distinct carbon environments of this compound produce four unique signals, distinguishing it from n-pentane (three signals) and neopentane (two signals).[6][7] ¹H NMR is similarly informative, with the proton signals corresponding to the different methyl and methylene groups in the molecule.[3][8][9]
-
Mass Spectrometry: When subjected to mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak appears at an m/z of 72.[6] Due to the stability of the resulting secondary carbocations, prominent fragment peaks are observed at m/z 57 (loss of a methyl group) and m/z 43 (loss of an ethyl group).[10][11] This fragmentation pattern is a reliable identifier and differs significantly from that of n-pentane, where the base peak is typically m/z 43.[6][11]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characteristic of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.[8][12]
Physicochemical Properties
The functional utility of this compound is rooted in its specific physical and chemical properties, summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Methylbutane | [2][8] |
| CAS Number | 78-78-4 | [2][13] |
| Molecular Formula | C₅H₁₂ | [1][2][8] |
| Molar Mass | 72.15 g/mol | [2][8][13][14] |
| Appearance | Colorless liquid | [2][14] |
| Odor | Gasoline-like | [2][14][15] |
| Boiling Point | 27.8 °C (82.1 °F) | [1][2][13] |
| Melting Point | -159.9 °C (-255.8 °F) | [2][13][14] |
| Density | 0.62 g/cm³ (at 20 °C) | [1] |
| Vapor Pressure | 76.99 kPa (at 20 °C) | [2] |
| Flash Point | -51 °C (-60 °F) | [14] |
| Solubility in Water | Almost insoluble | [16][17] |
Part 2: Research Implications and Strategic Applications
The unique structural and physical properties of this compound translate into a wide array of applications, making it an indispensable tool in multiple research and industrial domains.
Foundational Role in Chemical Kinetics and Synthesis
This compound's branched structure makes it an ideal model compound for fundamental research in chemical kinetics, particularly in combustion studies.[18] Research in this area aims to develop detailed kinetic models that can predict the reaction pathways of complex hydrocarbons, which is crucial for designing more efficient engines and cleaner-burning fuels.[18] In chemical synthesis, it serves as a non-polar solvent and is a precursor for producing other chemicals, such as isoamylenes and isoprene, through catalytic dehydrogenation.[15][18]
Advanced Materials and Industrial Processes
The high volatility and low boiling point of this compound are leveraged in several large-scale industrial applications.
-
Blowing Agent: It is a key blowing agent in the production of expandable polystyrene (EPS) and polyurethane (PU) foams.[1][15][16][17] As the liquid this compound vaporizes, it creates the cellular structure of the foam, which is essential for insulation materials.[1]
-
Refrigerant: As a natural refrigerant (R-601a), this compound is an environmentally friendlier alternative to chlorofluorocarbons (CFCs).[1][15] Its thermodynamic properties are well-suited for use in cooling systems and geothermal power plants, where it is used in a closed loop to drive turbines.[1][2]
-
Fuel Technology: this compound is a valuable component in gasoline blending. Its high octane rating (RON 93.7) significantly boosts the performance and efficiency of fuel while reducing harmful emissions.[1][2][4][18]
Innovations in Life Sciences and Drug Development
In the biomedical and pharmaceutical fields, this compound's utility is centered on its thermal and solvent properties.
-
Cryofixation for Ultrastructural Analysis: The most critical application in life sciences is its use as a cryogen for the rapid, vitrification-based freezing of biological samples.[2][15] When cooled by liquid nitrogen to approximately -160 °C, this compound acts as an efficient heat transfer medium.[2][5][15] This rapid freezing prevents the formation of ice crystals that would otherwise damage delicate cellular ultrastructures, preserving them for analysis by techniques like cryo-electron microscopy (Cryo-EM) and histology.[2]
-
Extraction Solvent: this compound's non-polar nature and high volatility make it an effective solvent for the extraction of phytochemicals, such as terpenes and flavonoids, from plant materials.[19] Its low boiling point facilitates easy removal from the extract, which is particularly advantageous for isolating heat-sensitive compounds.[19][20] This has direct applications in natural product discovery and the quality control of herbal medicines.[21]
Caption: Logical relationship between this compound's structure and its key applications.
Part 3: Key Experimental Protocols
The successful application of this compound requires robust and validated methodologies. The following protocols are provided as a self-validating system, explaining the causality behind each step to ensure reproducibility and accuracy.
Protocol 1: Cryofixation of Biological Tissues for Histology
This protocol describes the vitrification of tissue samples using liquid nitrogen-cooled this compound. The primary objective is to freeze the tissue rapidly enough to prevent the formation of crystalline ice, thereby preserving cellular morphology.
Methodology:
-
Preparation: Prepare a dewar flask with liquid nitrogen. Place a metal beaker containing this compound into the liquid nitrogen bath, ensuring the this compound does not solidify completely. A slushy, liquid consistency around -160 °C is ideal for optimal heat transfer.
-
Sample Mounting: Mount a small, dissected tissue sample (no more than 2-3 mm thick to ensure rapid freezing) onto a cryostat chuck with OCT (Optimal Cutting Temperature) compound.
-
Freezing: Using forceps, plunge the chuck-mounted tissue directly into the liquid-phase this compound slush. Hold for 15-30 seconds until vigorous boiling ceases. The choice of this compound over direct plunging into liquid nitrogen is critical; this compound avoids the formation of an insulating layer of nitrogen gas (Leidenfrost effect), allowing for a much faster rate of heat transfer.
-
Storage: Quickly transfer the frozen sample from the this compound to the liquid nitrogen dewar for short-term storage or to a -80 °C freezer for long-term storage.
-
Sectioning: Equilibrate the frozen block to the cryostat temperature (typically -20 °C to -25 °C) before proceeding with cryosectioning.
Caption: Workflow for the cryofixation of biological tissue using this compound.
Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow outlines the analysis of an organic extract to confirm the complete removal of this compound as a residual solvent, a critical step in pharmaceutical and natural product development.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the final extract into a headspace vial. Add a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Standard Preparation: Prepare a calibration standard by spiking a known amount of this compound into the same high-boiling-point solvent.
-
Headspace Incubation: Place the vials in the headspace autosampler. Incubate at a controlled temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds like this compound to partition into the gas phase.
-
GC-MS Analysis:
-
Injection: Automatically inject a known volume of the headspace gas onto the GC column.
-
Separation: Use a suitable capillary column (e.g., a non-polar DB-1 type) with a temperature program that rapidly elutes the highly volatile this compound.
-
Detection: Operate the mass spectrometer in scan mode to acquire a full mass spectrum or in selected ion monitoring (SIM) mode, targeting the characteristic ions of this compound (m/z 43, 57, 72) for higher sensitivity.
-
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration standard. The result ensures that residual solvent levels are below the safety limits defined by regulatory bodies like the USP <467>.
Part 4: Safety and Environmental Considerations
The responsible use of this compound necessitates a clear understanding of its hazard profile and environmental fate.
-
Health and Safety: this compound is an extremely flammable liquid, and its vapors can form explosive mixtures with air.[1][14] It must be stored in a cool, well-ventilated area away from ignition sources, and containers should be grounded and bonded during transfer.[8][18] Inhalation of high concentrations can cause respiratory irritation, dizziness, and central nervous system depression.[1] Proper personal protective equipment (PPE), including safety goggles and gloves, is mandatory.[18]
-
Environmental Impact: As a Volatile Organic Compound (VOC), this compound can contribute to the formation of ground-level ozone.[1] In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 4.1 days.[8][15] While its potential for bioconcentration in aquatic organisms is considered moderate, releases to the environment should be minimized.[8]
Conclusion and Future Outlook
The branched structure of this compound is a clear determinant of its valuable and diverse properties. Its low boiling point, high volatility, and excellent heat transfer characteristics have established it as an indispensable compound in fields ranging from materials science to cell biology. The ability to rapidly vitrify biological samples has been particularly transformative, underpinning significant advances in structural biology and pathology.
Looking forward, research will likely focus on enhancing the sustainability of this compound-based processes. This includes developing more efficient solvent recovery and recycling systems in industrial applications and exploring its use in novel, green extraction technologies. As analytical instrumentation becomes more sensitive, the role of this compound as a model compound for studying the complex reaction kinetics of branched alkanes will continue to expand, contributing to the development of next-generation fuels and energy systems. The continued exploration of this simple yet powerful molecule promises to yield further innovations across the scientific spectrum.
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Isopentane in Biological Sample Preparation: A Guide to Cryofixation Beyond Simple Solubility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Reframing the Question of "Solubility"
When researchers discuss the use of isopentane with biological samples, the term "solubility" can be misleading. We are not dissolving a tissue block in the traditional sense. Instead, we leverage the unique physicochemical properties of this compound as a superior cryogen for a process called cryofixation or "snap-freezing." The primary goal is not to dissolve the sample, but to freeze it with such rapidity that water molecules do not have time to form large, destructive ice crystals. This process, known as vitrification, preserves the intricate architecture of cells and tissues, as well as the integrity of delicate macromolecules like RNA and proteins, for downstream analysis.
This guide provides a comprehensive overview of the science and practice of using this compound for cryofixation. We will explore the underlying principles that make it the preferred method over direct liquid nitrogen immersion, provide detailed, field-tested protocols, and address critical safety considerations.
The Core Science: Why this compound Excels at Cryofixation
To understand the role of this compound, we must first appreciate the central challenge in preserving biological samples: the damaging effect of ice crystal formation.
The Physics of Freezing: Heat Transfer and the Leidenfrost Effect
Slow freezing allows water molecules to align into crystalline lattices, which expand in volume and rupture delicate cellular and subcellular membranes.[1] To prevent this, we must extract heat from the sample as quickly as possible.
While liquid nitrogen (LN2) is extremely cold (-196°C), it is often a poor choice for direct sample freezing due to a phenomenon called the Leidenfrost effect . When a comparatively warm object (like a tissue sample) is plunged into LN2, the LN2 boils on contact, creating an insulating layer of nitrogen gas around the tissue.[1][2] This vapor barrier dramatically slows down heat transfer, leading to uneven cooling and the formation of ice crystal artifacts, particularly in the core of the sample.[1][3]
This compound (2-methylbutane), with its high thermal conductivity and a freezing point of -160°C, circumvents this problem.[1] When chilled with LN2, it remains in a liquid state and does not form an insulating vapor halo upon contact with the tissue. This ensures continuous, rapid, and uniform heat transfer from the entire surface of the sample, promoting the desired vitrification.[1]
Interaction with Biological Molecules at Cryogenic Temperatures
While this compound is a non-polar organic solvent, the ultralow temperatures and brief exposure times used in cryofixation preclude any significant dissolution of biological components. The primary interaction is thermal, not chemical.
-
Lipids : As non-polar molecules, lipids are generally soluble in non-polar solvents like this compound.[4] However, during snap-freezing, the lipids are rapidly solidified, locking them into the cellular structure before any dissolution can occur.
-
Proteins : Proteins are complex macromolecules whose structure and solubility are highly dependent on their aqueous environment.[5] Non-polar solvents are generally denaturing.[6] In cryofixation, the goal is to preserve the native conformation by freezing the surrounding water so quickly that the protein structure is trapped in its near-native state.
-
Nucleic Acids (DNA/RNA) : Due to their charged phosphate backbone, nucleic acids are insoluble in non-polar solvents like this compound and highly soluble in aqueous solutions.[7][8] Therefore, they remain precipitated within the cell during the freezing process. Snap-freezing in this compound is a standard and highly effective method for preserving tissues for subsequent RNA and DNA extraction.[3][9][10]
Field-Proven Protocols for this compound Cryofixation
Success in cryofixation hinges on meticulous preparation and execution. The choice between using liquid nitrogen or dry ice to cool the this compound depends on the required freezing speed and available resources. Liquid nitrogen provides a faster freeze, which is critical for larger samples or tissues prone to artifact formation.[1][3]
Essential Materials & Equipment
-
Reagents : this compound (2-methylbutane), Optimal Cutting Temperature (OCT) compound, liquid nitrogen or dry ice pellets.
-
Containers : Dewar flask or insulated styrofoam container for cryogen, and a metal beaker or canister for this compound.[1][11]
-
Tools : Pre-labeled cryomolds, fine-tipped forceps (one pair kept at room temp, one chilled), cryo-storage boxes.[12]
-
Personal Protective Equipment (PPE) : Insulated cryo-gloves, safety glasses with side shields or a face shield, lab coat.[13] All procedures involving this compound must be performed in a certified chemical fume hood.[12][14]
Experimental Workflow: Tissue Preparation & Freezing
Step-by-Step Methodology:
-
Prepare the this compound Bath :
-
Method A (Liquid Nitrogen) : Place the metal beaker containing this compound inside a Dewar flask. Slowly add liquid nitrogen to the Dewar, ensuring the LN2 level does not exceed the this compound level.[11] The this compound is ready when it becomes opaque and a small amount of frozen this compound forms at the bottom, which indicates it is near its freezing point (-160°C).[1][11] This method offers the most rapid freezing.[15]
-
Method B (Dry Ice) : Place the metal beaker in an insulated container and surround it with dry ice pellets. Pour this compound into the beaker. The bath is ready when the vigorous bubbling of the dry ice subsides, and the temperature reaches approximately -70°C to -78.5°C.[12][15]
-
-
Sample Embedding :
-
Gently blot the fresh tissue to remove excess liquid.[11] For optimal freezing, tissue should be no thicker than 0.5 cm.[13]
-
Fill a pre-labeled cryomold halfway with room-temperature OCT compound.
-
Using forceps, place the tissue into the OCT and orient it correctly for the desired sectioning plane.[12]
-
Add more OCT to completely cover the tissue, avoiding the introduction of bubbles.[2][12]
-
-
Freezing the Sample :
-
Using long forceps, grasp the cryomold and carefully immerse it into the chilled this compound. Do not let go of the mold.[11]
-
Hold the mold in the this compound until the OCT turns completely white and opaque. This typically takes 20-60 seconds, depending on the size of the block.[11]
-
Once frozen, immediately transfer the block to a container of dry ice to keep it frozen while processing other samples.[1][11]
-
-
Storage :
-
For long-term storage, wrap the frozen blocks individually in foil or place them in sealed cryotubes.[1][15]
-
Store the samples in a labeled box in a -80°C freezer or, for indefinite storage, in the vapor phase of a liquid nitrogen freezer.[9][13] Proper sealing is crucial to prevent dehydration, which can ruin the tissue.[15][16]
-
Data Summary and Advanced Considerations
Comparison of Cryofixation Parameters
| Parameter | This compound Cooled with LN2 | This compound Cooled with Dry Ice | Direct Liquid Nitrogen |
| Approx. Temp. | -150°C to -160°C[1][11] | -70°C to -78.5°C[1][12] | -196°C |
| Freezing Rate | Very Rapid[15] | Rapid | Slow & Uneven[1] |
| Leidenfrost Effect | No[1][3] | No | Yes[1][2] |
| Morphology | Excellent, minimal artifacts[11] | Good to Excellent[3] | Poor, prone to cracking and artifacts[1] |
| Best For | All tissues, especially large or delicate samples (e.g., brain, muscle)[1][17][18] | Smaller biopsies, routine samples[3] | Not recommended for tissue blocks[19] |
| RNA/DNA Quality | Excellent[3] | Excellent[3] | Can be compromised by poor morphology |
Troubleshooting Common Cryofixation Issues
| Issue | Probable Cause(s) | Solution(s) |
| "Swiss Cheese" Holes in Tissue | 1. Freezing was too slow, allowing large ice crystals to form.[1] 2. Sample was allowed to thaw and refreeze.[1] | 1. Ensure this compound is sufficiently cold; use LN2-chilled this compound for faster freezing. 2. Never allow frozen tissue to thaw. Maintain the cold chain at all times. |
| Cracked Tissue Block | 1. Uneven freezing, often from direct LN2 immersion.[1] 2. Freezing too rapidly from a very high temperature differential. | 1. Use chilled this compound as the immersion medium to ensure uniform heat transfer.[1] 2. Avoid freezing overly large samples; trim to appropriate size. |
| Poor Morphology | 1. Delayed freezing after tissue excision. 2. Dehydration during storage. | 1. Freeze tissue as quickly as possible after resection, optimally within 30 minutes.[9] 2. Store blocks in well-sealed containers or wrapped in foil at -80°C.[1][15] |
Mandatory Safety Protocols
This compound is a hazardous chemical that requires strict safety protocols. Its primary dangers are its extreme flammability and high volatility.[20][21]
-
Handling Environment : Always handle this compound inside a certified chemical fume hood to prevent the buildup of flammable vapors.[12][14] Ensure the area is free of ignition sources such as open flames, sparks, or hot surfaces.[22][23]
-
Static Electricity : Ground all equipment to prevent the buildup of electrostatic charges, which can ignite this compound vapors.[22] Use non-sparking tools.[22]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including insulated/cryo-gloves, a face shield or safety goggles, and a lab coat.[13][24][25]
-
Storage : Store this compound in tightly closed, approved containers in a cool, dry, well-ventilated area designated for flammable liquids.[20][24] Keep it away from oxidizing agents.[23]
-
Disposal : Dispose of this compound as hazardous waste according to institutional and governmental regulations.[23][25] Do not pour it down the drain.[25] Allow used this compound to warm to room temperature in the fume hood before capping for waste collection to prevent pressure buildup from vaporization.[1]
Conclusion
While the concept of "solubility" is not the primary consideration, the use of this compound is indispensable for the high-fidelity cryopreservation of biological specimens. Its superior thermal properties allow for the rapid, uniform vitrification necessary to prevent ice crystal artifacts and preserve both morphological and molecular integrity. By understanding the scientific principles and adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can reliably produce high-quality frozen samples, forming the bedrock of reproducible and accurate experimental results.
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Isopentane as a Non-Polar Solvent in Organic Synthesis: A Strategic Guide to Application and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of isopentane (2-methylbutane) as a non-polar solvent for organic synthesis. Moving beyond a simple recitation of properties, this document offers a strategic perspective for researchers, chemists, and drug development professionals. We will delve into the specific physicochemical characteristics that render this compound advantageous for particular applications, most notably in low-temperature chemistry. The guide explains the causality behind its selection over other non-polar solvents, presents detailed, field-proven protocols, and outlines rigorous safety and handling procedures.
Deconstructing the Choice: Why this compound?
In the landscape of non-polar solvents, which includes stalwarts like hexane and pentane, the selection of a specific medium is a critical decision that can dictate the success of a synthetic route. This compound, the branched-chain isomer of pentane, is often chosen not as a general-purpose solvent, but for strategic advantages in specialized applications.[1][2] Its utility stems from a unique combination of physical properties that distinguish it from its linear counterpart and other common alkanes.[1][2]
The core of its value lies in its branched structure , which disrupts intermolecular packing and results in a significantly lower freezing point and a boiling point just above room temperature.[1][3] This makes this compound an exceptional tool for chemists needing to maintain a liquid phase at cryogenic temperatures or for those requiring facile solvent removal from thermally sensitive products.[4][5]
Comparative Physicochemical Profile
A quantitative comparison is essential to appreciate the strategic advantages of this compound. The data below highlights its key differentiators.
Table 1: Comparative Physicochemical Properties of Select Non-Polar Solvents
| Property | This compound (2-Methylbutane) | n-Pentane | n-Hexane |
| Molecular Formula | C₅H₁₂ | C₅H₁₂ | C₆H₁₄ |
| Boiling Point (°C) | 27.9[6] | 36.1 | 68.7 |
| Freezing Point (°C) | -159.9[6] | -129.7 | -95.3 |
| Density (g/mL at 20°C) | 0.620[7] | 0.626 | 0.659 |
| Flash Point (°C) | -51[8] | -49 | -22 |
| Solubility in Water (mg/L at 25°C) | 48[9] | 39 | 9.5 |
Data compiled from cited sources.
The two most salient features from this table are this compound's boiling point and freezing point. The boiling point of ~28°C allows for rapid evaporation and removal from a reaction mixture with minimal heat application, often achievable under a simple stream of nitrogen or gentle vacuum.[4][5] Its remarkably low freezing point of -160°C is its most significant advantage, enabling its use in cryogenic baths with liquid nitrogen to achieve temperatures far below the -78°C offered by a standard dry ice/acetone bath.[1][4][10]
Core Applications in Synthesis
Cryogenic Reactions: The Premier Application
This compound's primary role in modern organic synthesis is as a solvent for reactions requiring extremely low temperatures.[1][4] While many reactions are performed at -78°C, certain highly reactive intermediates, particularly in organometallic chemistry, necessitate even colder conditions to prevent decomposition or side reactions.
Causality: At these temperatures, many common solvents would freeze solid. This compound, however, remains a low-viscosity liquid, ensuring efficient heat transfer and maintaining a homogeneous reaction medium.[11] It is frequently used in conjunction with liquid nitrogen to create a cooling bath that can reach -160°C.[4][10] This is critical for flash-freezing biological tissues for analysis or for stabilizing highly unstable lithiated intermediates before quenching with an electrophile.[4][11]
Experimental Protocol: Preparation of a Cryogenic Bath and Use in a Low-Temperature Reaction
-
Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including cryogenic gloves, safety goggles with a face shield, and a lab coat.[5]
-
Apparatus Setup: Place a Dewar flask of suitable size in the fume hood. Assemble a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Bath Preparation: Carefully pour this compound into a metal beaker or canister, then place this canister inside the Dewar. Slowly and carefully add liquid nitrogen to the Dewar, around the exterior of the this compound-containing canister. Caution: Do not pour liquid nitrogen directly into the this compound, as this can cause violent boiling and splashing.
-
Temperature Control: The liquid nitrogen will cool the this compound. Monitor the temperature with a low-temperature thermometer. This compound will begin to freeze at -160°C; a slushy consistency is ideal for maintaining thermal contact with the reaction flask.[11]
-
Reaction Execution: Once the bath is at the desired temperature, the reaction flask containing the substrate dissolved in an appropriate co-solvent (e.g., THF, diethyl ether) can be carefully lowered into the cryogenic bath.
-
Reagent Addition: Reagents can now be added slowly to the cooled reaction mixture. The low temperature helps to control the exotherm and prevent the decomposition of sensitive reagents or intermediates.
-
Post-Reaction: After the reaction is complete, the flask can be removed from the bath and allowed to warm slowly. The this compound in the bath can be saved and reused.[11]
Diagram 1: Workflow for Cryogenic Reaction Setup
Caption: Step-by-step workflow for preparing and using an this compound/LN₂ cryogenic bath.
Specialty Solvent and Co-Solvent Applications
While less common, this compound serves other roles:
-
Extraction & Chromatography: As a highly non-polar solvent, it can be used in extraction processes for isolating non-polar compounds like lipids or hydrocarbons.[12][13] In chromatography, it can be a component of the mobile phase, though its high volatility can be challenging to manage.
-
Polymerization: this compound can be used as a reaction medium or a blowing agent in the production of polymers like polyethylene or polystyrene foam.[8][14][15]
Trustworthiness and Safety: A Self-Validating System
The effective use of this compound is predicated on a rigorous approach to safety. Its high volatility and extreme flammability are its greatest hazards.[4][7]
Diagram 2: this compound Safety Logic
Caption: A logic diagram illustrating the necessary controls to mitigate this compound's inherent hazards.
Core Safety Protocols:
-
Handling: Always handle this compound within a certified chemical fume hood to manage its volatile vapors.[16] Eliminate all ignition sources, including static discharge, by using non-sparking tools and properly grounded and bonded equipment.[16][17]
-
Storage: Store in tightly sealed containers in a cool, well-ventilated, flame-proof area.[18] It must be kept away from oxidizing agents, with which it can react violently.[17]
-
Peroxide Formation: Like ethers, this compound can form explosive peroxides over time when exposed to air and light. Containers should be dated upon opening. Before use, especially before distillation, the solvent must be tested for peroxides. If present, they must be quenched using a reducing agent (e.g., passing through a column of activated alumina).
-
Disposal: this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19][20] Do not pour it down the drain.[17]
Conclusion
This compound is a specialized solvent whose value is realized when its unique properties are strategically applied. Its unparalleled performance in cryogenic conditions makes it an indispensable tool for chemists working with highly sensitive materials. However, its benefits are intrinsically linked to its hazards. By understanding the causal links between its physical properties, its applications, and the necessary safety protocols, researchers can confidently and effectively integrate this compound into their synthetic workflows, pushing the boundaries of chemical synthesis while maintaining the highest standards of laboratory safety.
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Methodological & Application
Application Note & Protocol: Isopentane-Liquid Nitrogen Bath for Optimal Tissue Freezing
This guide provides a comprehensive protocol for the snap-freezing of biological tissues using an isopentane and liquid nitrogen bath. This technique is critical for preserving tissue morphology, enzyme activity, and nucleic acid integrity, making it an essential procedure for a wide range of research applications including immunohistochemistry (IHC), in situ hybridization (ISH), and transcriptomics.
The Scientific Imperative for Rapid, Controlled Freezing
The primary goal of tissue freezing is to halt biological activity instantaneously and solidify the tissue with minimal structural damage. The rate of freezing is a critical determinant of the quality of the cryopreserved sample.[1][2] Slow freezing allows for the formation of large ice crystals, which can disrupt cellular and subcellular structures, leading to significant artifacts that can compromise experimental results.[3]
Direct immersion of tissue into liquid nitrogen, while seemingly a method for rapid cooling, is often suboptimal.[4][5] The vast temperature difference between the tissue and the liquid nitrogen (-196°C) causes the nitrogen to boil upon contact, creating an insulating layer of nitrogen gas around the tissue.[3][6] This phenomenon, known as the Leidenfrost effect, significantly slows down the heat transfer and leads to uneven freezing, which can cause tissue cracking and the formation of ice crystal artifacts.[3][4]
The use of an this compound (2-methylbutane) bath chilled with liquid nitrogen circumvents this issue. This compound has a high thermal conductivity and remains in a liquid state at temperatures far below the freezing point of water, without boiling upon contact with the warmer tissue.[3] This allows for a rapid and uniform transfer of heat from the tissue to the supercooled this compound, resulting in superior preservation of tissue architecture.[7][8]
Safety First: Handling Cryogens and Flammable Reagents
Both liquid nitrogen and this compound present significant laboratory hazards that must be managed with appropriate safety precautions.
| Hazard | Mitigation Measures |
| Liquid Nitrogen | Extreme cold can cause severe frostbite and cold burns. Always wear cryogenic gloves, a full-face shield, and a lab coat.[9] Work in a well-ventilated area to prevent asphyxiation from displaced oxygen. |
| This compound | Highly flammable and volatile.[8][10] Handle only in a chemical fume hood, away from any potential ignition sources.[10][11] Ensure proper storage in a flammable materials cabinet.[10] |
Protocol: Step-by-Step Guide to Tissue Freezing
This protocol outlines the procedure for snap-freezing tissue samples using an this compound-liquid nitrogen bath.
Materials and Equipment
-
Liquid nitrogen in a Dewar flask
-
This compound (2-methylbutane)
-
Metal beaker or container (stainless steel is ideal)
-
Styrofoam or insulated container for the liquid nitrogen bath
-
Long forceps (at least 12 inches)
-
Cryomolds
-
Optimal Cutting Temperature (OCT) compound
-
Pre-labeled cryovials or aluminum foil
-
Dry ice in an insulated container
-
Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles and face shield, lab coat
Workflow Diagram
Caption: Workflow for this compound-Liquid Nitrogen Tissue Freezing.
Procedure
-
Prepare the this compound Bath:
-
In a chemical fume hood, place the metal beaker inside a larger insulated container.[11]
-
Carefully pour liquid nitrogen into the insulated container, around the metal beaker, to a level of about one-third to one-half the height of the beaker.[4]
-
Pour this compound into the metal beaker until it is about two-thirds full.[4]
-
Allow the this compound to cool for at least 10 minutes.[4] The this compound is sufficiently cold when it becomes opaque or hazy, and a rim of frozen this compound may appear.[7][11] The optimal temperature is between -140°C and -150°C.[12][13]
-
-
Tissue Preparation and Embedding:
-
For optimal results, tissue samples should be no thicker than 0.5 cm to ensure rapid and uniform freezing.[9]
-
Gently blot the tissue to remove excess liquid.[7]
-
Place a small amount of OCT compound in the bottom of a pre-labeled cryomold.
-
Orient the tissue sample in the OCT. If a specific orientation is required for sectioning, ensure it is correctly positioned.
-
Cover the tissue completely with OCT, avoiding the formation of air bubbles, especially near the tissue.[4]
-
-
Freezing the Tissue:
-
Using long forceps, grasp the cryomold and carefully immerse it into the chilled this compound.[4][7] Do not fully submerge the mold to prevent this compound from overflowing into the OCT.[4]
-
Hold the mold in the this compound for 10 to 50 seconds, depending on the size and thickness of the tissue, until the OCT turns completely white and opaque.[7][8]
-
-
Post-Freezing Handling and Storage:
-
Once frozen, quickly transfer the cryomold to a container of dry ice to maintain its temperature.[7]
-
For long-term storage, wrap the individual frozen blocks in pre-cooled, labeled aluminum foil and place them in a labeled freezer bag or box.[4]
-
Store the samples at -80°C until ready for sectioning.[4][9]
-
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Tissue/OCT block cracking | Freezing was too slow or uneven.[3] The this compound may not have been cold enough, or the tissue was left in the liquid nitrogen-chilled this compound for too long.[5] | Ensure the this compound is adequately chilled before freezing.[3] Remove the block from the this compound as soon as it is completely frozen and transfer it to dry ice.[5] |
| "Swiss cheese" holes in sections | Ice crystal formation due to slow freezing.[3] | Ensure the this compound is at the optimal temperature. Freeze fresh, unfixed tissue as rapidly as possible in liquid nitrogen-chilled this compound.[3] |
| Difficulty sectioning | Tissue may not be at the optimal cutting temperature. | Allow the frozen block to equilibrate to the cryostat chamber temperature for approximately 30 minutes before sectioning.[4] |
Concluding Remarks
The this compound-liquid nitrogen bath method for tissue freezing is a robust and reliable technique for preserving the molecular and structural integrity of biological samples. Adherence to this protocol, with a strong emphasis on safety and the principles of rapid, uniform freezing, will yield high-quality frozen tissues suitable for a multitude of downstream applications in research and drug development.
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Tissue Freezing Methods for Cryostat sectioning. (n.d.). Retrieved from [Link]
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Rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent microscopy. (n.d.). Heptane, this compound (2-methylbutane). Retrieved from [Link]
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Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. (n.d.). Retrieved from [Link]
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08.03.003 e2.0 Snap Freezing of Tissue | CTRNet. (2012, June 28). Retrieved from [Link]
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How to Isolate RNA like a Pro - Promega Connections. (2014, March 14). Retrieved from [Link]
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Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2? | ResearchGate. (2018, May 15). Retrieved from [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Flash Freezing with Isopentane
Introduction: The Imperative of Vitrification in Biological Sample Preservation
In the realms of histology, molecular biology, and drug development, the structural and molecular integrity of biological specimens is paramount. The process of freezing, while essential for long-term preservation, can introduce significant artifacts, primarily due to the formation of ice crystals. These crystalline structures can disrupt cellular architecture, compromise membrane integrity, and degrade sensitive biomolecules, rendering samples unsuitable for downstream analyses. Flash freezing, a technique designed to circumvent these issues, relies on rapid cooling to transition water into a glassy, amorphous state known as vitrification.[1]
Isopentane (2-methylbutane) has emerged as a preferred medium for flash freezing due to its superior thermal conductivity compared to liquid nitrogen alone.[2] When a warm sample is plunged directly into liquid nitrogen, the extreme temperature difference creates an insulating layer of nitrogen gas around the tissue (the Leidenfrost effect), which paradoxically slows down the cooling process and can lead to uneven freezing and tissue cracking.[1][2][3] this compound, when chilled to cryogenic temperatures, remains in a liquid state and does not form this vapor barrier, ensuring a more uniform and rapid heat transfer from the specimen.[2] This guide provides a detailed, step-by-step protocol for flash freezing biological samples using this compound, emphasizing best practices, safety considerations, and the scientific principles underpinning the methodology.
Core Principles: Why this compound?
The choice of this compound as a heat transfer medium is grounded in its physicochemical properties. Its low freezing point (-160°C) and high thermal conductivity allow for the rapid and homogenous cooling necessary to minimize ice crystal formation.[2][4] This is particularly crucial for preserving the fine morphological details required for immunohistochemistry and other high-resolution imaging techniques.[5]
Two primary methods are employed to cool this compound to its working temperature: liquid nitrogen and dry ice. The selection between these coolants often depends on the desired cooling rate, the size of the sample, and laboratory accessibility.
-
Liquid Nitrogen-Chilled this compound: This method achieves the most rapid freezing rates, reaching temperatures close to this compound's freezing point (-160°C).[2] It is the preferred method for larger samples or when maximal preservation of cellular architecture is critical.[2][6]
-
Dry Ice-Chilled this compound: A slurry of dry ice and this compound, or this compound cooled by a surrounding bath of dry ice and ethanol, reaches a temperature of approximately -78.5°C.[2][7] While not as rapid as liquid nitrogen chilling, this method is often sufficient for smaller tissue samples and can be more readily available in some laboratory settings.[2]
The following diagram illustrates the fundamental workflow of the this compound flash freezing process:
Caption: A generalized workflow for flash freezing biological samples using this compound.
Safety First: Handling this compound and Cryogens
This compound is an extremely flammable and volatile liquid, and its vapor can form explosive mixtures with air.[4][8][9] Therefore, all procedures involving this compound must be conducted within a certified chemical fume hood.[7][10]
Personal Protective Equipment (PPE) is mandatory:
-
Flame-resistant lab coat
-
Cryogenic gloves when handling liquid nitrogen or dry ice
-
Nitrile gloves for handling this compound[13]
Key Safety Precautions:
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[3][12][13]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[8][11][13] Use only non-sparking tools.[12][13]
-
Static Discharge: Ground and bond containers during transfer to prevent the buildup of static electricity.[9][11][13]
-
Cryogen Handling: Liquid nitrogen can cause severe frostbite. Always use appropriate insulated gloves and handle with care in a well-ventilated area.
-
Disposal: Allow residual this compound on frozen samples to evaporate in the fume hood before transferring to a freezer.[10] this compound waste should be disposed of according to institutional hazardous waste guidelines.
Detailed Protocols
Protocol 1: Flash Freezing with Liquid Nitrogen-Chilled this compound
This protocol is recommended for achieving the fastest cooling rates and optimal morphological preservation.[2][6]
Materials:
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Dewar flask or insulated container for LN2
-
Stainless steel or borosilicate glass beaker for this compound
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Long-handled forceps
-
Pre-labeled cryovials or foil for storage
-
Dry ice in an insulated container
Step-by-Step Procedure:
-
Preparation:
-
Work within a chemical fume hood.
-
Place the LN2 Dewar in a stable position.
-
Pour this compound into the metal or glass beaker to a depth sufficient to fully submerge the cryomold.
-
Using long-handled forceps, carefully lower the beaker of this compound into the LN2.[5][10] The this compound will begin to bubble as it cools.
-
Monitor the this compound. It is sufficiently chilled when it becomes opaque or a solid layer begins to form at the bottom, indicating it is approaching its freezing point of -160°C.[2][5][14] Remove the beaker from the LN2 periodically to prevent the this compound from freezing solid.[2]
-
-
Sample Embedding:
-
Freezing:
-
Grasp the cryomold with long-handled forceps.
-
Immerse the cryomold into the chilled this compound. Do not submerge the entire mold to prevent this compound from spilling into the OCT.[15]
-
Hold the mold in the this compound until the OCT turns completely white and opaque, which typically takes 20-60 seconds depending on the size of the mold.[5]
-
Once frozen, quickly remove the block from the this compound.
-
-
Post-Freezing Handling and Storage:
-
Place the frozen block on dry ice to allow any residual this compound to evaporate.[5]
-
Wrap the frozen block in pre-labeled aluminum foil or place it in a pre-labeled cryovial.[7][14]
-
For long-term storage, transfer the samples to a -80°C freezer or the vapor phase of a liquid nitrogen storage tank.[10][16][17]
-
Protocol 2: Flash Freezing with Dry Ice-Chilled this compound
Materials:
-
This compound (2-methylbutane)
-
Dry ice pellets or blocks
-
Insulated container (e.g., Styrofoam box)
-
Stainless steel or borosilicate glass beaker
-
OCT compound, cryomolds, forceps, and storage materials as in Protocol 1.
Step-by-Step Procedure:
-
Preparation:
-
Work within a chemical fume hood.
-
Place the beaker in the insulated container and surround it with dry ice pellets.[10]
-
Pour this compound into the beaker.
-
To create a slurry for more efficient cooling, slowly add some dry ice pellets directly to the this compound.[7][10] The mixture will bubble vigorously. The slurry is ready when the bubbling subsides, indicating the this compound has reached approximately -78.5°C.[2]
-
A low-temperature thermometer can be used to monitor the temperature, aiming for at least -70°C.[7]
-
-
Sample Embedding:
-
Follow the same procedure for sample embedding in OCT as described in Protocol 1, Step 2.
-
-
Freezing:
-
Using long-handled forceps, submerge the cryomold containing the sample into the dry ice-chilled this compound.[7]
-
Hold until the OCT is completely frozen and opaque.
-
-
Post-Freezing Handling and Storage:
-
Follow the same post-freezing handling and storage procedures as described in Protocol 1, Step 4.
-
Data Presentation and Comparison
| Parameter | Liquid Nitrogen-Chilled this compound | Dry Ice-Chilled this compound | Direct Liquid Nitrogen Immersion |
| Achievable Temp. | ~ -160°C[2][4] | ~ -78.5°C[2][10] | -196°C[6] |
| Cooling Rate | Very Rapid[6][10] | Rapid | Slower due to Leidenfrost Effect[1][2] |
| Freezing Uniformity | High[2] | High | Low (risk of cracking)[1][2] |
| Best For | Large samples, optimal morphology[2] | Small to medium samples[2] | Not recommended for tissue blocks[1] |
| Key Advantage | Fastest heat transfer, minimal artifacts[2][5] | More accessible than LN2 | Extremely low temperature |
Troubleshooting Common Issues
-
Cracked Tissue Blocks: This is often a result of uneven or slow freezing.[1][2] Ensure the this compound is sufficiently cooled and that the sample is immersed quickly and smoothly. For larger samples, using liquid nitrogen-chilled this compound is highly recommended to prevent cracking.[2]
-
Ice Crystal Artifacts (Swiss Cheese Effect): This indicates the cooling rate was too slow.[1] Verify the temperature of the this compound bath and ensure prompt processing of fresh tissue.
-
Bubbles in OCT: Bubbles can interfere with sectioning.[15] Take care when dispensing OCT to avoid introducing air. A Pasteur pipette can be used to remove bubbles before freezing.[15]
The following diagram illustrates the decision-making process for selecting the appropriate cooling method:
Caption: A decision tree for choosing between LN2 and dry ice for chilling this compound.
Conclusion
Flash freezing with this compound is a robust and reliable method for the cryopreservation of biological samples, offering superior morphological and molecular preservation compared to direct immersion in liquid nitrogen.[2][4] By understanding the principles of rapid heat transfer and adhering strictly to the detailed protocols and safety guidelines outlined in this document, researchers, scientists, and drug development professionals can consistently produce high-quality frozen specimens suitable for a wide array of downstream applications. The choice between liquid nitrogen and dry ice as the primary coolant should be guided by sample characteristics and the specific requirements of the intended analysis.
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Freezing Tissues For Cryosectioning. University of Alabama at Birmingham Office of Research. [Link]
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Freezing Tissue in OCT using this compound. Protocols.io. [Link]
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Procedure for freezing tissue in OCT for cryocutting. University of North Carolina School of Medicine. [Link]
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using isopentane for optimal tissue preservation for histology
Application Note & Protocol
Topic: Isopentane-Mediated Cryofixation: A Researcher's Guide to Optimal Tissue Preservation for Histological Analysis
Audience: Researchers, scientists, and drug development professionals.
The Critical Imperative of Cryofixation in Histology
The preservation of tissue architecture is fundamental to histological analysis. The primary goal of any preservation technique is to arrest cellular processes instantaneously, locking all structural and molecular components in a state that faithfully represents the living tissue. While traditional formalin fixation and paraffin embedding (FFPE) is a cornerstone of pathology, it introduces chemical cross-linking that can mask antigenic sites and degrade nucleic acids[1]. For studies requiring pristine preservation of cellular morphology, enzyme activity, or molecular integrity for techniques like immunohistochemistry (IHC), in situ hybridization (ISH), and transcriptomics, rapid freezing—or cryofixation—is the superior method[2][3].
The ultimate objective of cryofixation is to freeze tissue so rapidly that water molecules do not have time to form ordered, destructive ice crystals. Instead, they are locked in a disordered, glass-like state known as vitreous ice[4]. Slow freezing allows water to migrate and form ice crystals, which expand in volume, causing catastrophic damage to cellular membranes and creating artifacts that can obscure or mimic pathological changes[4]. This guide details the theory and practice of using this compound as a heat transfer medium to achieve the ultra-rapid freezing necessary for high-fidelity tissue preservation.
The Mechanistic Superiority of this compound Cryofixation
While seemingly counterintuitive, directly immersing a tissue sample into liquid nitrogen (LN2; -196°C) is an inefficient method for rapid freezing[5]. This is due to a physical phenomenon known as the Leidenfrost effect . When the relatively warm tissue contacts the cryogenic LN2, a layer of nitrogen gas immediately vaporizes, forming an insulating vapor barrier around the sample[4][6]. This gas layer dramatically slows down heat transfer, leading to a slower, uneven freeze and the formation of ice crystal artifacts, particularly in the core of the tissue[4]. This can often cause the tissue block to crack[2][4].
This compound (2-methylbutane) offers a definitive solution to this problem. Its key advantages are rooted in its physical properties:
-
High Thermal Conductivity: this compound is an excellent conductor of heat, allowing for rapid and efficient heat extraction from the tissue sample[4].
-
Low Freezing Point: With a freezing point of approximately -160°C, this compound remains in a liquid state when cooled by liquid nitrogen to its optimal working temperature (-150°C to -160°C)[4][5].
-
Elimination of the Vapor Barrier: As a liquid medium, this compound maintains direct, uniform contact with the entire surface of the specimen, completely circumventing the insulating Leidenfrost effect and ensuring homogenous, ultra-rapid freezing[4].
This makes this compound-mediated freezing the gold standard for preserving delicate tissues, especially muscle, where ice crystal artifacts can obscure fine structural details crucial for diagnosis and research[2][7].
Workflow for this compound-Mediated Cryofixation
The general process involves cooling a bath of this compound and then submerging the tissue, typically embedded in an Optimal Cutting Temperature (OCT) compound, into the chilled liquid.
Caption: General workflow for tissue cryopreservation using this compound.
Safety First: Essential Precautions for Handling this compound
This compound is an extremely volatile and flammable liquid that requires strict safety protocols.[5][8][9] Its vapor is heavier than air and can accumulate, posing an ignition and inhalation hazard[9][10].
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent vapor accumulation[11][12].
-
Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces in the vicinity. Use spark-proof tools and explosion-proof equipment[9][10][13][14].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat[9][15][16].
-
Cryogen Handling: When using liquid nitrogen or dry ice, wear insulated cryogenic gloves to prevent severe cold burns[16][17].
-
Storage: Store this compound in a tightly sealed container in a designated flammable materials cabinet away from oxidizers and heat sources[10][14].
-
Disposal: Allow residual this compound to evaporate slowly in a fume hood or dispose of it as hazardous chemical waste according to your institution's guidelines[5].
Detailed Experimental Protocols
Protocol 1: Cryofixation using this compound Chilled with Liquid Nitrogen (LN2)
This method provides the fastest possible freezing rate and is considered the gold standard for preserving morphology.[4][11][18]
Materials:
-
Liquid Nitrogen (LN2) in a Dewar flask or insulated bucket
-
This compound (2-methylbutane)
-
Stainless steel or Pyrex beaker
-
Long-handled forceps
-
Cryomolds
-
Optimal Cutting Temperature (OCT) compound
-
Dry ice in an insulated container
-
Pre-labeled aluminum foil and storage boxes
Procedure:
-
Preparation (in a fume hood): Place the stainless steel beaker inside the insulated LN2 container. Pour this compound into the beaker until it is about two-thirds full[2].
-
Cooling: Carefully pour LN2 into the outer container, around the this compound beaker. The level of the LN2 should be roughly equal to the level of the this compound to ensure even cooling[3][8][19].
-
Equilibration: Allow the this compound to cool for 5-10 minutes. The ideal temperature (-150°C to -160°C) is reached when the this compound becomes opaque or milky and a frozen rim begins to form on the inside of the beaker[3][19]. If the this compound begins to freeze solid, remove the beaker from the LN2 for a moment to allow it to partially thaw[4].
-
Embedding: While the this compound is cooling, fill a labeled cryomold halfway with OCT. Place the trimmed tissue (ideally no thicker than 4-5 mm) into the OCT and orient it as desired for sectioning[11][12]. Add more OCT to completely cover the tissue, avoiding the introduction of bubbles[2][12].
-
Freezing: Grasp the cryomold with long-handled forceps and submerge it into the chilled this compound. Do not simply drop it in[3]. The OCT will turn white and opaque as it freezes. Freezing should be complete within 20-60 seconds, depending on the size of the tissue block[3].
-
Post-Freeze Handling: Once the block is completely frozen, immediately remove it from the this compound and place it on dry ice to allow any excess this compound to evaporate[4][17].
-
Storage: Quickly wrap the frozen block (still in its mold) in pre-chilled, labeled aluminum foil and place it in a pre-cooled storage box. Transfer the box to a -80°C freezer for long-term storage[2][11][20].
Protocol 2: Cryofixation using this compound Chilled with Dry Ice
This is a viable alternative when LN2 is unavailable. The freezing rate is slower due to the higher temperature of dry ice (-78.5°C), which may increase the risk of ice crystal formation in larger samples[4].
Materials:
-
Dry ice (pellets or crushed) in an insulated container
-
This compound (2-methylbutane)
-
Stainless steel or Pyrex beaker
-
Optional: 100% Ethanol or Isopropanol
-
All other materials as listed in Protocol 1
Procedure:
-
Preparation (in a fume hood): Place the beaker into the insulated container and pack dry ice around it.
-
Cooling: Pour this compound into the beaker. To improve thermal transfer, you can create a slurry by adding some dry ice pellets directly to the this compound or by adding ethanol/isopropanol to the dry ice surrounding the beaker[8][11][17].
-
Equilibration: Wait until the vigorous bubbling of the this compound or slurry subsides, indicating it has reached thermal equilibrium at approximately -78°C[11][17].
-
Embedding: Prepare the tissue in the OCT-filled cryomold as described in Protocol 1, step 4.
-
Freezing: Using forceps, submerge the cryomold in the dry ice-chilled this compound until the block is completely frozen[12].
-
Post-Freeze Handling & Storage: Follow steps 6 and 7 from Protocol 1.
Caption: Decision tree for selecting the appropriate this compound cooling method.
Quantitative Data & Troubleshooting
Recommended Cryostat Temperatures
After successful freezing, the next critical step is sectioning the tissue on a cryostat. The optimal cutting temperature is tissue-dependent.
| Tissue Type | Recommended Cryostat Temperature (°C) |
| Brain | -12°C |
| Liver, Lymph Node | -14°C |
| Kidney, Spleen | -16°C |
| Muscle, Thyroid | -20°C |
| Skin, Breast | -25°C |
| Adipose Tissue | -30°C or below |
| Fixed Tissue | -12°C to -17°C |
| (Data sourced from IHC World[20][21]) |
Troubleshooting Common Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Cracked Tissue/OCT Block | Freezing occurred too slowly, allowing large ice crystals to form and expand[4]. OR The block was left in LN2-chilled this compound for too long after freezing was complete[8]. | Ensure this compound is sufficiently pre-chilled before immersing the sample. Use the LN2 method for larger tissues. Remove the block from the this compound as soon as it is completely opaque and transfer it to dry ice[8]. |
| "Swiss Cheese" or Holes in Tissue Section | Slow freezing led to the formation of ice crystal artifacts[4][22]. The tissue may have partially thawed and refrozen during handling or storage[4]. | Freeze tissue faster; ensure the this compound bath is at the correct temperature. Work quickly to transfer frozen blocks to -80°C storage. Never allow frozen tissue to thaw[4][22]. |
| Tissue Disruption During Sectioning | The cryostat chamber and block are not at the optimal temperature. | Allow the block to equilibrate to the cryostat's internal temperature for at least 15-30 minutes before sectioning[2][3]. Adjust the cryostat temperature according to the tissue type (see Table above). |
| Bubbles in OCT Block | Air was introduced during the embedding process. | Work carefully when adding OCT to avoid trapping air. Bubbles near the tissue can be removed with a fine needle before freezing[2][12]. |
Conclusion
The use of chilled this compound for cryofixation is a technically superior method that circumvents the physical limitations of direct liquid nitrogen freezing. By ensuring rapid, uniform heat transfer, it minimizes the formation of destructive ice crystal artifacts, yielding unparalleled preservation of tissue morphology. While the technique demands strict adherence to safety protocols due to the flammable nature of this compound, the resulting high-quality frozen sections provide a reliable foundation for a wide array of histological and molecular applications. Mastery of this protocol is an invaluable asset for any laboratory focused on generating precise and reproducible results in research, diagnostics, and drug development.
References
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Pathology Services Core Frozen Tissue Preparation - UNC Lineberger. (n.d.). Retrieved from [Link]
-
Experimental Pathology Research Laboratory. (n.d.). Freezing tissues for histology. Retrieved from [Link]
-
Freezing Tissues For Cryosectioning | Office of Research - UAB. (n.d.). Retrieved from [Link]
-
M-R, R., & Yokota, T. (2022). Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies. Methods in Molecular Biology, 2552, 23-31. Retrieved from [Link]
-
Praxair Canada Inc. (n.d.). This compound SDS E-4612. Retrieved from [Link]
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Tissue Freezing Methods for Cryostat sectioning. (n.d.). Retrieved from [Link]
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Wellcome Sanger Institute. (2019). Freezing Tissue in OCT using this compound. protocols.io. Retrieved from [Link]
-
Geneticist Inc. (2019). Tissue Freezing Techniques. Retrieved from [Link]
-
M, E. (1960). The Initial Cooling of Tissues in the Freezing-drying Technique. Journal of Cell Science, s3-101(41), 375-381. Retrieved from [Link]
-
C2. Procedure for freezing tissue in OCT for cryocutting. (n.d.). Retrieved from [Link]
-
StudySmarter. (2024). Tissue Preservation. Retrieved from [Link]
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NCI CPTAC. (2022). Snap-Frozen Tissue Preparation. protocols.io. Retrieved from [Link]
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Yale School of Medicine. (n.d.). Tissue Processing Reference Materials | Pathology. Retrieved from [Link]
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Climalife UK. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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KAAUH - Biobank. (n.d.). Snap Freezing of Tissue. Retrieved from [Link]
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Division of Cancer Treatment and Diagnosis. (2014). Snap-Freezing of Post-Surgical Tissue Biospecimens. National Cancer Institute. Retrieved from [Link]
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IHC WORLD. (2024). Methods and Techniques for Frozen Tissue Sections. Retrieved from [Link]
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Methods and techniques for frozen tissue sections. (n.d.). Retrieved from [Link]
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Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. (n.d.). Retrieved from [Link]
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UNC Lineberger. (n.d.). Frozen Tissue Preparation | Pathology Services Core. Retrieved from [Link]
-
Moodle@Units. (n.d.). FREEZING OF SPECIMEN. Retrieved from [Link]
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Cavalcanti, E., et al. (2022). A new reliable method for tissue preservation. Pathology - Research and Practice, 234, 153910. Retrieved from [Link]
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StainsFile. (n.d.). Tissue Preservation. Retrieved from [Link]
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Preclinical Research Studies. (2025). Tissue processing for histopathology analysis. Retrieved from [Link]
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International Labour Organization. (n.d.). This compound - International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
Human Technopole. (2019). Embedding and freezing fresh human tissue in OCT using this compound. SciSpace. Retrieved from [Link]
-
CRCM. (2019). (EN) Freezing Tissue in OCT using this compound. protocols.io. Retrieved from [Link]
-
D, A., et al. (2025). Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. Bio-protocol, 15(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Histological technique quick review. Retrieved from [Link]
-
ResearchGate. (2019). Is anyone else having problems with freezing tissue samples prior to cryostat sectioning?. Retrieved from [Link]
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Milestone Medical. (n.d.). 5 most common problems about Frozen Sections and how to solve them. Retrieved from [Link]
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Creative Bioarray. (n.d.). Frozen Section Troubleshooting. Retrieved from [Link]
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G, Z., et al. (2012). A procedure for tissue freezing and processing applicable to both intra-operative frozen section diagnosis and tissue banking in surgical pathology. Pathology, Research and Practice, 208(12), 732-739. Retrieved from [Link]
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Milestone Medical. (2024). 5 Most Common Problems with Frozen Sections and How to Solve Them. YouTube. Retrieved from [Link]
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Application Notes & Protocols for Isopentane Slurry Preparation with Dry Ice for Rapid Cooling
Introduction: The Criticality of Vitrification in Biological Sample Preservation
In the realms of histology, immunohistochemistry, and cryopreservation, the structural and molecular integrity of biological specimens is paramount. The primary objective of any tissue freezing protocol is to achieve a state of vitrification—a rapid solidification into a glass-like state, devoid of damaging ice crystals. Slow freezing allows water molecules to coalesce and form ice crystals, which can rupture cell membranes, disrupt tissue architecture, and compromise the localization of antigens and nucleic acids.[1][2]
Direct immersion in liquid nitrogen, while seemingly a straightforward approach for achieving low temperatures, is often suboptimal. The significant temperature difference between the warm tissue and the liquid nitrogen (-196°C) creates an insulating vapor barrier known as the Leidenfrost effect.[1][3] This phenomenon paradoxically slows down the cooling rate of the tissue's core, leading to the formation of ice crystal artifacts.[1][3]
An isopentane (2-methylbutane) slurry, cooled with dry ice, offers a superior solution. This compound possesses a high thermal conductivity and a freezing point of approximately -160°C, allowing it to remain in a liquid state at the temperature of dry ice (around -78.5°C).[1][4] This enables a rapid and uniform heat transfer from the specimen, minimizing the formation of ice crystals and preserving tissue morphology with high fidelity.[5][6][7] This application note provides a detailed, field-proven protocol for the preparation and use of an this compound-dry ice slurry for the rapid cooling of biological samples.
Core Principles and Advantages
The use of an this compound slurry for snap-freezing is predicated on several key principles:
-
Enhanced Heat Transfer: this compound, as a liquid medium, ensures complete and uniform contact with the specimen, facilitating a much faster rate of heat transfer compared to the gaseous layer formed in direct liquid nitrogen immersion.[1]
-
Prevention of the Leidenfrost Effect: By using a pre-chilled liquid, the formation of an insulating vapor barrier is avoided, allowing for consistent and rapid cooling throughout the entire sample.[3][8]
-
Controlled Freezing Rate: The temperature of the this compound-dry ice slurry is stable at approximately -78°C, providing a controlled and reproducible freezing environment. This is particularly advantageous for preserving RNA integrity and minimizing freeze-fracture artifacts.[9]
Materials and Equipment
| Material/Equipment | Specifications | Supplier Example |
| This compound (2-methylbutane) | Reagent grade or higher | Fisher Scientific, Sigma-Aldrich |
| Dry Ice (solid CO2) | Pellets or blocks | Local supplier |
| Insulated Container | Dewar flask or thick-walled Styrofoam container | VWR, Thomas Scientific |
| Secondary Container | Stainless steel or Pyrex beaker | VWR, Thomas Scientific |
| Forceps | Long-handled, insulated | VWR, Thomas Scientific |
| Personal Protective Equipment (PPE) | Cryogenic gloves, safety glasses/face shield, lab coat | Standard laboratory suppliers |
| Optimal Cutting Temperature (OCT) Compound | For tissue embedding | Tissue-Tek, VWR |
| Cryomolds | Appropriate size for the tissue sample | Tissue-Tek, VWR |
| Low-Temperature Thermometer | Capable of measuring down to -100°C | VWR, Thomas Scientific |
Experimental Workflow Visualization
Caption: Workflow for this compound slurry preparation and tissue freezing.
Detailed Protocol for this compound Slurry Preparation and Use
This protocol is designed for the snap-freezing of tissues embedded in OCT compound for subsequent cryosectioning.
Part 1: Preparation of the this compound-Dry Ice Slurry
-
Safety First: Don appropriate PPE, including cryogenic gloves, a lab coat, and safety glasses or a face shield. All procedures involving this compound and dry ice must be performed in a well-ventilated chemical fume hood.[10][11][12][13] this compound is highly flammable, and sublimating dry ice can displace oxygen, creating an asphyxiation hazard in enclosed spaces.[13][14]
-
Setup: Place a stainless steel or Pyrex beaker inside a larger insulated container (Dewar flask or Styrofoam box).[10]
-
Cooling the Beaker: Fill the space around the inner beaker with dry ice pellets or crushed blocks.[10]
-
Adding this compound: Pour this compound into the inner beaker to a depth sufficient to fully immerse the cryomold.[11]
-
Creating the Slurry: Slowly add small pieces of dry ice directly to the this compound.[7] The this compound will bubble vigorously as the dry ice sublimates. Continue adding dry ice until the bubbling subsides, indicating that the this compound has reached thermal equilibrium with the dry ice (approximately -78°C).[7][10] The slurry is now ready for use.
Part 2: Snap-Freezing of Tissue Samples
-
Tissue Embedding: Place the fresh tissue sample into a pre-labeled cryomold filled with OCT compound. Ensure the tissue is properly oriented for the desired sectioning plane and is fully submerged in OCT.[11] Minimize the introduction of air bubbles.
-
Immersion: Using long-handled forceps, grasp the cryomold and carefully immerse it into the chilled this compound slurry.[6] Do not release the mold into the beaker.[5]
-
Freezing Time: Hold the cryomold in the slurry for approximately 20-60 seconds. The exact time will depend on the size of the tissue and the volume of the cryomold.[5] Freezing is complete when the OCT compound turns entirely white and opaque.[15]
-
Post-Freezing Handling: Once frozen, remove the cryomold from the this compound and briefly place it on a bed of dry ice to allow any excess this compound to evaporate.[6]
-
Storage: For short-term holding, keep the frozen blocks on dry ice. For long-term storage, wrap the individual frozen blocks in aluminum foil to prevent dehydration and transfer them to a pre-cooled container for storage in a -80°C freezer.[6][10]
Quantitative Data Summary
| Parameter | This compound + Dry Ice | This compound + Liquid Nitrogen | Direct Liquid Nitrogen |
| Approximate Temperature | -78°C[7] | -150°C to -160°C[5][9] | -196°C[8] |
| Cooling Rate | Rapid | Very Rapid[10] | Slower and uneven due to Leidenfrost effect[1][3] |
| Typical Freezing Time (1cm tissue) | 20-60 seconds[5] | 10-30 seconds[16] | Variable, can be slower internally[2] |
| Risk of Ice Crystal Artifacts | Low | Very Low | High, especially in larger samples[1][2] |
| Risk of Tissue Cracking | Low | Moderate | High[1][3] |
Trustworthiness and Self-Validation
The success of this protocol can be validated through several observational and analytical means:
-
Visual Inspection: A properly frozen block will appear uniformly white and opaque, without any visible cracks in the OCT or the tissue.
-
Cryosectioning Performance: Well-preserved tissue will be easier to section on a cryostat, yielding thin, intact sections without chatter or tearing.
-
Histological Examination: Microscopic evaluation of H&E stained sections should reveal well-preserved cellular morphology, with crisp nuclear and cytoplasmic detail and an absence of "holes" or voids characteristic of ice crystal damage.
-
Molecular Integrity: For applications such as spatial transcriptomics, the quality of extracted RNA (e.g., high RNA Integrity Number - RIN) serves as a key validation metric for the freezing process.[6][7]
Conclusion
The preparation of an this compound slurry with dry ice is a robust and reliable method for the rapid freezing of biological samples. By ensuring rapid and uniform heat transfer, this technique effectively minimizes the formation of ice crystal artifacts, thereby preserving the morphological and molecular integrity of the tissue. Adherence to the detailed protocol and safety guidelines presented in this application note will enable researchers, scientists, and drug development professionals to consistently obtain high-quality frozen specimens suitable for a wide range of downstream applications.
References
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- Freezing Tissues For Cryosectioning. (n.d.). University of Alabama at Birmingham Office of Research.
- Embedding and freezing fresh human tissue in OCT using this compound. (2019, December 4). protocols.io.
- Embedding and freezing fresh human tissue in OCT using this compound. (2019, September 7). protocols.io.
- Tissue Freezing Methods for Cryostat sectioning. (n.d.). University of Minnesota.
- Experimental Pathology Research Laboratory Freezing Protocol. (n.d.). University of Colorado Anschutz Medical Campus.
- Snap-Freezing Post-Surgical Tissue Biospecimens. (n.d.). National Cancer Institute, Division of Cancer Treatment and Diagnosis.
- Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. (n.d.). Genentech.
- IHC: Tissue Preparation Protocol - Fresh Frozen. (n.d.). Synaptic Systems.
- Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. (2025, January 5). Bio-protocol.
- Freezing Tissue in OCT using this compound. (2019, February 13). protocols.io.
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- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Optimal Tissue Embedding in OCT Compound Using Isopentane Flash-Freezing
Foundational Principle: The Criticality of Ultra-Rapid Freezing
The ultimate quality of cryosectioned tissue is determined the moment it is frozen. The primary objective of any tissue freezing protocol is to preserve the cellular and extracellular architecture in a state as close to native as possible. This is achieved by minimizing the formation of ice crystals, which are the principal source of freezing artifacts.[1][2][3] Slow freezing allows water molecules to coalesce into large, disruptive ice crystals that can puncture membranes, create voids, and distort cellular morphology, rendering samples unsuitable for high-resolution analysis.[2][4][5]
Flash-freezing, or snap-freezing, aims to bypass the crystalline ice phase by cooling the tissue so rapidly that water solidifies into a vitreous (amorphous or glass-like) state.[6] This process, known as vitrification, preserves the intricate details of the tissue.[6] While plunging a sample directly into liquid nitrogen (-196°C) may seem like the fastest method, it is often counterproductive. The extreme temperature difference causes the liquid nitrogen to boil upon contact with the warmer tissue, creating an insulating layer of nitrogen gas known as the Leidenfrost effect.[7][8] This vapor barrier dramatically slows heat transfer, leading to uneven cooling and the very ice crystal formation we seek to avoid.[6][7]
Isopentane (2-methylbutane), chilled by liquid nitrogen, is the superior method because it has a high thermal conductivity and remains liquid at temperatures far below the freezing point of water, without boiling upon contact with the tissue.[7][8] This ensures continuous, ultra-rapid, and uniform heat transfer from the tissue, which is essential for achieving high-quality, artifact-free frozen blocks.[7][9]
Essential Materials & Reagents
| Item | Specifications & Key Considerations |
| This compound (2-Methylbutane) | High purity grade (≥99%). Store in a flammable materials cabinet. |
| Liquid Nitrogen (LN2) | Supplied in a Dewar flask. |
| Optimal Cutting Temperature (OCT) Compound | Store at 4°C or room temperature as per manufacturer. Allow to equilibrate to room temperature before use to reduce bubbles.[10] |
| Cryomolds | Disposable plastic or reusable metal. Select a size that allows for a 2-3 mm border of OCT around the tissue.[11] |
| Handling Equipment | Long (12-inch) metal forceps, insulated cryo-gloves, safety glasses/face shield.[7] |
| Freezing Apparatus | Insulated container (e.g., Styrofoam box or bucket) and a metal beaker/canister for the this compound bath.[9][12] |
| Temporary Storage | Container with powdered dry ice. |
| Tissue Preparation | Fine-tipped forceps, scalpel/razor blades, and filter paper or laboratory wipes for blotting. |
Safety is Paramount: Handling this compound and LN2
This entire procedure must be performed inside a certified chemical fume hood.
-
This compound: this compound is a highly flammable and volatile organic compound.[8][13][14] Vapors are heavier than air and can accumulate.[13] Ensure there are no ignition sources (sparks, open flames, hot plates) in the vicinity.[14][15]
-
Liquid Nitrogen: LN2 is a cryogenic liquid (-196°C) that can cause severe frostbite upon contact.[16] Always wear appropriate Personal Protective Equipment (PPE), including insulated cryo-gloves, a lab coat, and a face shield or safety glasses.[15]
-
Ventilation: Use in a well-ventilated area, such as a fume hood, to prevent the buildup of this compound vapors and the displacement of oxygen by sublimating dry ice or boiling nitrogen.[8][14][16]
Detailed Step-by-Step Protocol
Phase 1: Preparation of the this compound Freezing Bath
The goal is to create a super-cooled this compound bath that is at the optimal temperature for flash-freezing.
-
Setup: Place the insulated container (e.g., Styrofoam box) in the chemical fume hood. Place the metal beaker inside the insulated container.
-
Cooling: Carefully pour liquid nitrogen into the insulated container, surrounding the metal beaker.
-
This compound Addition: Pour this compound into the metal beaker until it is approximately two-thirds full. The level of the liquid nitrogen outside the beaker should be roughly equal to the level of the this compound inside for efficient and even cooling.[9][12]
-
Equilibration: Allow the this compound to cool. This will take approximately 5-15 minutes.[12][17] The this compound is ready when it becomes opaque or milky and a rim of frozen this compound appears on the inside of the beaker.[9][12] The target temperature is between -150°C and -160°C for fresh, unfixed tissue.[7][9]
Phase 2: Tissue Preparation and Embedding
Proper orientation and bubble-free embedding are critical for successful sectioning.
-
Labeling: Using a solvent-resistant marker, clearly label the cryomold. This is crucial as the OCT will become opaque upon freezing, obscuring the tissue's orientation.[17][18]
-
Tissue Trimming: If necessary, trim the tissue sample to the desired size using a clean scalpel. The ideal size is generally no larger than 1 cm x 1 cm x 4 mm to ensure rapid and uniform freezing.[11]
-
Blotting: Gently blot the tissue with a laboratory wipe to remove excess liquid (e.g., PBS, blood).[9][17] This step is vital to minimize the formation of extraneous ice crystals around the sample.
-
Embedding:
-
Dispense a small layer of room-temperature OCT into the bottom of the labeled cryomold.
-
Using fine-tipped forceps, place the blotted tissue onto the OCT layer. Orient the tissue carefully; the surface facing the bottom of the mold will be the first surface sectioned.[19]
-
Slowly cover the tissue completely with additional OCT, ensuring the tissue is fully submerged.[12][18]
-
Crucial Step: Inspect the mold for bubbles, especially near the tissue surface.[6][20] Bubbles create holes in the final block, which will lead to tears and missing tissue in the sections.[20] Use a fine needle or pipette tip to dislodge any bubbles.
-
Phase 3: The Flash-Freezing Procedure
This is the most time-sensitive part of the protocol.
-
Immersion: Grasp the cryomold firmly with a pair of long forceps.
-
Freezing: Smoothly and steadily lower the cryomold into the chilled this compound bath. Do not fully submerge the mold to prevent this compound from overflowing into the OCT.[6][18]
-
Solidification: Hold the mold in the this compound until the OCT compound has completely solidified and turned white. This typically takes 20-60 seconds, depending on the size of the mold and tissue.[9]
-
Removal & Transfer: Once frozen, quickly lift the block out of the this compound and place it immediately onto powdered dry ice to maintain its temperature and allow excess this compound to evaporate.[9][17]
Phase 4: Storage
Proper storage is essential to prevent tissue degradation and dehydration.
-
Wrapping: For long-term storage, wrap the frozen block (either in its mold or after removal) in pre-chilled aluminum foil.[7][19]
-
Containerization: Place the wrapped block into a labeled, sealed container or cryobox.[18] Failure to use a sealed container can lead to dehydration and tissue damage.[17][18]
-
Storage: Store the blocks in a -80°C freezer or in liquid nitrogen vapor phase for long-term preservation.[9][18]
Visual Workflow & Scientific Comparison
Workflow Diagram
A visual representation of the key steps from tissue preparation to long-term storage.
Caption: Workflow for OCT embedding using this compound flash-freezing.
Freezing Method Comparison
This diagram illustrates the microscopic differences in tissue architecture resulting from slow versus rapid freezing.
Caption: Effect of freezing rate on tissue morphology.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tissue/OCT Block Cracks or Shatters | 1. Freezing occurred too slowly, allowing large crystals to form and expand.[7] 2. The temperature difference between the block and the cryostat is too large.[21] 3. For fixed tissues, incomplete cryoprotection (e.g., with sucrose).[22] | 1. Ensure this compound is sufficiently cold before immersion. Do not freeze on dry ice alone, as the heat transfer is less efficient.[7] 2. Allow the block to equilibrate inside the cryostat for at least 15-30 minutes before sectioning.[21][23] 3. If using fixed tissue, ensure it has fully sunk in a 30% sucrose solution before embedding, indicating complete cryoprotection.[22][24] |
| "Swiss Cheese" or Holes in Sections | 1. Ice crystal artifact from slow freezing.[2][3][6] 2. Air bubbles were trapped in the OCT during embedding.[6][20] | 1. Use the this compound/LN2 method as described. Avoid direct freezing in LN2 or on dry ice.[7] 2. Allow OCT to sit for a few minutes to let bubbles rise.[24] Carefully manipulate the tissue during embedding to avoid trapping air. |
| Tissue is Difficult to Section (Mushy or Brittle) | 1. Cryostat temperature is incorrect for the specific tissue type (e.g., fatty tissues require colder temperatures). 2. Excess liquid (water/PBS) was not blotted from the tissue. | 1. Adjust the cryostat chamber and/or block temperature. A common starting point is -20°C to -22°C, but this may require optimization.[25][26] 2. Ensure tissue is adequately blotted before embedding to remove excess moisture.[9] |
| Tissue Falls Out of OCT During Sectioning | 1. Tissue surface was too smooth or dry for OCT to adhere properly. 2. A layer of ice from excess moisture formed between the tissue and the OCT. | 1. Ensure the entire tissue surface is coated with OCT.[17] 2. Thoroughly blot the tissue before it comes into contact with OCT. |
References
-
Reduction of Freezing Artifact in Frozen Sections Using Dimethyl Sulfoxide. Laboratory Medicine, Oxford Academic.[Link]
-
Understanding Necropsy and Histologic Artifacts. Kansas State University.[Link]
-
Procedure for freezing tissue in OCT for cryocutting. University of Rochester Medical Center.[Link]
-
How to prevent freezing artifact in fixed tissue samples. Kansas Veterinary Diagnostic Laboratory.[Link]
-
Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. LifeGift.[Link]
-
Simultaneous Freezing and Embedding Fresh Tissue in OCT. YouTube, 10x Genomics.[Link]
-
This compound in Nitrogen Safety Data Sheet. MESA Specialty Gases & Equipment.[Link]
-
Frozen Section Technique IV - Pathology Innovations. Pathology Innovations.[Link]
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Embedding and freezing fresh human tissue in OCT using this compound v3. protocols.io.[Link]
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Experimental Pathology Research Laboratory Freezing Protocol. University of Colorado Anschutz Medical Campus.[Link]
-
Frozen Tissue Preparation. UNC Lineberger Pathology Services Core.[Link]
-
Flash Freezing and Cryosectioning E12.5 Mouse Brain. JoVE (Journal of Visualized Experiments).[Link]
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Freezing of Specimen. Moodle@Units.[Link]
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Can You Stand the Cold? Cryosectioning for Beginners. Bitesize Bio.[Link]
-
How do I prevent cracking of cryosectioned tissue samples? ResearchGate.[Link]
-
The Initial Cooling of Tissues in the Freezing-drying Technique. Journal of Cell Science.[Link]
-
Freezing Tissue in OCT using this compound. protocols.io.[Link]
-
Freezing Tissues For Cryosectioning. University of Alabama at Birmingham.[Link]
-
How to avoid cracking of tissue during cryosectioning of human formalin fixed brain embedded in OCT? ResearchGate.[Link]
-
Embedding and freezing fresh human tissue in OCT using this compound. SciSpace.[Link]
-
Brain Tissue Cracking issue? ResearchGate.[Link]
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Troubleshooting Cryosectioning. Reddit.[Link]
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Safety Data Sheet: this compound in Nitrogen. Air Liquide.[Link]
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Frozen Tissue Preparation Protocol. University of Iowa.[Link]
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Safe Handling and Storage of this compound: A Guide for Industrial Users. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Hazards of this compound and procedures for this compound handling. United Nations Framework Convention on Climate Change.[Link]
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Application Note: Isopentane as a Specialized Solvent for the Extraction of Non-Polar Natural Products
An in-depth guide for researchers, scientists, and drug development professionals on the application of isopentane as a selective solvent for the extraction of natural products.
Introduction: The Case for this compound in Natural Product Chemistry
In the vast field of natural product discovery, the choice of solvent is a critical parameter that dictates the efficiency, selectivity, and integrity of the extraction process. While a wide array of solvents are available, this compound (2-methylbutane) presents a unique combination of properties that make it an exceptional choice for the targeted extraction of non-polar and thermolabile compounds. As a branched-chain alkane, this compound is a colorless, highly volatile liquid characterized by its extremely low polarity and a very low boiling point.[1][2][3] These characteristics are not merely physical data points; they are the foundation of its utility in specialized extraction scenarios, allowing for the isolation of delicate compounds with minimal thermal degradation and high purity.
This guide provides a comprehensive overview of this compound's properties, detailed protocols for its use, a comparative analysis against other common non-polar solvents, and stringent safety guidelines. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively integrate this compound into their natural product extraction workflows.
Physicochemical Rationale for Using this compound
The efficacy of a solvent is rooted in its physicochemical properties. This compound's advantages are best understood by examining its key attributes:
-
Extremely Low Polarity: this compound is a non-polar solvent, with a polarity index near zero.[4][5] This makes it highly selective for "like" compounds, enabling the efficient extraction of lipids, fats, waxes, essential oils, and other non-polar secondary metabolites from complex biological matrices. Its non-polar nature minimizes the co-extraction of undesirable polar compounds such as sugars, amino acids, and glycosides, simplifying the subsequent purification steps.
-
Low Boiling Point: With a boiling point of approximately 28°C (82°F), this compound is one of the most volatile liquid alkanes at room temperature.[2][6] This is a paramount advantage when working with heat-sensitive natural products. The solvent can be removed from the extract under very mild conditions (e.g., low-temperature rotary evaporation), preserving the structural integrity of thermolabile compounds that would otherwise degrade at higher temperatures.[7][8]
-
High Volatility and Easy Evaporation: The high vapor pressure (around 76 kPa at 20°C) and low heat of vaporization (342 kJ/kg) facilitate rapid evaporation. This property not only aids in the gentle recovery of the extract but also makes this compound a suitable solvent for rapid sample preparation techniques where quick drying is essential.[8]
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and less likely to react with the target analytes, ensuring that the extracted compounds are genuine natural products and not artifacts of the extraction process.
Comparative Analysis of Non-Polar Solvents
The choice to use this compound is often made in comparison to other common non-polar solvents like n-pentane and n-hexane. While similar, their subtle differences can have a significant impact on the extraction outcome.
| Property | This compound (2-Methylbutane) | n-Pentane | n-Hexane |
| Chemical Formula | C₅H₁₂ | C₅H₁₂ | C₆H₁₄ |
| Boiling Point | 28 °C[2] | 36 °C | 69 °C |
| Polarity Index | ~0.0[4] | 0.0 | 0.1 |
| Density (at 15°C) | 0.625 g/cm³ | 0.626 g/cm³ | 0.659 g/cm³ |
| Vapor Pressure (at 20°C) | ~77 kPa[2] | ~57 kPa | ~16 kPa |
| Flash Point | -51 °C[9] | -49 °C | -22 °C |
| Key Advantages | Excellent for highly thermolabile compounds; very easy to remove post-extraction. | Good for thermolabile compounds; slightly less volatile than this compound. | Higher solvating power for some non-polar compounds; less volatile and easier to handle. |
| Key Disadvantages | Extremely flammable; high volatility requires careful handling to prevent loss. | Highly flammable and volatile. | Higher boiling point requires more energy for removal; known neurotoxicity. |
Protocols for Natural Product Extraction Using this compound
The following protocols are designed as a starting point. Researchers must optimize parameters such as extraction time, temperature, and solvent-to-solid ratio based on the specific natural source and target compounds.
Protocol 1: Cold Maceration for Thermolabile Essential Oils
This method is ideal for extracting volatile and delicate compounds from plant materials like flowers or leaves without the use of heat.
Rationale: Cold maceration relies on the solvent's ability to permeate the cell structure and dissolve the target compounds over time. This compound's high volatility necessitates a well-sealed container to prevent solvent loss. The absence of heat preserves the profile of volatile terpenes and other aromatic compounds.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry or freeze-dry the plant material to reduce water content, which can hinder the penetration of the non-polar solvent. Grind the material to a coarse powder (e.g., 0.5-1.0 mm particle size) to increase the surface area for extraction.
-
Extraction Setup: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask with a ground glass stopper or a screw-cap jar with a solvent-resistant seal.
-
Solvent Addition: Add 100 mL of high-purity this compound to the flask (a 1:10 solid-to-solvent ratio). The solvent should completely submerge the plant material.
-
Maceration: Seal the container tightly and place it on an orbital shaker at a moderate speed (e.g., 120 rpm) at a controlled room temperature (20-25°C). Extract for 12-24 hours.
-
Filtration: Separate the extract (miscella) from the solid residue by vacuum filtration using Whatman No. 1 filter paper. Wash the residue with a small volume (e.g., 2 x 10 mL) of fresh this compound to recover any remaining extract.
-
Solvent Removal: Combine the filtrates and remove the this compound using a rotary evaporator. The water bath temperature should be set no higher than 30°C, and a vacuum should be applied gradually. The low boiling point of this compound allows for efficient evaporation even with minimal heat.
-
Final Product: The resulting oleoresin or essential oil concentrate should be transferred to a pre-weighed vial, flushed with nitrogen to prevent oxidation, and stored at low temperatures (-20°C).
Protocol 2: Soxhlet Extraction for Lipids and Waxes
Soxhlet extraction provides a more exhaustive extraction by continuously passing fresh, warm solvent over the sample. This is suitable for less volatile, non-polar compounds like lipids from seeds or microbial biomass.
Rationale: The Soxhlet apparatus allows for a high-efficiency extraction with a limited amount of solvent. While it involves heating, the temperature of the solvent reaching the sample is only at its boiling point, which for this compound is very low (~28°C), thus still protecting many compounds from significant thermal stress.
Step-by-Step Methodology:
-
Sample Preparation: Dry the sample material (e.g., ground seeds, lyophilized cells) and accurately weigh 5-10 g. Place the sample into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add 150-200 mL of this compound and a few boiling chips to the distillation flask below.
-
Extraction: Assemble the Soxhlet apparatus with a condenser. Heat the distillation flask gently using a heating mantle. The this compound will vaporize, rise to the condenser, liquefy, and drip onto the sample in the thimble.
-
Cycling: The extraction chamber will fill with this compound until the siphon arm is full, at which point the solvent containing the extracted compounds will be siphoned back into the distillation flask. This process repeats automatically. Allow the extraction to proceed for 4-6 hours (approximately 10-15 cycles/hour).
-
Solvent Recovery: After the extraction is complete, dismantle the apparatus. The majority of the this compound can be distilled from the extract using the same heating mantle setup or a rotary evaporator as described in Protocol 1.
-
Final Product: Quantify the extracted lipid or wax gravimetrically after ensuring all residual solvent has been removed under vacuum.
Visualizing the Workflow and Logic
General Extraction Workflow
The following diagram illustrates the typical steps involved in a natural product extraction process using this compound.
Caption: A generalized workflow for natural product extraction using this compound.
Decision Logic for Solvent Selection
This diagram outlines the thought process for selecting this compound based on the properties of the target compound.
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Application Notes & Protocols: Isopentane as a Working Fluid in Geothermal Energy Research
Introduction: Tapping into Low-Grade Geothermal Heat
Geothermal energy presents a vast, reliable source of baseload renewable power. While high-temperature geothermal resources (>170°C) have been successfully exploited for decades using conventional steam turbines, a significant portion of the world's geothermal potential lies in low-to-medium temperature reservoirs (90-170°C).[1][2] Extracting useful work from these lower-grade heat sources is inefficient with traditional water-steam cycles. This technological gap is bridged by binary power plants, predominantly employing the Organic Rankine Cycle (ORC).[2][3][4]
The ORC operates on the same principle as a traditional Rankine cycle but uses an organic fluid with a low boiling point instead of water.[4][5] This allows for the efficient conversion of heat from moderate-temperature geothermal brines into electricity. The choice of working fluid is paramount to the efficiency, cost, and environmental impact of the ORC system.[6] Isopentane (R601a), a branched-chain alkane (C₅H₁₂), has emerged as a leading candidate and widely adopted working fluid for these applications due to its highly favorable thermodynamic properties, environmental profile, and operational characteristics.[1][3][7]
This document serves as a comprehensive technical guide for researchers and engineers on the application of this compound in geothermal energy research. It provides the theoretical basis for its selection, detailed protocols for experimental evaluation, and critical safety guidelines for its handling.
Theoretical Framework: The Rationale for this compound in Geothermal ORC
The suitability of a working fluid is determined by its thermodynamic properties in relation to the heat source and sink temperatures. For medium-temperature geothermal applications, this compound exhibits a compelling profile.
Key Thermodynamic Properties
This compound's utility is rooted in its specific thermal characteristics:
-
Low Boiling Point (~28°C): This allows it to be easily vaporized by geothermal brines that are not hot enough to flash water into high-pressure steam efficiently.[7][8]
-
Favorable Critical Temperature and Pressure (187.2°C, 3.38 MPa): Its critical point is well above the typical operating temperatures of low-to-medium enthalpy geothermal sources, allowing for a subcritical cycle design that is often simpler and less costly than transcritical or supercritical cycles.[7]
-
High Vapor Pressure: this compound's high vapor pressure at relatively low temperatures results in a high fluid density, which can drive a turbine efficiently to generate power.[4][8]
-
"Dry" Fluid Characteristics: On a Temperature-Entropy (T-s) diagram, this compound has a positive-sloping saturated vapor curve.[9] This is a critical advantage, as it ensures the fluid remains in a superheated vapor state throughout the expansion process in the turbine. This prevents the formation of liquid droplets, which can cause blade erosion and reduce turbine efficiency and lifespan.[9][10]
Comparative Performance and Environmental Profile
When compared to other hydrocarbons like isobutane and n-pentane, this compound often presents a balanced profile. While some fluids may offer slightly higher thermal efficiency under specific conditions, this compound provides a robust combination of good performance, favorable operating pressures, and a strong environmental and safety record.[1][9][11]
| Property | This compound (R601a) | Isobutane (R600a) | n-Pentane (R600) |
| Boiling Point (°C) | 27.8 | -11.7 | 36.1 |
| Critical Temp (°C) | 187.2 | 134.7 | 196.6 |
| Critical Pressure (MPa) | 3.38 | 3.65 | 3.37 |
| Fluid Type | Dry | Dry | Dry |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Global Warming Potential (GWP) | ~5 | ~4 | ~5 |
Table 1: Comparison of key properties for common hydrocarbon working fluids in geothermal ORC applications.
This compound is an environmentally benign fluid with zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP), making it compliant with international regulations like the Montreal Protocol.[1][2]
The Organic Rankine Cycle (ORC) Workflow
The core of a binary geothermal power plant is the closed-loop ORC system. Understanding this workflow is essential for designing and executing experiments.
Caption: Diagram of a binary Organic Rankine Cycle (ORC) using this compound.
Workflow Explanation:
-
Heat Transfer: Hot geothermal brine is pumped from a production well through a heat exchanger (the evaporator).[1] Its thermal energy is transferred to the liquid this compound, causing it to boil and turn into a high-pressure vapor. The now-cooled brine is returned to the reservoir via a reinjection well.
-
Expansion: The high-pressure this compound vapor is channeled to a turbine (or expander). As the vapor expands, it drives the turbine blades, converting thermal energy into mechanical work.[4]
-
Power Generation: The turbine is connected to a generator, which converts the mechanical rotation into electrical energy.
-
Condensation: After exiting the turbine, the low-pressure this compound vapor flows into a condenser, where it is cooled by air or water. This cooling rejects waste heat from the cycle and condenses the vapor back into a liquid state.[4]
-
Pumping: The liquid this compound is then fed into a pump, which pressurizes it and sends it back to the evaporator to repeat the cycle.[4] This closed-loop design ensures minimal loss of the working fluid.[3][7]
Protocol: Experimental Evaluation of this compound Performance
This protocol outlines a procedure for characterizing the performance of this compound in a laboratory- or pilot-scale ORC system. The objective is to map thermal efficiency and net power output across a range of operating conditions.
Required Apparatus & Instrumentation
-
ORC Test Rig: A closed-loop system including an evaporator, condenser, pump, and an expander (e.g., scroll expander or small-scale turbine). All components must be rated for the pressures and temperatures expected and be materially compatible with this compound.
-
Heat Source: A controllable thermal fluid heater to simulate geothermal brine at various temperatures (e.g., 90°C - 170°C).
-
Heat Sink: A controllable cooling loop (chiller or cooling tower) for the condenser.
-
Instrumentation:
-
Pressure transducers at the inlet and outlet of each major component.
-
T-type or K-type thermocouples at the same locations.
-
Coriolis or turbine flow meter for measuring the this compound mass flow rate.
-
Power meter for the pump and a dynamometer or power output meter for the expander/generator.
-
-
Data Acquisition (DAQ) System: To log all sensor data simultaneously.
-
This compound Supply: Cylinder of high-purity this compound with appropriate fittings.
-
Safety Equipment: Gas detectors, explosion-proof ventilation, grounding straps, and all required PPE (see Section 4).
Step-by-Step Experimental Procedure
Part A: System Preparation and Safety Checks
-
Ensure Proper Ventilation: Confirm that the experimental area is well-ventilated and that any explosion-proof exhaust systems are operational.[12]
-
Grounding: Ground all components of the ORC rig, the this compound cylinder, and transfer lines to prevent static discharge, a potential ignition source.[13][14]
-
Leak Check: Pressurize the system with an inert gas (e.g., nitrogen) to 1.5 times the maximum expected operating pressure. Check all joints and seals for leaks using a soap solution or a gas leak detector.
-
Evacuate the System: Once the system is confirmed to be leak-free, evacuate it using a vacuum pump to remove non-condensable gases, which can severely hamper condenser performance.
Part B: this compound Charging and System Startup
-
Charge the System: Connect the this compound cylinder to the system's charging port (typically on the low-pressure liquid side). Charge the system with liquid this compound to the manufacturer's specified level. Monitor the mass of fluid charged.
-
Initiate Cooling Loop: Start the condenser's cooling water or air flow. This is a critical safety step to ensure that any vaporized this compound has a path to condense.
-
Initiate Heat Source: Start the heat source and set it to the lowest temperature in your experimental matrix (e.g., 120°C).
-
Start ORC Pump: Begin circulating the liquid this compound at a low flow rate.
-
Achieve Steady State: Monitor the system temperatures and pressures. As the this compound heats up in the evaporator, the system pressure will rise, and the expander will begin to turn. Adjust the pump speed and heat input to reach a stable operating point (steady state), defined as minimal fluctuation in pressures, temperatures, and flow rates for at least 15 minutes.
-
Data Logging: Once at steady state, begin recording data from all sensors for a period of 5-10 minutes.
Part C: Performance Mapping
-
Vary Operating Parameter: Incrementally increase a single variable, such as the heat source temperature or the pump speed (which influences evaporation pressure).[1]
-
Re-establish Steady State: Allow the system to stabilize at the new condition.
-
Log Data: Record another set of steady-state data.
-
Repeat: Continue this process across the full desired range of the variable being tested.
-
System Shutdown: To shut down, first reduce and turn off the heat source. Allow the system to circulate until the temperatures have dropped significantly. Turn off the ORC pump. Finally, turn off the cooling loop.
Data Analysis and Calculations
From the logged data (temperature, pressure, mass flow rate, power), the following key performance indicators can be calculated:
-
Net Power Output (Ẇ_net): Ẇ_net = Ẇ_turbine - Ẇ_pump Where Ẇ_turbine is the power produced by the expander and Ẇ_pump is the power consumed by the pump.
-
Heat Input Rate (Q̇_in): Q̇_in = ṁ * (h_in - h_out)_brine Or, from the working fluid side: Q̇_in = ṁ_iso * (h_evap_out - h_evap_in)_iso Where ṁ is the mass flow rate and h is the specific enthalpy, determined from the measured temperature and pressure using thermodynamic property tables for this compound.[15][16]
-
Thermal Efficiency (η_th): η_th = Ẇ_net / Q̇_in This is the primary measure of the cycle's efficiency in converting heat into work.[17]
-
Second Law (Exergetic) Efficiency (η_ex): η_ex = Ẇ_net / Eẋ_in Where Eẋ_in is the exergy input from the heat source. This provides a more nuanced view of performance by comparing the actual work output to the maximum possible work that could be extracted from the heat source relative to the ambient temperature.
Critical Safety Protocols for this compound
This compound is an extremely flammable liquid and its vapor can form explosive mixtures with air.[14] Strict adherence to safety protocols is non-negotiable.
-
Hazard Identification:
-
Flammability: Extremely flammable. Flash point of -51°C.[13] Vapors are heavier than air and can travel to an ignition source.[18]
-
Explosion Limits: Lower Explosive Limit (LEL) is 1.3%, Upper Explosive Limit (UEL) is 8.3% in air.[13]
-
Health: May cause drowsiness or dizziness upon inhalation. High concentrations can be narcotic.[14]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Spill and Emergency Response:
-
Small Spill: Eliminate all ignition sources. Absorb with an inert, non-combustible material like dry sand or earth.[13]
-
Large Spill: Evacuate the area immediately. Alert emergency personnel. Contain the spill if possible without risk. Use water spray or fog to suppress vapors but not to flush the spill.[13][14]
-
Fire: Use dry chemical powder, CO₂, or foam. Do not use a direct water jet. Use water spray to cool nearby containers to prevent pressure build-up and explosion.[13]
-
Conclusion
This compound is a proven, efficient, and environmentally sound working fluid for converting low-to-medium temperature geothermal heat into electricity via the Organic Rankine Cycle. Its favorable thermodynamic properties, particularly its "dry" expansion characteristic, make it a reliable choice for researchers developing and optimizing geothermal power systems. However, its high flammability demands a rigorous and disciplined approach to safety in all experimental design and operational phases. By following the protocols outlined in this guide, researchers can effectively and safely harness the properties of this compound to advance the field of geothermal energy.
References
-
Effect of Working Fluid on Characteristics of Organic Rankine Cycle with Medium Temperature Geothermal Water. (n.d.). MDPI. Retrieved from [Link]
-
Thermodynamic properties of a geothermal working fluid; 90% isobutane-10% this compound: Final report. (2025, November 6). UNT Digital Library. Retrieved from [Link]
-
This compound Safety Guide. (n.d.). Scribd. Retrieved from [Link]
-
This compound Utilization in Closed-Loop Organic Rankine Cycles. (2025, July 25). Patsnap Eureka. Retrieved from [Link]
-
Utilizing this compound in Subsurface Geothermal Power Plants. (2025, July 25). Patsnap Eureka. Retrieved from [Link]
-
(PDF) Effect of Working Fluid on Characteristics of Organic Rankine Cycle with Medium Temperature Geothermal Water. (2025, March 10). ResearchGate. Retrieved from [Link]
-
Thermodynamic Properties of Isobutane-Isopentane. (n.d.). Scribd. Retrieved from [Link]
-
Advanced Organic Rankine Cycle for geothermal application. (2013, May 2). Oxford Academic. Retrieved from [Link]
-
Selection of Optimum Working Fluid and Cycle Configuration of Organic Rankine Cycle (ORC) as Bottoming Binary Cycle at Wayang Windu Geothermal Power Plant. (2020, February 12). Retrieved from [Link]
-
Evaluation of this compound, R-245fa and their mixtures as working fluids for organic Rankine cycles | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
How is this compound used in geothermal power plants? (2024, January 20). Junyuan Petroleum Group. Retrieved from [Link]
-
Thermal efficiency evaluation of an organic Rankine cycle with n-p. (n.d.). DergiPark. Retrieved from [Link]
-
This compound fraction. (2020, December 22). SIBUR International. Retrieved from [Link]
-
This compound for Rankine cycle. (2021, January 28). Junyuan Petroleum Group. Retrieved from [Link]
-
n-Pentane and this compound – Working fluids for low-temperature organic Rankine cycles. (n.d.). Junyuan Petroleum Group. Retrieved from [Link]
-
1064 - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Thermodynamic properties of isobutane-isopentane mixtures from 240 to 600 K and up to 20 MPa with supplemental tables from. (n.d.). Retrieved from [Link]
-
Comparison of different Organic Rankine Cycle for power generation using waste heat. (n.d.). IIETA. Retrieved from [Link]
-
Design of a Geothermal Power Plant With Solar Thermal Topping Cycle. (2023, October 1). Publications. Retrieved from [Link]
-
Thermodynamic analysis of a 17.5 MW geothermal power plant operating with binary Organic Rankine Cycle. (n.d.). Retrieved from [Link]
-
This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). eThermo Thermodynamics & Transport Properties Calculation. Retrieved from [Link]
-
Thermo-Economic Analysis of A Geothermal Binary Power Plant in Indonesia—A Pre-Feasibility Case Study of the Wayang Windu Site. (n.d.). MDPI. Retrieved from [Link]
-
Supercritical binary geothermal cycle experiments with mixed-hydrocarbon working fluids and a near-horizontal in-tube condenser (Technical Report). (1989, November 30). OSTI.GOV. Retrieved from [Link]
-
Selection of Working Fluids for Low Enthalpy Geothermal Organic Rankine Cycles. (2020, February 12). Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]
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- 4. n-Pentane and this compound - Working fluids for low-temperature organic Rankine cycles Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
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- 8. How is this compound used in geothermal power plants? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 9. pangea.stanford.edu [pangea.stanford.edu]
- 10. pangea.stanford.edu [pangea.stanford.edu]
- 11. mdpi.com [mdpi.com]
- 12. gasinnovations.com [gasinnovations.com]
- 13. scribd.com [scribd.com]
- 14. sibur-int.com [sibur-int.com]
- 15. Thermodynamic properties of a geothermal working fluid; 90% isobutane-10% this compound: Final report - UNT Digital Library [digital.library.unt.edu]
- 16. ethermo.us [ethermo.us]
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- 18. balchem.com [balchem.com]
- 19. nj.gov [nj.gov]
Troubleshooting & Optimization
how to prevent tissue cracking during isopentane freezing
Technical Support Center: Isopentane Tissue Freezing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cryopreservation. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common artifacts in cryosectioning: tissue cracking during this compound freezing. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve pristine, artifact-free frozen tissue blocks suitable for the most sensitive downstream applications.
Troubleshooting Guide: Diagnosing & Solving Tissue Cracking
Tissue cracking is a frustrating artifact that compromises sample integrity. The root cause is almost always related to mechanical stress induced by suboptimal freezing rates and temperature gradients. This guide will help you diagnose the type of cracking you're observing and implement the correct solution.
Q1: Why did my entire tissue block shatter or fracture into multiple pieces?
This catastrophic failure, often called freeze-fracture, is typically caused by a massive and non-uniform temperature gradient across the tissue block during freezing.
Potential Causes:
-
Direct Immersion in Liquid Nitrogen (LN2): Immersing tissue directly in LN2 is a common mistake. The LN2 boils upon contact with the warmer tissue, creating an insulating vapor barrier known as the "Leidenfrost effect".[1][2][3] This vapor layer insulates the tissue, paradoxically slowing the initial freeze while the outer shell freezes almost instantly. This immense thermal gradient between the rapidly contracting outer shell and the warmer, expanded core generates overwhelming mechanical stress, causing the block to crack.[2][4]
-
This compound Bath is Too Cold: If your liquid nitrogen-chilled this compound is approaching its freezing point (-160°C) and becomes overly viscous or partially solidified, it can cause the tissue block to freeze almost instantly on one side while the other side freezes more slowly.[5] This again creates a significant thermal gradient.
-
Large Tissue Size: Larger tissue samples (>1 cm) are inherently more susceptible to cracking because it is difficult to remove heat uniformly from the core of the tissue as rapidly as the surface.[2][6]
Recommended Solutions:
-
Always Use an Intermediate Heat Transfer Medium: this compound is ideal because it has a high thermal conductivity and a low freezing point, allowing for rapid and uniform heat extraction without forming an insulating vapor barrier.[2][3]
-
Optimize this compound Temperature: The goal is to cool the this compound with liquid nitrogen until it becomes opaque and a slushy or thick liquid consistency is achieved. Some protocols suggest waiting until a small amount of solid this compound forms at the bottom of the beaker, indicating the bath is sufficiently cold.[7][8][9] This ensures the bath is cold enough for rapid freezing but still allows for uniform immersion.
-
Control Immersion: Submerge the block smoothly and quickly into the liquid portion of the this compound.[7] Avoid touching the sides or bottom of the beaker where the temperature may be inconsistent.
Workflow: Troubleshooting Tissue Fractures
Caption: A decision tree for troubleshooting common tissue cracking artifacts.
Q2: Why do I only see small fissures on the surface of my block, while the center is fine?
This is often a sign that the initial freezing rate was not quite optimal or that external factors introduced stress at the surface.
Potential Causes:
-
Excess Surface Liquid: If the tissue is not adequately blotted before being placed in the OCT (Optimal Cutting Temperature) embedding medium, or if there is a large amount of excess OCT, this excess liquid can freeze at a slightly different rate than the tissue itself, creating localized stress.
-
This compound Temperature is Too Warm: If the this compound bath is not sufficiently cooled, the freezing process will be too slow. Slower freezing allows for the formation of larger extracellular ice crystals, which can damage tissue structure.[10][11][12] The goal of "snap-freezing" is to freeze so rapidly that water forms a glass-like amorphous solid (vitrification) with minimal crystal formation.[1]
-
Block Too Cold During Sectioning: Sometimes, cracks are introduced not during freezing but during cryosectioning. If the tissue block is transferred directly from a -80°C freezer to a warmer cryostat chamber (e.g., -20°C), attempting to section it before it has thermally equilibrated can cause shattering and cracking.[13][14]
Recommended Solutions:
-
Blot Tissue Gently: Before embedding, gently blot the tissue with a lab wipe to remove excess buffer or physiological fluid.
-
Use Minimal OCT: Use just enough OCT to fully envelop the tissue. Avoid creating a large "raft" of OCT around the sample.[1]
-
Verify this compound Temperature: Ensure your this compound is properly chilled. For unfixed tissue, chilling with liquid nitrogen is necessary to achieve the rapid cooling required to prevent ice crystal formation.[2]
-
Equilibrate Block in Cryostat: Allow the frozen block to sit inside the cryostat chamber for at least 15-20 minutes to equilibrate to the cutting temperature before sectioning.[14]
Best Practices Protocol: Optimal this compound Freezing
This protocol is designed to minimize artifacts by controlling the key variables of temperature and heat transfer.
Materials:
-
Dewar or insulated container (e.g., Styrofoam box)
-
Metal or polypropylene beaker
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
OCT compound
-
Cryomolds
-
Long forceps (12-inch)
-
Pre-labeled foil or cryovials for storage
Step-by-Step Methodology:
-
Prepare the this compound Bath: In a chemical fume hood, place the metal beaker inside the Dewar. Fill the beaker about two-thirds full with this compound. Slowly add liquid nitrogen to the Dewar, around the outside of the beaker. Caution: this compound is highly flammable.
-
Chill to Optimal Temperature: Continue adding LN2 until the this compound becomes opaque and begins to solidify at the bottom and sides of the beaker.[7][9] The ideal state is a thick, slushy liquid. This indicates the temperature is approximately -155°C to -160°C.[8][9] A small amount of frozen this compound ensures the bath is at its coldest liquid phase.
-
Prepare the Tissue: Gently blot the fresh tissue to remove excess liquid. Place a small amount of OCT in a labeled cryomold. Orient the tissue within the OCT, ensuring the surface you intend to section is flat against the bottom of the mold.[15] Cover the tissue completely with OCT, avoiding bubbles.[1]
-
Freeze the Block: Using long forceps, grasp the cryomold and submerge it into the liquid portion of the this compound. Keep it submerged for 15-30 seconds, or until the OCT block turns completely white and solid.[7][16]
-
Evaporate and Store: Immediately transfer the frozen block to a container of dry ice for 5-10 minutes to allow any residual this compound to evaporate.[5]
-
Long-Term Storage: Wrap the frozen block in pre-labeled foil or place it in a cryovial. Store at -80°C. Never allow the tissue to thaw and refreeze, as this will cause extensive ice crystal damage.[2]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for my this compound bath? A: The target temperature for freezing most fresh, unfixed tissues is near the freezing point of this compound, approximately -160°C.[5][8] This is best achieved visually by chilling the this compound with liquid nitrogen until it becomes a thick, opaque slush.[9] For tissues that have been fixed and cryoprotected (e.g., with sucrose), a warmer temperature of -70°C to -80°C, achieved by chilling the this compound on dry ice, can be sufficient.[2][15]
| Condition | Coolant | Target this compound Temperature | Rationale |
| Fresh/Unfixed Tissue | Liquid Nitrogen | ~ -155°C to -160°C | Requires extremely rapid freezing to prevent ice crystal formation.[2] |
| Fixed & Cryoprotected Tissue | Dry Ice / Dry Ice Slurry | ~ -70°C to -80°C | Cryoprotectants reduce ice crystal formation, so the freezing rate is less critical.[2][17] |
Q: Why can't I just drop my tissue directly into liquid nitrogen? A: Direct immersion in liquid nitrogen (-196°C) causes the "Leidenfrost effect," where a layer of nitrogen gas instantly forms around the tissue.[2][3] This gas acts as an insulator, slowing down heat transfer from the tissue's core while the exterior freezes instantly. This uneven cooling creates massive thermal stress, leading to fractures and cracks.[2][18]
Diagram: Mechanism of Freezing
Sources
- 1. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 2. med.nyu.edu [med.nyu.edu]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Current State and Challenges of Tissue and Organ Cryopreservation in Biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation of brain cell structure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.gosh.nhs.uk [media.gosh.nhs.uk]
- 8. How to Send a Muscle Biopsy | University of Iowa Diagnostic Laboratories (UIDL) - Carver College of Medicine | The University of Iowa [uidl.medicine.uiowa.edu]
- 9. chop.edu [chop.edu]
- 10. Mechanisms of stabilization, damage during freezing | BioCoR [biocor.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. iufost.org [iufost.org]
- 13. Frozen Section Technique III — Pathology Innovations [pathologyinnovations.com]
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- 15. Freezing Tissue in OCT using this compound [protocols.io]
- 16. mayocliniclabs.com [mayocliniclabs.com]
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Technical Support Center: Optimizing Isopentane Temperature for Flash Freezing Tissues
Welcome to the technical support center for optimizing isopentane flash freezing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for achieving high-quality frozen tissue samples. Here, you will find scientifically-grounded answers to common questions and detailed troubleshooting guides to overcome challenges in your cryopreservation workflow.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the optimization of this compound temperature for flash freezing.
Q1: Why is rapid freezing essential for preserving tissue morphology?
A1: Rapidly freezing tissue is crucial to minimize the formation of ice crystals, which can severely damage cellular structures.[1][2][3] Slow freezing allows water molecules to form large, disruptive ice crystals, leading to a "Swiss cheese" effect in the tissue, compromising the histological integrity.[1][4] The goal of flash freezing is to achieve a vitreous state, where water solidifies with minimal crystal formation, thus preserving the tissue's natural architecture.[1][3]
Q2: What is the ideal temperature for this compound when flash freezing?
A2: The optimal temperature of this compound for flash freezing is not a single value but a range that depends on the tissue type and the cooling method. When cooled with liquid nitrogen, this compound should be chilled until it becomes opaque and a frozen layer begins to form at the bottom, which is approximately -150°C to -160°C.[5][6][7] For cooling with dry ice, the this compound will reach about -70°C to -78.5°C.[8][9][10][11] It is critical to monitor the temperature to ensure consistent and rapid freezing.[9]
Q3: Should I use liquid nitrogen or dry ice to cool my this compound?
A3: The choice between liquid nitrogen and dry ice depends on the desired freezing rate and the specific tissue. Liquid nitrogen cools this compound to a much lower temperature (around -196°C) compared to dry ice (-78.5°C), resulting in a faster freezing process.[11][12][13] For many tissues, especially larger samples or those prone to ice crystal formation like muscle, liquid nitrogen-chilled this compound is preferred for its ability to achieve a more rapid freeze and better preserve morphology.[8][13][14] Dry ice-cooled this compound can be sufficient for smaller or cryoprotected tissues.[8]
Q4: Why can't I just freeze my tissue directly in liquid nitrogen?
A4: Direct immersion in liquid nitrogen is generally not recommended because it can cause the "Leidenfrost effect."[13] This phenomenon creates an insulating vapor barrier around the tissue, which paradoxically slows down the freezing process and can lead to uneven freezing and cracking of the tissue block.[1][3][8] this compound has a higher thermal conductivity and does not form this vapor halo, allowing for a more uniform and rapid heat transfer, which is critical for preserving tissue integrity.[8]
Q5: How does tissue type influence the optimal freezing temperature?
A5: Different tissues have varying water content and density, which affects how they freeze.[4] Tissues with high water content are more susceptible to ice crystal damage and benefit from the most rapid freezing possible. For example, skeletal muscle is particularly prone to freezing artifacts and requires very fast freezing to preserve its structure.[15] Adipose-rich tissues, on the other hand, may require slightly different handling. While specific temperature protocols for every tissue type are not rigidly defined, the general principle is that the more delicate the tissue or the higher its water content, the more critical rapid freezing at very low temperatures becomes.
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the flash-freezing process.
Issue 1: Presence of "Swiss Cheese" Artifacts (Ice Crystal Damage)
Symptoms: Your cryosections show holes or a sponge-like appearance under the microscope, indicating significant ice crystal formation.[1][4]
Root Causes & Solutions:
-
Slow Freezing Rate: This is the most common cause. The transition through the crystal formation zone (0°C to -5°C) was too slow.[16]
-
Incorrect this compound Temperature: The this compound may not be cold enough.
-
Excess Moisture on Tissue: Water on the surface of the tissue can lead to large ice crystals.
Issue 2: Cracked or Fractured Tissue Blocks
Symptoms: The frozen block of OCT and tissue is cracked, making it difficult or impossible to obtain complete sections.
Root Causes & Solutions:
-
Freezing Too Rapidly or Unevenly: While rapid freezing is key, an extreme temperature differential across the block can cause stress and cracking. This is more common with direct liquid nitrogen immersion.[3][8]
-
Solution: Use this compound as an intermediary to ensure more uniform cooling.[8] Avoid submerging the entire cryomold in liquid this compound immediately; instead, lower it in gradually to allow for more even temperature distribution.
-
-
This compound is Too Cold (Solidified): Placing a room-temperature mold onto completely solid this compound can create thermal shock.
-
Solution: A novel method to prevent fractures, particularly in sensitive tissues like muscle, involves placing the mold on the surface of fully frozen this compound (-160°C).[14] This provides a stable, ultra-cold surface for a rapid yet controlled freeze.
-
-
Leaving the Block in this compound for Too Long: Prolonged exposure to extremely cold temperatures can make the block brittle.[19]
Issue 3: Poor Tissue Morphology Despite Apparent Good Freezing
Symptoms: Sections appear intact, but cellular details are poorly preserved.
Root Causes & Solutions:
-
Delayed Freezing: The time between tissue excision and freezing was too long, allowing for autolysis and degradation.[1]
-
Thawing and Refreezing: Even minor thawing and subsequent refreezing can cause significant damage due to ice crystal recrystallization.[8]
III. Experimental Protocols & Data
Protocol 1: this compound Pre-Cooling and Temperature Verification
This protocol details the steps for properly chilling this compound using either liquid nitrogen or dry ice.
A. Using Liquid Nitrogen:
-
Place a stainless steel beaker containing this compound into a Dewar flask or insulated container filled with liquid nitrogen. The liquid nitrogen level should be about one-third to one-half the height of the this compound in the beaker.[1]
-
Allow the this compound to cool for at least 10 minutes.[1] The this compound will become opaque or milky and a layer of frozen this compound will form at the bottom and sides.[5][6]
-
For precise measurement, use a low-temperature thermometer to confirm the temperature is between -150°C and -160°C.
-
Replenish the liquid nitrogen as needed to maintain the temperature during multiple sample freezings.[5][21]
B. Using Dry Ice:
-
Place a metal container with this compound into an insulated box filled with powdered dry ice or a slurry of dry ice and 100% ethanol.[8]
-
Add chunks of dry ice directly into the this compound and monitor with a thermometer until the temperature stabilizes at approximately -70°C.[9][10]
-
The solution is ready when the vigorous bubbling of the dry ice subsides.[20]
Data Table: Recommended this compound Temperatures
| Cooling Method | Coolant Temperature | Target this compound Temperature | Recommended For |
| Liquid Nitrogen | -196°C[11] | -150°C to -160°C[5][6][14][18] | Large tissues, muscle, high water-content tissues, unfixed tissues[8][14] |
| Dry Ice | -78.5°C[11] | ~ -70°C to -78°C[8][9][10] | Smaller tissues, cryoprotected tissues, when liquid nitrogen is unavailable[8] |
Visualization of Troubleshooting Workflow
This diagram illustrates the decision-making process when encountering common flash-freezing artifacts.
Caption: Troubleshooting workflow for common flash freezing artifacts.
IV. References
-
Science News. (2013). Ice crystals form along cells' seamlike structures.
-
Emge, D.J. Tissue Freezing Methods for Cryostat sectioning.
-
Pegg, D. E. (2010). The relevance of ice crystal formation for the cryopreservation of tissues and organs. Cryobiology, 60(3 Suppl), S36-44. [Link]
-
(n.d.). Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact.
-
University of Alabama at Birmingham. (n.d.). Freezing Tissues For Cryosectioning. [Link]
-
(n.d.). The relevance of ice crystal formation for the cryopreservation of tissues and organs.
-
Milestone Medical. (n.d.). 5 most common problems about Frozen Sections and how to solve them. [Link]
-
ResearchGate. (2019). Snap freezing with dry ice vs liquid nitrogen?. [Link]
-
Bitesize Bio. (2023). Can You Stand the Cold? Cryosectioning for Beginners. [Link]
-
(n.d.). Tips and recommendations for freezing specimens.
-
Leica Biosystems. (n.d.). Freezing Biological Tissue Samples. [Link]
-
Milestone Medical. (2024). 5 Most Common Problems with Frozen Sections and How to Solve Them. [Link]
-
Mercer, D. (n.d.). Ice Crystal Formation. IUFoST.
-
(n.d.). Experimental Pathology Research Laboratory.
-
(2025). Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. PMC.
-
ResearchGate. (n.d.). Freezing Tissue in OCT using this compound v1.
-
Roberts, K., & Tuck, L. (2019). Freezing Tissue in OCT using this compound. Protocols.io. [Link]
-
Patsnap Eureka. (2025). Application of this compound in Cryogenic Heat Exchange.
-
Andrade, A. F., et al. (2008). Effects of freezing on bone histological morphology. PubMed. [Link]
-
ResearchGate. (2018). Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2?. [Link]
-
Emerald Cloud Lab. (2025). ExperimentFlashFreeze Documentation.
-
(n.d.). Artifacts in Frozen Sections. J-Stage.
-
ResearchGate. (2018). How to prevent freeze artifact for cryostat sectioning?. [Link]
-
UNC Lineberger. (n.d.). Pathology Services Core Frozen Tissue Preparation.
-
(n.d.). Effects of freezing and frozen storage on histologic characteristics of canine tissues. CORE.
-
(n.d.). Tissue Triage and Freezing for Models of Skeletal Muscle Disease. PMC - PubMed Central.
-
ResearchGate. (2025). Effects of freezing on bone histological morphology | Request PDF.
-
(n.d.). Dry Ice vs Liquid Nitrogen: A Comprehensive Comparison.
-
(n.d.). C2. Procedure for freezing tissue in OCT for cryocutting.
-
Roberts, K., & Tuck, L. (2019). Embedding and freezing fresh human tissue in OCT using this compound. SciSpace.
-
A-STAR7_DOCTOR. (2026). Spatial Metabolomics and Flux Analysis in Human Pathological Tissue: Integrating MALDI-TOF Imaging with Isotope Tracer Infusion for Context-Aware Metabolic Profiling. Medium.
-
UNC Lineberger. (n.d.). Frozen Tissue Preparation | Pathology Services Core.
-
Division of Cancer Treatment and Diagnosis. (n.d.). Snap-Freezing Post-Surgical Tissue Biospecimens.
-
(n.d.). SOP115_01 - Biospecimen Research Database.
-
(n.d.). Preparation of Frozen specimens.
-
Resolve Biosciences. (2021). How to Freeze Your Tissue Sample To Ensure High-Quality Results?. YouTube. [Link]
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troubleshooting ice crystal formation in samples frozen with isopentane
Welcome to the technical support center for troubleshooting isopentane-based sample freezing. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cryopreservation of biological samples. Our goal is to provide you with the expertise and field-proven insights necessary to achieve high-quality, artifact-free frozen samples for your critical downstream applications.
The Science of Snap-Freezing: Why Rate Matters
The primary objective of snap-freezing is to preserve tissue morphology in a life-like state by minimizing the formation of ice crystals.[1][2] When water in biological tissues freezes slowly, it forms large, disruptive ice crystals that can puncture cell membranes and create voids, leading to the characteristic "Swiss cheese" artifact.[3][4] This damage compromises the structural integrity of the tissue, making it difficult to obtain accurate results in downstream analyses like histology, immunohistochemistry, and spatial transcriptomics.
To prevent this, we employ rapid freezing techniques. The goal is to cool the tissue so quickly that water molecules do not have time to arrange themselves into large, ordered crystals and instead become trapped in a vitreous (amorphous) or microcrystalline state.[3] this compound, pre-cooled with liquid nitrogen, is the gold standard for this process due to its high thermal conductivity, which allows for a much faster and more uniform heat transfer compared to directly immersing a sample in liquid nitrogen.[5][6] Direct immersion in liquid nitrogen can lead to the "Leidenfrost effect," where a layer of insulating nitrogen gas forms around the warmer tissue, slowing down the freezing process and paradoxically causing ice crystal artifacts.[7][8][9][10]
Troubleshooting Guide: Ice Crystal Formation
This section addresses specific issues you may encounter during the this compound freezing process in a question-and-answer format.
Question 1: I'm seeing large holes and a "Swiss cheese" appearance in my frozen sections. What's causing this and how can I fix it?
This is a classic sign of large ice crystal formation due to slow freezing.[11][3][4] Here are the most likely causes and their solutions:
| Probable Cause | In-Depth Explanation | Recommended Solution |
| This compound is not cold enough. | The rate of heat transfer is directly proportional to the temperature difference between the sample and the cooling medium. If the this compound is not sufficiently cooled, the freezing process will be too slow, allowing large ice crystals to form. The optimal temperature for this compound is just above its freezing point (-160°C).[5][12] | Ensure your this compound is properly chilled with liquid nitrogen until it becomes viscous and a white, solid precipitate begins to form at the bottom and sides of the beaker.[12][13] This indicates it has reached a temperature near its freezing point. |
| The "Leidenfrost effect" from direct liquid nitrogen freezing. | If you are freezing directly in liquid nitrogen, an insulating vapor barrier forms around the tissue, which slows down the freezing rate.[7][8][9] | Always use this compound as an intermediary for heat transfer. Its high thermal conductivity prevents the formation of an insulating vapor layer.[6] |
| Sample size is too large. | Larger samples have a smaller surface-area-to-volume ratio, making it difficult for the cold to penetrate to the core of the tissue quickly. This can result in the outer layers freezing rapidly while the center freezes slowly, leading to ice crystal formation in the core.[14] | Trim your tissue samples to an optimal size, ideally no more than 1 cm in any dimension, to ensure rapid and uniform freezing.[14][15] |
| Excessive liquid on the tissue surface. | Water or saline on the surface of the tissue can act as an insulator and also contribute to the formation of large ice crystals around the sample. | Gently blot the tissue with gauze to remove any excess liquid before immersing it in the this compound.[16] |
Question 2: My tissue blocks are cracking during or after freezing. Why is this happening?
Cracking is typically caused by uneven freezing, which creates mechanical stress within the tissue block.[6][17]
| Probable Cause | In-Depth Explanation | Recommended Solution |
| Freezing too slowly or unevenly. | If the outer surface of the block freezes much faster than the interior, the expansion of water as it turns to ice in the core can cause the already frozen outer shell to crack.[6] | Ensure the this compound is at the optimal temperature and that the entire tissue block is submerged quickly and completely.[18] |
| Leaving the block in liquid nitrogen for too long. | After the initial snap-freezing in this compound, prolonged exposure to the extreme cold of liquid nitrogen can make the block overly brittle and prone to cracking.[17] | Once the OCT (Optimal Cutting Temperature) medium is completely opaque and frozen, which typically takes 10-30 seconds, immediately transfer the block to dry ice or a -80°C freezer.[3][19] |
| This compound temperature is too low (completely frozen). | If the this compound is completely solid, it will not provide uniform contact with the tissue, leading to uneven freezing. | Allow the frozen this compound to warm slightly at room temperature until a liquid layer forms over the solid portion before immersing your sample.[19] |
Question 3: The morphology of my cells looks poor, with shrunken cells and distorted features, even without obvious ice crystals.
Poor morphology can result from several factors beyond just large ice crystal formation.
| Probable Cause | In-Depth Explanation | Recommended Solution |
| Pre-freezing tissue degradation. | Autolysis, the self-digestion of cells by their own enzymes, begins immediately after tissue excision.[3] Delays in freezing can lead to significant morphological changes. | Freeze the tissue as rapidly as possible after dissection.[3][14] Keep the tissue on ice if there is a short delay, but aim to freeze within minutes. |
| Osmotic shock. | If the tissue is immersed in a hypotonic solution (like saline) for too long before freezing, cells can swell and then rupture during the freezing process. | Do not immerse the tissue in saline.[12][20] If necessary, use a saline-moistened gauze to keep the tissue from drying out.[12][20] |
| Use of cryoprotectants (or lack thereof for sensitive tissues). | For some applications and larger samples, a cryoprotectant like sucrose can help to reduce ice crystal formation and preserve morphology by dehydrating the tissue before freezing.[4] | For fixed tissues, consider equilibrating the sample in a sucrose solution (e.g., 15% then 30%) before embedding in OCT and freezing.[4][16] This is particularly useful for delicate tissues like the brain. |
This compound Snap-Freezing Workflow
The following diagram illustrates the critical steps for optimal snap-freezing to minimize ice crystal formation.
Caption: Optimal workflow for snap-freezing tissue samples.
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for this compound for snap-freezing? A: The ideal temperature is just above its freezing point, which is -160°C.[5][12] A good visual cue is when the liquid becomes viscous and you see white, solid this compound beginning to form at the bottom and along the sides of your beaker.[12][13]
Q: Can I reuse my this compound? A: Yes, this compound can be reused. However, you should ensure that it is free from debris and water contamination. Discard it if you notice an accumulation of tissue fragments or ice at the bottom.[18]
Q: Is it better to use liquid nitrogen or dry ice to cool the this compound? A: Liquid nitrogen is preferred as it can cool the this compound to a lower temperature (-150°C to -160°C), which ensures a faster freezing rate.[6] A dry ice and ethanol slurry can also be used, but it will only cool the this compound to about -78.5°C, which may not be sufficient for larger samples to prevent ice crystal formation.[6]
Q: How long should I leave the sample in the this compound? A: The freezing time depends on the size of the sample, but it is typically very rapid. For most samples embedded in OCT, freezing is complete within 10-30 seconds, indicated by the OCT turning completely white and opaque.[17][19]
Q: Why is my tissue difficult to section in the cryostat after freezing? A: This can be due to several factors. If the tissue was frozen too slowly, large ice crystals can make it brittle and difficult to section smoothly. Alternatively, if the tissue is not properly equilibrated to the cryostat's temperature, it may be too hard or too soft. Allow the frozen block to sit in the cryostat for at least 15 minutes before attempting to section.[21]
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve issues with ice crystal formation.
Caption: Decision tree for troubleshooting ice crystal artifacts.
References
-
HOW TO FREEZE DOWN MUSCLE/SKIN BIOPSIES AND CHORIONIC VILLI SAMPLE (CVS) FOR CRYOSECTIONING - Great Ormond Street Hospital. Available at: [Link]
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Muscle Biopsy Specimen Preparation - Mayo Clinic Laboratories. Available at: [Link]
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MUSCLE BIOPSY – FROZEN (muscle frozen at referring institution) - UW Medicine Pathology. Available at: [Link]
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ASEPTIC AND GOOD CELL CULTURE TECHNIQUES - EuroBioBank. Available at: [Link]
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Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. Available at: [Link]
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File:Freezing (ice crystal) artifact (7493541268).jpg - Wikimedia Commons. Available at: [Link]
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Tissue Freezing Methods for Cryostat sectioning. Available at: [Link]
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Pathology Services Core Frozen Tissue Preparation - UNC Lineberger. Available at: [Link]
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The effect of the freezing rate on ice crystal size and ML/MW. - ResearchGate. Available at: [Link]
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How to Enhance the Quality of your Frozen Sections | Milestone Medical. Available at: [Link]
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Suggested Guidelines for Processing Tissues to Freezing for Future Cyrosections.docx. Available at: [Link]
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Preparation of Frozen specimens. Available at: [Link]
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Theoretical analysis of the ice crystal size distribution in frozen aqueous specimens - NIH. Available at: [Link]
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A Multi-hole Cryovial Eliminates Freezing Artifacts when Muscle Tissues are Directly Immersed in Liquid Nitrogen - PMC - NIH. Available at: [Link]
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Tissue processing Supplies Liquid nitrogen in appropriate LN2 transport container this compound stored at room temperature in a fla. Available at: [Link]
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Tissue preparation and cryopreservation with sucrose -- for frozen tissue sections. Available at: [Link]
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Modeling the Evolution of the Mean Ice Crystal Size in Frozen Products Freezing and freeze-drying are essential processes in the. Available at: [Link]
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The Formation and Control of Ice Crystal and Its Impact on the Quality of Frozen Aquatic Products: A Review - MDPI. Available at: [Link]
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Experimental Pathology Research Laboratory. Available at: [Link]
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5 Most Common Problems with Frozen Sections and How to Solve Them - YouTube. Available at: [Link]
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Snap-Freezing Post-Surgical Tissue Biospecimens - Division of Cancer Treatment and Diagnosis. Available at: [Link]
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Food Freezing - Size of ice crystals - YouTube. Available at: [Link]
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C2. Procedure for freezing tissue in OCT for cryocutting. Available at: [Link]
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FREEZING OF SPECIMEN - Moodle@Units. Available at: [Link]
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Best practices-Histology. Available at: [Link]
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Rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent microscopy. Heptane, this compound (2-methylbuta. Available at: [Link]
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Troubleshooting frozen sections: How to achieve the perfect section. Available at: [Link]
-
Histology Hacks For Cryosectioning - YouTube. Available at: [Link]
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Intra-Operative Frozen Section Consultation: Concepts, Applications and Limitations - PMC. Available at: [Link]
-
Frozen Section Troubleshooting - Creative Bioarray. Available at: [Link]
-
Freezing Tissue in OCT using this compound - Protocols.io. Available at: [Link]
-
Liquid nitrogen - Wikipedia. Available at: [Link]
-
08.03.003 e2.0 Snap Freezing of Tissue | CTRNet. Available at: [Link]
-
Frozen Sections | PDF | Freezing | Ice - Scribd. Available at: [Link]
-
Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC - NIH. Available at: [Link]
-
Refrigeration: Impact of ice crystal size and freezing rate - New Food magazine. Available at: [Link]
-
Effect of different freezing conditions on ice crystal formation behavior and ice‐growth inhibition by cryoprotectants - DOI. Available at: [Link]
-
Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC. Available at: [Link]
-
Leidenfrost effect - Wikipedia. Available at: [Link]
-
Leidenfrost effect - YouTube. Available at: [Link]
-
The Leidenfrost effect : r/interestingasfuck - Reddit. Available at: [Link]
-
The cold Leidenfrost regime - PMC - PubMed Central - NIH. Available at: [Link]
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- 6. med.nyu.edu [med.nyu.edu]
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improving the efficiency of isopentane as a heat transfer fluid
Isopentane Heat Transfer Fluid Technical Support Center
Welcome to the technical support center for the use of this compound as a heat transfer fluid. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique thermodynamic properties of this compound in their experimental setups. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose, troubleshoot, and optimize your systems for maximum efficiency and safety.
This compound (2-methylbutane) is favored in many applications, from cryogenic freezing to organic Rankine cycles, due to its low boiling point, excellent heat transfer characteristics, and low viscosity.[1] However, its high volatility and flammability demand a robust understanding of system design and operational parameters to ensure both experimental success and laboratory safety.[1][2] This document provides field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems in a question-and-answer format. Each issue is followed by an analysis of potential causes and a systematic approach to resolution.
My system is exhibiting poor heat transfer efficiency. What's wrong?
A decline in thermal performance is one of the most common issues. The root cause is typically an increase in the overall thermal resistance of the system.
Potential Causes & Diagnostic Steps:
-
Fluid Degradation: this compound can degrade via two primary mechanisms: thermal cracking and oxidation.[3]
-
Thermal Cracking: Occurs when the fluid is heated beyond its maximum recommended bulk temperature, breaking down molecules into "low boilers" (more volatile components) and "high boilers" (thicker, less efficient components).[3] This increases fluid viscosity, which significantly hampers the heat transfer coefficient.[4]
-
Oxidation: Happens when hot this compound is exposed to air, typically in an expansion tank operating above 60°C (140°F).[5] This forms organic acids that can lead to carbon deposition (fouling) and a rapid increase in viscosity.[3][4]
-
-
System Fouling: Deposits of carbon, scale, or other contaminants can form an insulating layer on heat exchanger surfaces, directly impeding heat transfer.[6][7] Fouling increases thermal resistance and can also reduce flow paths, leading to higher pressure drops.[7][8]
-
Low Flow Rate: The efficiency of heat transfer is highly dependent on the fluid's flow rate. Insufficient velocity, often caused by pump issues or blockages, prevents turbulent flow, which is essential for maximizing heat exchange.[4][8]
-
Contamination: The introduction of foreign substances, especially water or solvents from cleaning, can drastically alter the fluid's properties. Water will vaporize, creating pressure issues and reducing thermal contact.[5]
Recommended Solutions & Protocols:
-
Analyze the Fluid:
-
Step 1: Carefully extract a sample of the this compound from the system.
-
Step 2: Visually inspect the fluid. A dark, thick appearance suggests significant degradation and the presence of suspended carbon.[5]
-
Step 3: Conduct a viscosity test. A significant increase in viscosity compared to new this compound is a clear indicator of degradation and is a primary cause of reduced heat transfer.[4]
-
Step 4: Test the acid number. An elevated acid number points towards oxidative degradation.[4]
-
-
Inspect the System:
-
Step 1: Check system pressure and flow rate indicators. Compare them to the system's design specifications.
-
Step 2: If possible and safe, inspect the heat exchanger surfaces for any visible signs of fouling or carbon buildup.
-
Step 3: Check Y-strainers and filters for blockages, which can indicate particulate contamination or fouling debris in the system.[5]
-
-
Implement Corrective Actions:
-
For Degraded Fluid: If analysis confirms degradation, the fluid must be replaced. Before refilling, the system should be thoroughly flushed with a compatible cleaning fluid to remove all residual carbon and contaminants.
-
For Fouling: Mechanical or chemical cleaning of the heat exchanger may be necessary. Ensure any cleaning agents are completely removed before recharging the system with new this compound.
-
For Low Flow: Investigate the pump for cavitation or mechanical failure. Check for any closed or partially closed valves that may be restricting flow.
-
I'm observing erratic pressure fluctuations and "whistling" noises from the pump.
These symptoms typically point to the presence of highly volatile components or pump cavitation.
Potential Causes & Diagnostic Steps:
-
Formation of Low Boilers: As a result of thermal cracking, volatile, low-boiling-point fractions are formed.[3] These components can flash into vapor in hotter sections of the system or at the pump inlet, causing pressure spikes and instability.
-
Pump Cavitation: This occurs when the pressure at the pump's suction side drops below the vapor pressure of the this compound. Bubbles form and then violently collapse inside the pump, creating noise and causing damage. This can be triggered by low boilers, excessively high fluid temperature, or restrictions in the suction line.[5]
-
Moisture Contamination: Any water in the system will turn to steam, dramatically increasing system pressure and leading to erratic behavior.
Recommended Solutions & Protocols:
-
Check for Low Boilers: A fluid analysis can determine the flash point of the this compound. A lowered flash point indicates the presence of volatile low boilers.[3]
-
Inspect the Pump and Suction Line: Ensure the pump's net positive suction head (NPSH) requirements are being met. Check for any obstructions in the piping leading to the pump.
-
System Venting Protocol: If low boilers are present, they must be safely vented.
-
Step 1: Reduce the system temperature to a safe level where the this compound is well below its boiling point.
-
Step 2: Following all safety protocols for handling flammable vapors, slowly open a high-point vent valve, routing the vented gas to a safe location or capture system.
-
Step 3: Once the pressure stabilizes, close the vent. This may need to be repeated.
-
-
Prevent Air Ingress: Ensure the expansion tank is properly designed and, if necessary, blanketed with an inert gas like nitrogen to prevent oxidation, which is a precursor to thermal cracking.
Below is a decision-making workflow for diagnosing pressure and pump issues.
Caption: Troubleshooting workflow for this compound system instability.
Frequently Asked Questions (FAQs)
Q1: What are the key thermophysical properties of this compound?
Understanding these properties is crucial for designing an efficient heat transfer system. This compound's high specific heat and thermal conductivity make it effective at transferring thermal energy.
| Property | Value | Units |
| Boiling Point (at 1 atm) | 27.9 | °C |
| Freezing Point | -159.9 | °C |
| Flash Point | -51 | °C |
| Autoignition Temperature | 420 | °C |
| Liquid Density (at 20°C) | 620 | kg/m ³ |
| Liquid Specific Heat (at 25°C) | 2.29 | kJ/kg·K |
| Liquid Thermal Conductivity (at 25°C) | 0.113 | W/m·K |
| Liquid Viscosity (at 25°C) | 0.21 | mPa·s |
| Data compiled from multiple sources.[1][2][9][10] |
Q2: What materials are compatible with this compound in a heat transfer loop?
Material selection is critical to prevent leaks and system degradation.
| Category | Recommended Materials | Unsuitable Materials |
| Metals | Stainless Steel, Carbon Steel | Generally compatible with most common metals |
| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene, Polypropylene | Consult manufacturer for specific grades |
| Elastomers (Seals/Gaskets) | Fluoroelastomers (FKM/Viton®) | Natural Rubber, EPDM, Neoprene |
| Source:[11][12] |
It is crucial to note that many common rubbers will swell, crack, or otherwise break down when exposed to this compound.[11][12] Always use gaskets and seals specifically rated for hydrocarbon service, such as FKM (Viton®).
Q3: How can I prevent fluid degradation from the start?
Proactive system design and operation are key to maximizing fluid lifespan and efficiency.
-
Temperature Control: Never allow the bulk fluid temperature to exceed the manufacturer's specified limits. Ensure the heater design prevents localized overheating of the fluid film on the heating elements.[5]
-
Expansion Tank Design: The expansion tank is the most common point of air ingress.
-
System Startup & Shutdown:
This diagram illustrates best practices for system design to minimize fluid degradation.
Sources
- 1. elsapainternational.com [elsapainternational.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. You are being redirected... [schultzchem.com]
- 4. parafluid.com.mx [parafluid.com.mx]
- 5. Troubleshooting Heat Transfer Fluid System [multitherm.com]
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- 7. csidesigns.com [csidesigns.com]
- 8. jmcms.s3.amazonaws.com [jmcms.s3.amazonaws.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. This compound — CoolProp 7.2.0 documentation [coolprop.org]
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- 12. marcorubber.com [marcorubber.com]
Technical Support Center: Minimizing Isopentane Evaporation During Lengthy Experiments
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing a critical challenge in lengthy experiments: the evaporation of isopentane. Due to its low boiling point and high vapor pressure, this compound can be notoriously difficult to handle over extended periods, leading to concentration changes, reagent loss, and compromised experimental integrity. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the success and reproducibility of your work.
Understanding the Challenge: The Volatility of this compound
This compound, also known as 2-methylbutane, is a highly volatile hydrocarbon with a boiling point of approximately 28°C (82.4°F).[1][2] This property, combined with its high vapor pressure, means that it readily evaporates at or near standard laboratory room temperatures.[1][3] During lengthy experiments, this continuous evaporation can lead to significant volume loss, altering the concentration of solutes and potentially invalidating experimental results. Factors such as ambient temperature, air currents, and the surface area of the exposed liquid can significantly influence the rate of evaporation.[4][5]
Frequently Asked Questions (FAQs)
Q1: My this compound solution is evaporating noticeably even during short procedures. What is the most immediate step I can take to reduce this?
A1: The most immediate and effective measure is to minimize the surface area of the this compound exposed to the atmosphere and to ensure your container is properly sealed. Use containers with narrow openings and always keep them tightly capped when not actively dispensing.[6][7] For temporary openings, using a septum or a self-sealing cap can significantly reduce vapor loss.[8] Wrapping the cap or stopper with parafilm or Teflon tape can provide an additional barrier against evaporation.[6][9]
Q2: I need to maintain a constant temperature for my experiment, but this seems to increase the evaporation rate of this compound. How can I manage this?
A2: When elevated temperatures are necessary, employing a reflux condenser is the standard and most effective method. A condenser cools the this compound vapor, causing it to liquefy and return to the reaction vessel, creating a closed system that minimizes solvent loss.[10][11] For experiments at or below room temperature, a cooling system for the this compound container itself can lower its vapor pressure and thus reduce evaporation. This can be achieved through an ice bath, a refrigerated circulator, or a Peltier cooling device.[12][13][14]
Q3: Are there any alternatives to using a traditional water-cooled condenser, especially for overnight experiments where flooding is a concern?
A3: Yes, several alternatives to water-cooled condensers can enhance safety and conserve water. Air condensers, such as the Findenser™, are designed for efficient heat exchange with the surrounding air and are suitable for many applications, though they may be less effective for very low-boiling solvents like this compound if the ambient temperature is high.[10] Another excellent option is a recirculating chiller, which pumps a coolant through the condenser in a closed loop, eliminating the risk of floods and providing precise temperature control.[10]
Q4: Can I use a physical barrier on the surface of the this compound to prevent evaporation?
A4: Yes, using a physical barrier is a viable technique, particularly in open or semi-open systems. Floating a layer of an immiscible, less volatile liquid (e.g., a high-purity mineral oil) on top of the this compound can significantly reduce evaporation.[15] However, you must ensure that this barrier liquid is inert and will not interfere with your experiment. Another approach is the use of modular floating covers, which can physically block a large percentage of the liquid's surface area from the air.[4][16][17]
Q5: My experiment is sensitive to atmospheric moisture. How can I prevent both this compound evaporation and moisture contamination?
A5: To protect against both evaporation and moisture, you should work in a closed system under an inert atmosphere. This typically involves using a flask with a condenser and a drying tube filled with a desiccant (like calcium chloride or silica gel) at the condenser's outlet. The inert gas (e.g., nitrogen or argon) provides a dry atmosphere, while the condenser prevents this compound loss.[18]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical approach to resolving them.
Problem 1: Significant this compound Loss Despite Using a Sealed Container
| Potential Cause | Troubleshooting Steps |
| Improper Seal | - Inspect the container cap, stopper, or septum for any signs of wear, cracks, or improper fit.[8] - Replace any damaged components. - For screw caps, ensure the liner is present and intact. - Apply parafilm or Teflon tape around the seal for extra security.[6][9] |
| High Storage Temperature | - Store the this compound container in a cool, well-ventilated area, away from heat sources and direct sunlight.[19][20] - For long-term storage, refrigeration in a properly rated flammable-safe refrigerator is recommended.[21] |
| Frequent Opening | - Aliquot the required amount of this compound for your experiment into a smaller, secondary container to minimize the number of times the main stock container is opened.[22] |
Problem 2: Inefficient Refluxing Leading to this compound Loss
| Potential Cause | Troubleshooting Steps |
| Inadequate Coolant Flow | - Check the flow rate of the coolant through the condenser. It should be steady and sufficient to cool the inner tube effectively. - Ensure the coolant is entering the condenser at the lower inlet and exiting at the upper outlet for maximum efficiency. |
| Coolant Temperature Too High | - The temperature of the cooling fluid should be significantly lower than the boiling point of this compound. - If using a recirculating chiller, ensure it is set to an appropriate temperature. |
| Condenser Overload | - If the heating rate is too high, the condenser may not be able to handle the large volume of vapor being produced. - Reduce the heat input to the reaction vessel. |
| Non-condensable Gases | - Ensure the system is not completely sealed, as this can lead to pressure buildup. A drying tube or an inert gas bubbler at the top of the condenser will allow for pressure equalization.[8] |
Problem 3: Sample Concentration Inconsistency in Multi-well Plates
| Potential Cause | Troubleshooting Steps |
| "Edge Effect" Evaporation | - Evaporation is often faster from the outer wells of a multi-well plate. - To mitigate this, you can fill the outer wells with a sacrificial solvent (this compound or water) to create a more humid microenvironment.[15] - Use high-quality sealing films or mats specifically designed for long-term incubations. |
| Uneven Temperature Distribution | - Ensure the incubator or heating block provides uniform temperature across the entire plate. - Periodically rotate the plate if you suspect temperature gradients. |
Experimental Protocols and Visual Guides
Protocol 1: Setting Up a Reflux Apparatus for this compound
-
Glassware Inspection: Ensure all glassware (round-bottom flask, condenser) is clean, dry, and free of cracks.
-
Assembly:
-
Securely clamp the round-bottom flask in a heating mantle.
-
Add the this compound and any reactants to the flask.
-
Attach the condenser vertically to the flask, ensuring a snug fit at the ground glass joint. Use a small amount of grease if necessary for a good seal, but be mindful of potential contamination.
-
Attach flexible tubing for the coolant: connect the inlet (lower port of the condenser) to the cold water tap or chiller outlet, and the outlet (upper port) to a drain or chiller inlet.
-
-
Coolant Flow: Start a gentle flow of coolant through the condenser before applying heat.
-
Heating: Gradually increase the temperature of the heating mantle. You should observe the this compound boiling and the vapor condensing on the inner surface of the condenser, then flowing back into the flask.
-
Monitoring: Regularly check that the condensation ring (the highest point where vapor is condensing) remains in the lower half of the condenser. If it rises too high, reduce the heating.
Caption: Diagram of a standard reflux apparatus.
Protocol 2: Utilizing a Cold Trap to Minimize Evaporation
-
Setup: Place the cold trap between your experimental apparatus and a vacuum source (if applicable) or an outlet to a fume hood.
-
Coolant: Fill the dewar flask of the cold trap with a suitable coolant. A mixture of dry ice and acetone or isopropanol is common for reaching temperatures low enough to condense this compound vapor. Liquid nitrogen can also be used.
-
Vapor Flow: As this compound evaporates from your experiment, the vapor will travel into the cold trap.
-
Condensation: The extremely cold surface of the trap will cause the this compound vapor to condense back into a liquid, which is collected in the bottom of the trap.
Caption: Workflow of a cold trap for vapor recovery.
References
-
DHCPL. (n.d.). Iso-Pentane. Retrieved from [Link]
-
Vernekar, V., & Fobel, R. (2016). Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. PubMed Central. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). ISO-PENTANE LR (FOR SYNTHESIS). Retrieved from [Link]
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Megaloid Laboratories Limited. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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Asynt. (2022, August 9). Solvent Evaporation | Three Methods. Retrieved from [Link]
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Organomation. (2016, September 26). Reducing Solvent Emissions in the Laboratory. Retrieved from [Link]
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Climalife UK. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. Retrieved from [Link]
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Wikipedia. (n.d.). Cold trap. Retrieved from [Link]
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Reddit. (2015, June 19). How do you store this compound before and after opening the bottle?. r/labrats. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, June 30). Preventing solvent evaporation for small scale synthesis. Retrieved from [Link]
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P2 InfoHouse. (n.d.). Reducing Solvent Losses From Vapor Degreasers. Retrieved from [Link]
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Chemspeed Technologies. (2023, October 26). Volatile Liquid Handling: Techniques & Automation. Retrieved from [Link]
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Rotovap. (2019, August 21). The Role that a Cold Trap Plays in a Rotary Evaporator. Retrieved from [Link]
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American Laboratory. (2013, February 26). Understanding Concentration and Evaporation Technology: Part 2: Latest Developments in System Technology. Retrieved from [Link]
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Patsnap. (2025, July 25). How this compound Facilitates Rapid Solvent Evaporation Techniques. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, November 14). How to minimise solution concentration changes due to evaporation?. Retrieved from [Link]
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Shell. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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The Lab Depot. (n.d.). Optimizing Solvent Evaporation Processes. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Safe Use of Water Condensers and Their Alternatives in Research Labs. Retrieved from [Link]
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E3S Web of Conferences. (2018). A Review of Evaporation Reduction Methods from Water Surfaces. Retrieved from [Link]
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NIH. (2021). A Simple yet Efficient Water-Saving Condenser. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Volatile Compounds. Department of Chemistry. Retrieved from [Link]
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UA Campus Repository. (n.d.). Evaporation Control for Increasing Water Supplies. Retrieved from [Link]
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Hexoshield. (n.d.). Evaporation reduction: Hexoshield® modular floating cover. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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WaterFarmers. (n.d.). How Floating Covers and Windbreaks Stop Evaporation In Your Dam. Retrieved from [Link]
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ResearchGate. (2016, May 8). Evaporation mitigation by floating modular devices. Retrieved from [Link]
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Labcompare. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
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Waters. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
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IJCRT.org. (2018). UTILIZATION OF PELTIER TECHNOLOGY AS COOLING SYSTEM. Retrieved from [Link]
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Restek. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]
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University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
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Junyuan Petroleum Group. (n.d.). This compound. Retrieved from [Link]
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Samsung Newsroom. (2025, July 8). [Interview] Staying Cool Without Refrigerants: How Samsung Is Pioneering Next-Generation Peltier Cooling. Retrieved from [Link]
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YouTube. (2013, November 2). Peltier Module Cooling - The Peltier Effect. Retrieved from [Link]
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YouTube. (2019, October 27). Peltier Effect Cooling - Experiments with a Peltier Cooler Device. Retrieved from [Link]
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Technical Support Center: Ensuring Complete Removal of Isopentane from Frozen Tissue Samples
Welcome to the technical support center for advanced tissue preparation. This guide is designed for researchers, histologists, and drug development professionals who utilize isopentane for snap-freezing biological samples and require pristine tissue integrity for downstream applications. Residual this compound, a non-polar hydrocarbon, can introduce significant artifacts in sensitive analytical techniques such as mass spectrometry and cause subtle but critical flaws in histological staining.
This document provides a structured, in-depth guide to understanding, troubleshooting, and validating the complete removal of this compound from your frozen tissue blocks.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles of using this compound and the critical importance of its subsequent removal.
Q1: Why is this compound used for freezing tissues instead of directly using liquid nitrogen?
A1: While seemingly counterintuitive, plunging a tissue sample directly into liquid nitrogen (-196°C) is a suboptimal method for freezing. The extreme cold causes the liquid nitrogen to boil upon contact with the warmer tissue, creating an insulating layer of nitrogen gas—a phenomenon known as the Leidenfrost effect. This gas barrier dramatically slows down the heat transfer, leading to slower, uneven freezing. This slow freezing allows for the formation of large ice crystals within the tissue, which can rupture cell membranes and disrupt the tissue architecture, resulting in "Swiss cheese" holes or "freeze artifacts" in histological sections.[1]
This compound, cooled to its near-freezing point (-160°C) with liquid nitrogen, acts as a superior heat transfer medium. It has a high thermal conductivity and does not form a vapor barrier, allowing for extremely rapid and uniform freezing of the entire sample.[2] This ultra-fast process vitrifies the water within the tissue, preventing the formation of damaging ice crystals and preserving delicate morphology for high-resolution analysis.
Q2: What specific problems can residual this compound cause in my experiments?
A2: Residual this compound can be a significant source of experimental error and artifacts. Because it is a non-polar organic solvent, its presence can interfere with a variety of downstream applications:
-
Mass Spectrometry (MALDI, DESI, SIMS): this compound can cause signal suppression by altering surface chemistry, interfering with matrix crystallization in MALDI, or creating spurious peaks in the low mass range. For highly sensitive surface-based techniques like ToF-SIMS, residual solvents can obscure or alter the detection of endogenous lipids and metabolites.[3] The necessity of removing this compound prior to such analyses is an established part of sample preparation protocols in the field.[3]
-
Histology & Immunohistochemistry (IHC): Much like residual paraffin wax can prevent the proper infiltration of aqueous stains, residual this compound in frozen sections can cause patchy, uneven, or weak staining.[4][5] It can repel aqueous-based hematoxylin and eosin (H&E) dyes, leading to areas that appear washed out or have poor color contrast, making accurate morphological assessment difficult.
-
Molecular Biology: While less common, if tissue is thawed for homogenization (e.g., for RNA/protein extraction), the presence of a hydrocarbon can interfere with phase separations in extraction protocols or potentially inhibit enzymatic reactions in downstream assays.
Q3: Is simple air-drying in the cryostat sufficient to remove this compound?
A3: While placing the frozen block in the cryostat chamber for a period before sectioning will allow some surface this compound to sublimate, it is often insufficient for complete removal, especially from the interior of the Optimal Cutting Temperature (OCT) compound. This compound can become trapped within the polymeric matrix of the OCT. This method lacks control and validation, and for sensitive applications, it is not a recommended procedure.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to help you diagnose and resolve issues that may be related to incomplete this compound removal.
Issue 1: My H&E stained frozen sections look patchy and have areas of weak or uneven staining.
-
Question: Could this be residual this compound?
-
Answer: Yes, this is a classic sign of solvent interference.[4] If the tissue was well-frozen and sectioned properly, but staining is inconsistent, residual this compound is a primary suspect. It acts like an invisible hydrophobic barrier on your slide, preventing the aqueous dyes from binding evenly to the tissue.
-
-
Solution Workflow:
-
Immediate Fix (for cut slides): Before staining, allow the cut sections on the slides to air-dry in a fume hood for 10-15 minutes. This can help evaporate any remaining surface this compound. For slides that are already stained, you can try to de-stain and re-stain after a thorough dehydration and clearing cycle, but results may vary.
-
Long-Term Fix (for the block): Implement a validated removal protocol for your frozen blocks before sectioning. The most robust method is vacuum desiccation or lyophilization. (See Part 3 for protocols).
-
Issue 2: My Mass Spectrometry Imaging (MSI) data shows poor signal intensity or unexpected background noise in the low m/z range.
-
Question: I've optimized my matrix application and laser settings. Could the tissue block itself be the problem?
-
Answer: Absolutely. If the tissue surface is contaminated with residual this compound, it can severely impact the ionization process.[6][7] This can lead to suppression of analyte signals or the appearance of hydrocarbon-related background ions, complicating data interpretation. One of the key steps in preparing samples for advanced MSI techniques is ensuring the complete removal of any processing solvents.[3]
-
-
Solution Workflow:
-
Diagnosis: Review your entire sample preparation workflow. Was the block allowed to fully degas after freezing? If not, residual solvent is the most likely cause.
-
Definitive Solution: Integrate a lyophilization (freeze-drying) step into your workflow after snap-freezing and before cryosectioning. This is the gold standard for preparing samples for high-sensitivity mass spectrometry. A protocol for this is provided in the next section.
-
Issue 3: I followed a removal protocol, but I'm still not sure if the this compound is gone.
-
Question: How can I be confident that my removal method is effective?
-
Answer: This is a critical question that addresses the principle of protocol validation. Without a quantitative or semi-quantitative check, you are assuming the method works. For absolute certainty, analytical chemistry techniques are required.
-
-
Validation Workflow:
-
Gold Standard (Quantitative): The definitive method for quantifying residual volatile solvents is Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[8][9][10] In this method, a frozen tissue block is placed in a sealed vial, heated to release volatile compounds into the headspace, and the gas is then analyzed. This can provide precise quantification of any remaining this compound. While not accessible to all labs, it is the benchmark for validating a new removal protocol.
-
Practical Check (Semi-Quantitative): For labs without access to HS-GC-MS, a simple gravimetric analysis can provide some confidence, although it has limitations.
-
Carefully weigh a frozen block immediately after freezing (Weight A).
-
Perform your removal protocol (e.g., lyophilization for 24 hours).
-
Immediately weigh the block again under the same conditions (Weight B).
-
A significant weight loss beyond what is expected from water sublimation alone could indicate solvent removal. However, this method is not highly sensitive and can be confounded by atmospheric water condensation. It is best used as a process consistency check rather than an absolute measure of removal.
-
-
Part 3: Protocols for this compound Removal & Validation
This section provides detailed, step-by-step methodologies for effectively removing residual this compound.
Protocol 1: Lyophilization (Freeze-Drying) of OCT-Embedded Blocks
This is the recommended method for sensitive applications like mass spectrometry and is also highly effective for histology. Lyophilization removes solvents via sublimation under vacuum, which is extremely gentle and avoids the tissue damage that can be caused by heating.[11][12][13]
Methodology:
-
Preparation: After snap-freezing your OCT-embedded tissue block in this compound,[14][15] briefly blot the surface of the frozen block with a pre-chilled Kimwipe to remove any excess liquid this compound.
-
Transfer: Place the frozen block into a pre-chilled lyophilizer flask or a petri dish that can be placed on the lyophilizer shelf. Ensure the container is appropriately labeled.
-
Lyophilization Cycle:
-
Connect the flask or place the dish in the lyophilizer chamber.
-
Ensure your lyophilizer's condenser is at its operating temperature (typically ≤ -50°C).
-
Apply a deep vacuum (≤ 100 mTorr or 0.133 mbar).
-
Lyophilize the block for a minimum of 12-24 hours. The exact time will depend on the size of the block and the efficiency of your system. An overnight cycle is typically sufficient for standard-sized cryomolds.[3]
-
-
Completion & Storage:
-
Once the cycle is complete, vent the chamber with dry nitrogen gas if available, or ambient air.
-
Immediately transfer the block to a sealed, desiccated container.
-
Store at -80°C until ready for sectioning. It is crucial to prevent re-exposure to atmospheric moisture.
-
Protocol 2: Low-Temperature Vacuum Desiccation
This method is a viable alternative if a lyophilizer is not available. It is more effective than simple air-drying.
Methodology:
-
Preparation: After snap-freezing, blot the frozen OCT block to remove excess this compound.
-
Setup: Place the frozen block in a vacuum desiccator that has been pre-chilled to -20°C or colder (e.g., placed inside a -20°C freezer).
-
Vacuum Application: Connect the desiccator to a vacuum pump and slowly apply a vacuum. A "soft" vacuum is sufficient; an extremely deep vacuum may not be necessary.
-
Incubation: Leave the block under vacuum at low temperature for 24-48 hours.
-
Completion: Slowly vent the desiccator before removing the block. Store as described for the lyophilization protocol.
Comparison of Removal Methods
| Method | Principle | Time Required | Efficiency | Risk of Tissue Damage | Recommended Use |
| Air Drying (in Cryostat) | Passive Sublimation | 30-60 min | Low / Incomplete | Low | Not recommended for sensitive applications. |
| Low-Temp Vacuum Desiccation | Active Sublimation | 24-48 hours | Moderate to High | Low | Good alternative when a lyophilizer is unavailable. |
| Lyophilization (Freeze-Drying) | Sublimation under deep vacuum | 12-24 hours | Very High / Complete | Very Low | Gold Standard. Essential for MSI, recommended for all IHC/histology. |
Visual Workflow and Decision Guides
Workflow for Optimal Tissue Freezing and this compound Removal
Caption: Recommended workflow from tissue preparation to analysis.
Troubleshooting Decision Tree for Staining Artifacts
Caption: Decision tree for troubleshooting common staining artifacts.
References
-
Csomós, K., et al. (2021). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Scientific Reports, 11(1), 10459. [Link]
-
Crawford Lab. (n.d.). Lyophilizer. Retrieved from [Link]
- Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
-
UNC Lineberger. (n.d.). Frozen Tissue Preparation. Retrieved from [Link]
-
Emerald Cloud Lab. (2025). ExperimentLyophilize Documentation. Retrieved from [Link]
-
MDPI. (2024). Norm-SVR for the Enhancement of Single-Cell Metabolomic Stability in ToF-SIMS. International Journal of Molecular Sciences, 25(1), 533. [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]
-
Creative Bioarray. (n.d.). H&E Staining Troubleshooting. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Troubleshooting Routine Histology. Retrieved from [Link]
-
Biospecimen Research Database. (n.d.). OCT Embedding. Retrieved from [Link]
-
Lab Manager. (2019). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Immunofluorescence protocol for frozen sections. Retrieved from [Link]
-
Note. (n.d.). Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. Retrieved from [Link]
-
ResearchGate. (2025). Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions. Retrieved from [Link]
-
Singh, S., & Limaye, A. (2014). Artefacts in histopathology. Journal of Oral and Maxillofacial Pathology, 18(Suppl 1), S111–S116. [Link]
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Jones, E. A., et al. (2012). Sample preparation for mass spectrometry imaging: small mistakes can lead to big consequences. Journal of Proteomics, 75(16), 4893–4911. [Link]
-
LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 529-536. [Link]
-
Deb, A., et al. (2013). Current Status and Future Perspectives of Mass Spectrometry Imaging. Journal of Environmental and Analytical Toxicology, 3(5), 188. [Link]
-
Wiley Analytical Science. (2020). Mass spectrometry imaging. Retrieved from [Link]
-
YouTube. (2021). Qualitative tests for organic functional groups – practical video | 16–18 years. Retrieved from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of n-Alkanes in Water Samples by Means of Headspace Solvent Microextraction and Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Analytical Method Development to Determine Residual Solvents in Glipizide by Gas Chromatography (GC/FID) with Head Space. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2024). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. Retrieved from [Link]
-
Scribd. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
YouTube. (2021). Qualitative Tests for Alkenes. Retrieved from [Link]
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- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 5. histobiolab.com [histobiolab.com]
- 6. Challenges and recent advances in mass spectrometric imaging of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
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Isopentane Technical Support Center: Achieving Consistent Freezing Rates for Optimal Cryopreservation
Welcome to the technical support center for achieving consistent and reliable freezing rates with isopentane. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality cryopreserved samples for their critical experiments. Here, we move beyond simple protocols to explain the scientific principles, troubleshoot common issues, and provide expert insights to ensure the integrity of your biological specimens.
The Foundational Principle: Why Rapid and Uniform Freezing is Non-Negotiable
The primary goal of cryopreservation is to halt biological activity instantaneously, preserving the cellular and tissue architecture in a state as close to life as possible. The enemy of this process is the formation of ice crystals. Slow freezing allows water molecules to migrate and form large, disruptive ice crystals, leading to the characteristic "Swiss cheese" effect in tissue sections, which can compromise or completely invalidate experimental results.[1][2] The objective is to freeze so rapidly that water remains in a vitreous (glass-like) state, preventing this architectural damage.[1]
This compound is the preferred medium for this "snap-freezing" process due to its high thermal conductivity and low freezing point.[2][3] Unlike direct immersion in liquid nitrogen, which can create an insulating vapor barrier (the Leidenfrost effect) leading to slower and uneven cooling, this compound ensures rapid and uniform heat transfer from the sample.[1][2][4]
Troubleshooting Guide: From Inconsistent Freezing to Flawless Cryopreservation
Even with the best intentions, inconsistencies can arise. This section addresses common problems in a question-and-answer format, providing not just solutions but also the underlying rationale.
Question 1: My tissue sections have a "Swiss cheese" appearance (large holes). What's causing this and how can I fix it?
Answer: This is a classic sign of ice crystal formation due to a slow freezing rate.[1][2]
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Recommended Solution |
| This compound Not Cold Enough | The this compound has not reached its optimal temperature for rapid heat transfer. When cooled with liquid nitrogen, the this compound should appear opaque or "milky" and may have a rim of frozen this compound, indicating it's near its freezing point (-160°C).[5][6] For dry ice, ensure the slurry reaches approximately -78°C.[7] Solution: Actively monitor the this compound temperature. For liquid nitrogen cooling, wait for the visual cues of opacity or the formation of solid "pearls".[8][9] For dry ice cooling, use a low-temperature thermometer.[10] |
| Leidenfrost Effect (Direct LN2) | You may be freezing directly in liquid nitrogen, which creates a vapor barrier, insulating the tissue and slowing the freezing process.[1][4] Solution: Always use an intermediate fluid with high thermal conductivity, like this compound, to bridge the temperature gap and ensure rapid, even freezing.[2][11] |
| Sample Too Large | Larger samples have a smaller surface-area-to-volume ratio, making it harder for heat to be extracted quickly from the core.[2] Solution: If possible, trim tissues to a manageable size (e.g., no more than 1 cm x 1 cm x 4 mm).[12] For larger, indispensable samples, ensure the this compound is at its lowest possible temperature (liquid nitrogen-cooled) to maximize the thermal gradient.[2][13] |
| Inadequate Immersion Time | The sample was not left in the cold this compound long enough for the core to freeze completely. Solution: Immersion times vary by sample size, but a general guideline is 10-50 seconds.[5] Observe the OCT embedding medium; it should turn completely white and opaque.[3][14] |
Question 2: My frozen tissue blocks are cracking. Why is this happening?
Answer: Cracking is typically caused by uneven freezing, where the outer layers freeze and contract much faster than the inner core, creating mechanical stress.[2]
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Recommended Solution |
| Temperature Gradient Too Steep | While rapid freezing is key, an excessively steep thermal gradient, especially with larger samples, can induce cracking. This is more common when freezing directly in liquid nitrogen.[2] Solution: Using properly chilled this compound moderates this gradient compared to direct LN2 immersion. Ensure the entire sample is submerged evenly and avoid touching the sides of the very cold metal container.[2] |
| Non-Uniform Cooling | If the this compound bath has temperature strata (warmer at the top), the part of the sample entering first will freeze at a different rate. Solution: Gently stir the this compound with pre-cooled forceps before immersion to ensure a homogenous temperature throughout the bath.[14] |
| Prolonged Freezing | Leaving the sample in the freezing medium for an excessively long time, especially liquid nitrogen, can lead to cracking.[3] Solution: Adhere to recommended immersion times (typically under a minute) and remove the sample promptly once the OCT is uniformly opaque.[5][14] |
Experimental Protocol: Standardized this compound Snap-Freezing
This protocol provides a self-validating system for achieving a consistent freezing rate. The "why" behind each step is explained to empower the user with a deeper understanding.
Materials:
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2) or Dry Ice
-
Dewar flask or insulated container (e.g., Styrofoam)
-
Metal beaker
-
OCT (Optimal Cutting Temperature) compound
-
Cryomolds
-
Pre-cooled forceps
-
Pre-labeled aluminum foil or cryovials
-
Personal Protective Equipment (PPE): Cryo-gloves, safety glasses, lab coat
Step-by-Step Methodology:
Workflow: this compound Freezing Protocol
Caption: A step-by-step workflow for consistent tissue freezing using this compound.
-
Preparation (Safety First):
-
Step 1.1: Work in a well-ventilated fume hood. This compound is highly flammable and its vapors can be irritating.[11][15]
-
Step 1.2: Place a metal beaker inside a Dewar or insulated container. Fill the outer container with your cooling agent (LN2 or dry ice).
-
Step 1.3: Pour this compound into the metal beaker until it is about two-thirds full. The level of the cooling agent outside should match the level of the this compound inside for even cooling.[3][5]
-
Why? Matching the levels ensures uniform heat extraction from the this compound bath, preventing temperature gradients.
-
-
Cooling the this compound:
-
Step 2.1 (Liquid Nitrogen Method): Allow the this compound to cool for approximately 5-10 minutes.[1][5] The this compound is ready when it becomes opaque/milky and a frozen layer begins to form at the bottom or sides.[5][6] The optimal temperature is just above its freezing point (-160°C).[2][9]
-
Step 2.2 (Dry Ice Method): Add chunks of dry ice directly to the this compound or create a slurry with ethanol around the beaker.[3][10] Monitor with a low-temperature thermometer until it stabilizes around -70°C to -78°C.[7][10]
-
Why? Visual and thermal cues are critical self-validating checks to ensure the this compound has sufficient cooling capacity for snap-freezing. The LN2 method provides a faster freezing rate, which is better for larger samples.[2][13]
-
-
Embedding and Freezing:
-
Step 3.1: Fill a labeled cryomold with OCT and orient your tissue. Ensure the tissue is fully submerged and there are no bubbles, especially near the tissue.[1]
-
Step 3.2: Using pre-cooled forceps, hold the cryomold and submerge it into the clear portion of the chilled this compound. Do not let it touch the bottom where it might be solid.[1]
-
Step 3.3: Hold the sample in the this compound for 10-50 seconds, depending on size, until the OCT turns completely and uniformly white.[5][14]
-
Why? Full submersion without touching the container walls ensures 360-degree uniform heat transfer. The visual change in the OCT provides a reliable endpoint for the freezing process.
-
-
Post-Freezing Handling and Storage:
-
Step 4.1: Quickly remove the frozen block, drain any excess this compound, and place it on dry ice temporarily.
-
Step 4.2: Wrap the individual frozen block in pre-labeled, pre-cooled aluminum foil or place it in a cryovial.[1]
-
Step 4.3: Transfer to a -80°C freezer for long-term storage.
-
Why? Keeping the sample cold at every step after the initial freeze is critical. Thawing and refreezing, even partially, will cause significant ice crystal damage.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What purity of this compound should I use?
-
A: For most standard histology and immunohistochemistry applications, a general laboratory grade (e.g., GR, AR) is sufficient. The this compound acts as a heat transfer medium, not a reagent in the reaction. Contaminants like water from the atmosphere will be introduced during cooling anyway. For highly sensitive downstream applications like metabolite analysis, using a higher purity grade (e.g., HPLC grade) may be warranted to avoid introducing extractable impurities.[16]
-
-
Q2: Can I reuse my this compound?
-
Q3: this compound cooled with dry ice vs. liquid nitrogen: what's the difference?
-
A: The main difference is the final temperature and, consequently, the freezing rate. Liquid nitrogen cools this compound to a much lower temperature (near -160°C) compared to dry ice (-78°C).[2] For smaller samples, the difference in morphology may be negligible. However, for larger samples, the faster freezing rate achieved with LN2-cooled this compound is superior for preventing ice crystal artifacts in the tissue's core.[2][13]
-
-
Q4: My lab doesn't have this compound. Can I just use liquid nitrogen?
-
A: While possible, it is not recommended, especially for larger tissues. Direct immersion in liquid nitrogen creates a vapor barrier (Leidenfrost effect) that insulates the tissue, leading to an unpredictable and often slower freezing rate, which can cause tissue cracking and ice crystal formation.[1][4] If you must use it directly, it is only suitable for very small samples.
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common this compound freezing issues.
References
-
Tissue Freezing Methods for Cryostat sectioning. (n.d.). Washington University in St. Louis. [Link]
-
Freezing Tissue in OCT using this compound. (2019, February 13). Protocols.io. [Link]
-
Freezing Tissue in OCT using this compound v1. (n.d.). ResearchGate. [Link]
-
Procedure for freezing tissue in OCT for cryocutting. (n.d.). University of Rochester Medical Center. [Link]
-
Embedding and freezing fresh human tissue in OCT using this compound. (2019, December 4). Protocols.io. [Link]
-
When I use this compound to freeze tissue, which kind of purity should I choose? GR, AR, or CP? (2022, October 26). Biology Stack Exchange. [Link]
-
Experimental Pathology Research Laboratory. (n.d.). University of Colorado Anschutz Medical Campus. [Link]
-
How to Freeze Your Tissue Sample To Ensure High-Quality Results? (2021, November 8). YouTube. [Link]
-
Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2? (2018, May 15). ResearchGate. [Link]
-
Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. (n.d.). Bio-protocol. [Link]
-
Pathology Services Core Frozen Tissue Preparation. (n.d.). UNC Lineberger Comprehensive Cancer Center. [Link]
-
Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. (2025, January 5). Bio-protocol. [Link]
-
Cryopreservation of brain cell structure: a review. (2024, December 11). PubMed Central. [Link]
-
08.03.003 e2.0 Snap Freezing of Tissue. (2012, June 28). CTRNet. [Link]
-
FREEZING OF SPECIMEN. (n.d.). Moodle@Units. [Link]
-
Freezing Tissues For Cryosectioning. (n.d.). University of Alabama at Birmingham. [Link]
-
Freezing Biological Tissue Samples. (n.d.). Leica Biosystems. [Link]
-
Frozen Tissue Preparation. (n.d.). UNC Lineberger Comprehensive Cancer Center. [Link]
-
Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies. (n.d.). PubMed. [Link]
-
Is anyone else having problems with freezing tissue samples prior to cryostat sectioning? (2019, February 8). ResearchGate. [Link]
-
Rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent microscopy. (n.d.). University of California, Santa Barbara. [Link]
-
Liquid this compound vs liquid ethane for flash-freezing a solution. (2023, August 18). Reddit. [Link]
-
Cooling for rapid freezing in electron microscopy. (2025, August 6). ResearchGate. [Link]
-
Tissue Triage and Freezing for Models of Skeletal Muscle Disease. (n.d.). PubMed Central. [Link]
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Technical Support Center: Isopentane Snap-Freezing for Large Biological Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing isopentane for the cryopreservation of large biological samples. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the critical "why" behind each step. Our goal is to empower you with the knowledge to overcome common challenges and ensure the integrity of your valuable specimens.
The Challenge of the Large Sample: Why this compound?
Freezing large biological samples (e.g., whole rodent brains, large tumor resections) presents a significant challenge: achieving rapid and uniform freezing to prevent the formation of damaging ice crystals.[1][2] Slow freezing allows water molecules to coalesce into hexagonal ice crystals, which expand in volume and can rupture cell membranes, leading to significant morphological artifacts often described as a "Swiss cheese" effect.[2][3][4]
While liquid nitrogen is extremely cold, it is often a poor choice for large samples. When a warmer sample is plunged into liquid nitrogen, it creates an insulating vapor barrier (the Leidenfrost effect) that slows heat transfer to the core of the tissue.[1][2] This results in uneven freezing, with the outer layers freezing rapidly while the interior freezes slowly, causing cracking and significant ice crystal damage.[1][2]
This compound (2-methylbutane), when chilled to its near-freezing point, offers a superior solution. Its high thermal conductivity and lack of a vapor barrier effect allow for more efficient and uniform heat extraction from the entire sample.[1][5] This facilitates the rapid vitrification of water within the tissue, minimizing the formation of destructive ice crystals and preserving tissue architecture for downstream applications like immunohistochemistry and in situ hybridization.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound when freezing large tissues?
The ideal temperature for your chilled this compound bath is between -70°C and -80°C when using a dry ice slurry, or as low as -150°C when chilled with liquid nitrogen.[7][8] For unfixed, fresh tissue, a more rapid freeze at colder temperatures (closer to -160°C with liquid nitrogen) is crucial to prevent ice crystal formation.[1] If your this compound begins to solidify or become opaque, it is reaching its freezing point (approximately -160°C) and is sufficiently cold.[8][9]
Q2: My tissue blocks are cracking after freezing. What's causing this?
Tissue cracking is a classic sign of uneven freezing.[1] This typically occurs when the outer surface of the sample freezes much faster than the core. The expansion of ice crystals forming in the slower-freezing interior creates mechanical stress that fractures the brittle, frozen outer shell. This is a common issue when directly immersing large samples in liquid nitrogen but can also happen with an improperly prepared this compound bath.[1][2]
To prevent cracking:
-
Ensure your this compound bath is sufficiently large and at a stable, optimal temperature.
-
Continuously, but gently, agitate the sample within the this compound during the initial phase of freezing to promote uniform heat exchange.
-
Avoid prolonged immersion in liquid nitrogen-chilled this compound once the block is frozen, as extreme cold can also induce thermal stress and cracking.[10]
Q3: I'm seeing a "Swiss cheese" effect in my cryosections. How can I prevent this?
This artifact is caused by the formation of large ice crystals that displace or destroy cellular structures.[2][4] The root cause is a freezing rate that is too slow.
To minimize this artifact:
-
Optimize your cooling rate: Use liquid nitrogen to chill your this compound for the fastest possible freeze, especially for fresh, uncryoprotected tissue.[1]
-
Pre-chill your tools: Use forceps that have been pre-chilled on dry ice to handle the sample.
-
Consider cryoprotection: For fixed tissues, infiltrating the sample with a sucrose solution (e.g., 15% then 30%) before freezing can help to reduce ice crystal formation.[3][10]
Q4: Is it safe to use this compound on the open bench?
Absolutely not. this compound is a highly flammable and volatile liquid with a low flash point.[11][12][13][14][15] All work with this compound must be conducted within a certified chemical fume hood to prevent the accumulation of explosive vapors.[12][16][17] Ensure there are no potential ignition sources nearby, such as open flames, sparks, or hot surfaces.[11][12][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, thermal gloves for handling cold materials, and a lab coat.[11][12][13]
Q5: Can I reuse my this compound?
Yes, you can reuse this compound. After your freezing procedure, allow the this compound to slowly return to room temperature within the fume hood. It can then be stored in a clearly labeled, tightly sealed container. Crucially, do not tighten the cap on the storage bottle while the this compound is still cold. As it warms, it will expand and vaporize, which can cause a dramatic and dangerous pressure buildup, potentially leading to an explosion.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tissue Cracking | 1. Freezing rate is too uneven (exterior freezes much faster than the interior).[1] 2. This compound bath is not at a stable, optimal temperature. | 1. Use this compound chilled with liquid nitrogen for a more rapid, uniform freeze.[1] 2. Gently agitate the sample in the this compound during freezing. 3. Ensure the volume of this compound is sufficient to fully immerse the sample without significant temperature changes. |
| "Swiss Cheese" Artifacts (Ice Crystal Damage) | 1. Freezing rate is too slow.[4] 2. Sample is too large for the chosen freezing method. | 1. Decrease the temperature of the this compound bath by using liquid nitrogen instead of dry ice.[1] 2. For fixed tissues, use a sucrose cryoprotection step prior to freezing.[3][10] 3. If possible, trim the tissue to the smallest necessary size. |
| Bubbles in OCT Medium | 1. Air introduced when covering the tissue with OCT. 2. Submerging the cryomold too deeply, allowing this compound to boil into the OCT.[10] | 1. Use a fine pipette tip or needle to dislodge any bubbles around the tissue before freezing.[3][10] 2. Lower the cryomold into the this compound slowly and only to the level of the OCT. Do not fully submerge it.[10] |
| Inconsistent Freezing Between Samples | 1. Temperature of the this compound bath is increasing over time as warmer samples are introduced. | 1. Monitor the temperature of the this compound bath continuously with a low-temperature thermometer. 2. Add more dry ice or liquid nitrogen to the outer container as needed to maintain a stable temperature.[10] 3. Allow the bath to re-equilibrate to the target temperature between freezing samples. |
| Safety Concerns (Odor, Frostbite) | 1. Inadequate ventilation. 2. Improper handling of cryogenic materials. | 1. ALWAYS work in a certified chemical fume hood.[12][16][17] 2. Wear thermal-resistant gloves over your standard nitrile gloves when handling cold surfaces. 3. Wear safety goggles or a face shield at all times.[11][13] |
Experimental Protocols
Protocol 1: Snap-Freezing Large Tissue Samples in this compound Chilled with Liquid Nitrogen
This method provides the most rapid freeze and is ideal for fresh, unfixed tissues or very large samples.
Materials:
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Dewar flask or insulated container for LN2
-
Stainless steel beaker or container for this compound
-
Long-handled forceps
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Personal Protective Equipment (PPE): Safety goggles, face shield, thermal gloves, lab coat
Procedure:
-
Preparation (in a chemical fume hood): Place the stainless steel beaker inside the Dewar flask. Fill the Dewar with LN2, ensuring the level is about one-third to one-half way up the side of the beaker.
-
Cooling this compound: Carefully pour this compound into the pre-chilled beaker until it is about two-thirds full. Allow it to cool for at least 10-15 minutes. The this compound is ready when it becomes opaque or a slush of frozen this compound begins to form at the bottom and sides (approximately -150°C).[7][8]
-
Sample Embedding: Place your tissue into a labeled cryomold. Cover the tissue completely with OCT, avoiding the introduction of bubbles.[3]
-
Freezing: Using long-handled forceps, grasp the cryomold. Slowly lower the mold into the liquid this compound. Do not fully submerge the mold ; keep the this compound level below the top edge of the mold to prevent it from spilling in.[3][10]
-
Vitrification: Hold the mold in the this compound until the OCT turns completely white and opaque (typically 30-60 seconds, depending on size).[8]
-
Storage: Once frozen, immediately transfer the block to a container of dry ice. For long-term storage, wrap the frozen block in pre-labeled aluminum foil and store at -80°C.[3][17]
Visual Workflow: this compound Snap-Freezing
Caption: Workflow for snap-freezing large biological samples using this compound.
Logical Relationships: Freezing Rate vs. Artifact Formation
The relationship between the rate of freezing and the quality of tissue preservation is fundamental. This diagram illustrates how different freezing conditions influence the final histological outcome.
Caption: Impact of freezing rate on ice formation and tissue morphology.
References
- Iso-PENTANE 98% - (For Synthesis) MSDS CAS.
- Optimization of Freezing Method to Facilitate Cryosectioning of Large Brain Tissues | Request PDF. ResearchGate.
- Pathology Services Core Frozen Tissue Preparation. UNC Lineberger.
- This compound. Climalife UK.
- A technology platform for standardized cryoprotection and freezing of large-volume brain tissues for high-resolution histology. NIH.
- Iso Pentane CAS No 78-78-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET this compound. Gas Innovations.
- Experimental Pathology Research Laboratory.
- What is the best method to avoid freezing artifacts in skeletal muscle? ResearchGate.
- ICSC 1153 - this compound. International Chemical Safety Cards (ICSCs).
- Freezing Tissues For Cryosectioning. University of Alabama at Birmingham.
- Tissue Freezing Methods for Cryostat sectioning.
- Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment.
- Freezing Tissue in OCT using this compound. Protocols.io.
- Freezing Biological Tissue Samples. Leica Biosystems.
- Procedure for freezing tissue in OCT for cryocutting.
- Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact.
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- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. compumedinc.com [compumedinc.com]
- 5. A technology platform for standardized cryoprotection and freezing of large-volume brain tissues for high-resolution histology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cinj.org [cinj.org]
- 9. jefferson.edu [jefferson.edu]
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- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. climalife.co.uk [climalife.co.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
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- 15. ICSC 1153 - this compound [chemicalsafety.ilo.org]
- 16. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]
- 17. Freezing Tissue in OCT using this compound [protocols.io]
Validation & Comparative
Isopentane vs. Liquid Nitrogen for Flash Freezing: A Comparative Guide
In the realm of biological research, the preservation of cellular and tissue architecture is paramount. Flash freezing, or cryofixation, is the cornerstone of techniques ranging from immunohistochemistry to cryo-electron microscopy, aiming to halt biological processes instantaneously and lock cellular structures in a near-native state. The goal is to achieve this so rapidly that water solidifies into a vitreous, glass-like state, preventing the formation of damaging ice crystals.[1]
The two most common cryogens employed for this purpose are liquid nitrogen (LN2) and isopentane cooled by liquid nitrogen. While both are capable of achieving the ultra-low temperatures required, their performance, underlying physics, and suitability for different applications vary significantly. This guide provides an in-depth, objective comparison to inform your experimental design and ensure optimal sample preservation.
The Core Challenge: Defeating the Leidenfrost Effect
To understand the fundamental difference between these two methods, one must first grasp the Leidenfrost effect . When a liquid comes into contact with an object significantly hotter than its boiling point, it creates an insulating layer of vapor that dramatically slows down heat transfer.[2][3]
Direct immersion of a room-temperature sample (e.g., a tissue block in OCT medium) into liquid nitrogen (boiling point: -196°C) is a classic example of this phenomenon.[3] The LN2 boils upon contact, forming a gaseous nitrogen barrier around the tissue.[4][5] This vapor barrier acts as an insulator, paradoxically slowing the freezing rate of the sample's core.[4] This delay can be fatal to cellular morphology, as it allows water molecules to rearrange and form large, destructive ice crystals, leading to artifacts like tissue cracking and "Swiss cheese" effects.[5][6]
This is the primary reason why This compound (2-methylbutane) pre-cooled with liquid nitrogen is often the superior method for cryopreservation. [4][7] this compound has a much higher boiling point (~28°C) and a freezing point of -160°C.[8][9] When cooled by an external LN2 bath, this compound remains in a liquid state at temperatures far below 0°C. Immersing a sample into this cold liquid allows for direct, continuous contact without the formation of an insulating vapor layer.[4] The result is a significantly faster and more uniform rate of heat transfer, which is critical for minimizing ice crystal artifacts.[10]
Head-to-Head Comparison: this compound vs. Liquid Nitrogen
| Feature | This compound (Pre-cooled with LN2) | Direct Liquid Nitrogen (LN2) | Rationale & Causality |
| Cooling Rate | Very Rapid & Uniform | Rapid (surface), but slower & uneven (core) | This compound maintains liquid contact, ensuring high thermal conductivity and bypassing the insulating Leidenfrost effect.[4][8] LN2's vapor barrier slows heat transfer to the sample's interior.[5] |
| Ice Crystal Artifacts | Minimized; promotes vitreous ice | High risk of large, damaging crystals | This compound's superior cooling rate prevents water molecules from arranging into crystalline structures, preserving morphology.[4][7] Slower core cooling in LN2 allows for crystal growth.[6] |
| Tissue Cracking | Less likely | Common, especially with larger samples | Uniform heat withdrawal with this compound reduces thermal stress. Uneven freezing in LN2 causes differential expansion, leading to cracks.[4][11] |
| Best Suited For | Histology, IHC, large or delicate tissues (e.g., brain, muscle), applications requiring pristine morphology.[4][7] | Small samples, cell pellets, robust tissues where minor artifacts are tolerable. | The superior preservation of this compound is critical for applications sensitive to morphological detail. Direct LN2 may suffice for less demanding applications. |
| Safety Concerns | Highly flammable liquid and vapor.[12][13] Requires use in a well-ventilated area or fume hood.[14] | Extreme cold hazard (cold burns), asphyxiation risk in confined spaces.[3] | This compound's volatility presents a fire risk.[8] LN2 rapidly evaporates into nitrogen gas, which can displace oxygen.[3] |
| Complexity & Handling | More complex setup; requires a secondary container and careful temperature monitoring.[1] | Simple; direct immersion. | The this compound slurry method involves preparing a cold bath, which adds steps to the workflow.[15] |
Decision-Making Workflow for Flash Freezing
Choosing the right method is contingent on your specific sample type, downstream application, and available resources. The following workflow can guide your decision process.
Caption: Decision workflow for selecting a flash freezing method.
Experimental Protocols
The following are detailed, self-validating protocols for both methods. Adherence to these steps is critical for reproducibility and sample quality.
Protocol 1: Superior Freezing with this compound-Liquid Nitrogen Slurry
This method is the gold standard for preserving tissue morphology and preventing freezing artifacts.[7]
Materials:
-
Dewar flask or insulated container (e.g., Styrofoam box)
-
Metal or Pyrex beaker
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Long metal forceps
-
OCT embedding medium
-
Cryomolds
-
Appropriate Personal Protective Equipment (PPE): Cryo-gloves, safety glasses/face shield, lab coat.
Procedure:
-
Preparation (in a fume hood or well-ventilated area): Place the metal beaker inside the insulated Dewar. Fill the Dewar with LN2 to a level that comes about halfway up the side of the beaker.[1]
-
Cooling this compound: Carefully pour this compound into the metal beaker until it is about two-thirds full. The LN2 will boil vigorously. Allow the this compound to cool for at least 10-15 minutes.[1][4]
-
Achieving Optimal Temperature: The this compound is ready when it becomes opaque and a slushy or syrupy consistency is observed, with solid this compound starting to form at the bottom and sides.[7] This indicates it has reached its freezing point of approximately -160°C.[4][14] Use forceps to periodically scrape the sides of the beaker to ensure a liquid phase is maintained for immersion.
-
Sample Embedding: While the this compound is cooling, embed your fresh tissue sample in OCT within a labeled cryomold. Ensure the tissue is properly oriented for sectioning and completely covered, avoiding bubbles.[1]
-
Flash Freezing: Using the long forceps, grasp the cryomold and submerge it completely into the cold liquid this compound.[7] Hold for 15-30 seconds, depending on the size of the tissue block, until the OCT turns completely white and opaque.[7][16]
-
Transfer and Storage: Quickly remove the frozen block from the this compound, allowing excess liquid to evaporate for a moment (in the hood). Immediately transfer the block to a pre-labeled container on dry ice for temporary storage or directly into a -80°C freezer.[1][12]
Protocol 2: Direct Immersion in Liquid Nitrogen
This method is simpler but carries a higher risk of artifacts. It is most suitable for small, robust samples.
Materials:
-
Dewar flask or insulated container
-
Liquid Nitrogen (LN2)
-
Long metal forceps
-
OCT embedding medium
-
Cryomolds
-
Appropriate PPE: Cryo-gloves, safety glasses/face shield, lab coat.
Procedure:
-
Preparation: Fill an insulated Dewar with liquid nitrogen.
-
Sample Embedding: Embed your fresh tissue or cell pellet in OCT within a labeled cryomold as described previously.
-
Flash Freezing: Using long forceps, grasp the cryomold and carefully lower it into the liquid nitrogen. Do not fully submerge the forceps or allow LN2 to overflow into the OCT.[11] You will observe vigorous boiling.
-
Completion of Freezing: Hold the sample in the LN2 until the boiling subsides, which typically takes 30-60 seconds.[16][17]
-
Crucial Next Step: As soon as the block is frozen, immediately transfer it to dry ice. Do not leave the block in the LN2 , as prolonged exposure to the extreme temperature differential can cause the block to crack.[11]
-
Storage: Transfer the frozen block from dry ice to a -80°C freezer for long-term storage.
Conclusion and Expert Recommendation
From a scientific integrity and application standpoint, the use of This compound cooled by liquid nitrogen is unequivocally the better method for flash freezing when the preservation of high-fidelity morphological and cellular detail is the primary objective. It directly addresses and mitigates the insulating Leidenfrost effect, providing a faster, more uniform freeze that minimizes the formation of destructive ice crystals.[4][5]
While direct immersion in liquid nitrogen is a simpler and faster workflow, the significant risk of freezing artifacts makes it a compromise.[6][18] This method should be reserved for applications where cellular architecture is not the primary endpoint, such as bulk homogenization for protein or nucleic acid extraction from robust samples, or when the necessary safety infrastructure for handling flammable this compound is unavailable. For reproducible, high-quality results in histology, immunohistochemistry, and other morphology-dependent assays, the investment in the proper setup for this compound freezing is a critical and justified step in ensuring experimental success.
References
-
Freezing Tissues For Cryosectioning. (n.d.). University of Alabama at Birmingham Office of Research. Retrieved from [Link]
-
Freezing Tissue in OCT using this compound. (2019, February 13). Protocols.io. Retrieved from [Link]
-
Procedure for freezing tissue in OCT for cryocutting. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Embedding protocol for Frozen Samples. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Cryofixation. (n.d.). Wikipedia. Retrieved from [Link]
-
Tissue processing. (n.d.). University of Texas Health Science Center at San Antonio. Retrieved from [Link]
-
Pathology Services Core Frozen Tissue Preparation. (n.d.). UNC Lineberger Comprehensive Cancer Center. Retrieved from [Link]
-
Is it ok to freeze tissues in -80 freezer rather than dry ice slurry/LN2 method? (2025, January 20). Reddit. Retrieved from [Link]
-
Technologies for Vitrification Based Cryopreservation. (2018). PubMed Central. Retrieved from [Link]
-
Vitrification: pursuing technologies to improve safety and efficacy. (2017). PubMed Central. Retrieved from [Link]
-
Artifacts in Frozen Section Preparation. (2017, January). ResearchGate. Retrieved from [Link]
-
A Multi-hole Cryovial Eliminates Freezing Artifacts when Muscle Tissues are Directly Immersed in Liquid Nitrogen. (2017, April 6). PubMed Central. Retrieved from [Link]
-
Tissue Triage and Freezing for Models of Skeletal Muscle Disease. (n.d.). PubMed Central. Retrieved from [Link]
-
A Multi-hole Cryovial Eliminates Freezing Artifacts when Muscle Tissues are Directly Immersed in Liquid Nitrogen. (2016, December 12). JoVE. Retrieved from [Link]
-
Snap Freezing of Tissue. (n.d.). KAAUH Biobank. Retrieved from [Link]
-
08.03.003 e2.0 Snap Freezing of Tissue. (2012, June 28). CTRNet. Retrieved from [Link]
-
FREEZING OF SPECIMEN. (n.d.). Moodle@Units. Retrieved from [Link]
-
Flash freezing. (n.d.). Wikipedia. Retrieved from [Link]
-
IHC Cryosectioning Protocol| Tips On Cryosection. (2023, May 11). RWD Life Science. Retrieved from [Link]
-
SOP115_02. (n.d.). Biospecimen Research Database. Retrieved from [Link]
-
Cryofixation of Heart Tissue for X-Ray Microanalysis. (1989, December 4). DigitalCommons@USU. Retrieved from [Link]
-
Test of the FlashFREEZE unit in tissue samples freezing for biobanking purposes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Snap freezing with dry ice vs liquid nitrogen? (2019, November 27). ResearchGate. Retrieved from [Link]
-
High-Throughput, Multi-Image Cryohistology of Mineralized Tissues. (2016, September 14). UConn. Retrieved from [Link]
-
Application of this compound in Cryogenic Heat Exchange. (2025, July 25). Patsnap Eureka. Retrieved from [Link]
-
Liquid nitrogen. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
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comparing isopentane and acetone for cryobaths
An In-Depth Technical Guide to Isopentane and Acetone for Cryobath Applications
For researchers in histology, pathology, and drug development, the precise preservation of tissue architecture is paramount. Snap-freezing is a cornerstone technique designed to halt biological processes instantaneously, minimizing degradation and preserving the molecular and structural integrity of samples. The choice of the immersion fluid for the cryobath is a critical variable in this process. This guide provides a detailed, evidence-based comparison of two commonly used solvents: this compound (2-methylbutane) and acetone. We will delve into their physicochemical properties, performance characteristics, safety protocols, and practical applications to inform your experimental design.
The Critical Role of Rapid Freezing
The primary goal of snap-freezing is to vitrify the water within a tissue sample—that is, to solidify it so rapidly that large, damaging ice crystals do not have time to form. Slow freezing allows water molecules to migrate and coalesce into crystals, which can rupture cell membranes and create artifacts, rendering the tissue useless for detailed microscopic analysis.[1][2] This is why the heat transfer efficiency of the cryobath medium is the most important performance metric.
A common misconception is that direct immersion in liquid nitrogen (LN2), the cryogenic coolant, provides the fastest freeze. However, this method is often hampered by the Leidenfrost effect , where the extreme temperature difference between the warm tissue and the LN2 creates an insulating layer of nitrogen gas around the sample.[1][3] This vapor barrier dramatically slows down heat transfer, leading to uneven cooling and the very ice crystal formation researchers seek to avoid. To overcome this, an intermediate heat transfer liquid, such as this compound or acetone, is chilled to its optimal working temperature using a coolant like LN2 or dry ice.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a cryobath fluid is fundamentally guided by its physical and chemical properties. These characteristics dictate the achievable temperature range, cooling efficiency, and safety considerations.
| Property | This compound (2-Methylbutane) | Acetone (2-Propanone) |
| Chemical Formula | C₅H₁₂ | C₃H₆O |
| Molar Mass | 72.15 g/mol | 58.08 g/mol [4][5] |
| Boiling Point | 27.8 °C (82 °F)[6][7][8] | 56.1 °C (133 °F)[4][5][9] |
| Freezing Point | -159.9 °C (-256 °F)[6][7][8] | -94.7 °C (-138 °F)[5][9][10] |
| Density | ~0.625 g/cm³ (at 15 °C)[8] | ~0.79 g/cm³ (at 20 °C)[4][5][10] |
| Flash Point | -51 °C (-60 °F)[8] | -20 °C (-4 °F)[5][10] |
| Flammability | Extremely Flammable[11][12] | Highly Flammable[13][14][15] |
Performance and Application Analysis
Cooling Rate and Morphological Preservation
This compound is widely regarded as the gold standard for applications demanding the highest level of morphological preservation, such as immunohistochemistry and neuropathology.[16] Its key advantage lies in its extremely low freezing point (-160°C), which allows it to remain liquid at the temperature of liquid nitrogen (~-196°C).[6][17] When cooled with LN2, this compound facilitates an extremely rapid and uniform transfer of heat from the tissue, effectively minimizing ice crystal artifacts.[18][19] Studies have shown that tissue morphology is modestly superior in specimens frozen in this compound pre-cooled to -80°C compared to those immersed directly in LN2.[3]
Acetone , when used in a cryobath, is typically cooled with dry ice (solid CO₂), which sublimes at -78.5°C.[20] This creates a bath at a stable temperature of approximately -78°C. While this is colder than a standard -80°C freezer and sufficient for many applications, it cannot achieve the ultra-low temperatures of an LN2-cooled this compound bath. The cooling rate, while rapid, is inherently slower than that of this compound at -160°C. For smaller biopsies or tissue fragments, a dry ice/acetone slurry can provide excellent results.[19] However, for larger, more challenging samples, the risk of ice crystal formation in the core of the tissue is higher.[18]
Experimental Protocols
Adherence to a standardized protocol is essential for reproducible results. Below are step-by-step methodologies for preparing both this compound and acetone cryobaths.
Protocol 1: this compound/Liquid Nitrogen Snap-Freezing
This method is preferred for optimal morphological preservation.
Methodology:
-
Preparation: In a chemical fume hood, place a stainless steel or Pyrex beaker inside a larger insulated container (e.g., a Dewar flask).
-
Cooling the this compound: Fill the beaker approximately two-thirds full with this compound. Slowly and carefully pour liquid nitrogen into the outer Dewar, around the this compound beaker.[1]
-
Temperature Equilibration: Allow the this compound to cool. The liquid will become opaque or milky as it approaches its freezing point.[16][21] This process typically takes 5-10 minutes. The ideal temperature for freezing is just above this compound's freezing point, around -150°C to -160°C.[21]
-
Tissue Immersion: Using forceps, hold the cryomold containing the tissue embedded in OCT (Optimal Cutting Temperature) compound and immerse it into the chilled this compound. Do not release the mold.[16]
-
Freezing: Hold the mold in the this compound for 20-60 seconds, depending on the tissue size, until the OCT block turns completely white and opaque.[16][21]
-
Storage: Immediately remove the frozen block, touch it to a paper towel briefly to wick away excess this compound, and place it on dry ice before transferring to a -80°C freezer for long-term storage.[16][22]
Protocol 2: Acetone/Dry Ice Slurry Cryobath
This method is a common and effective alternative when LN2 is unavailable or the highest cooling rates are not strictly necessary.
Methodology:
-
Preparation: Place a clean, dry Dewar flask or other insulated container in a well-ventilated fume hood.[20]
-
Adding Solvent: Pour a sufficient amount of acetone into the Dewar to cover the sample.
-
Creating the Slurry: Wearing cryogenic gloves, slowly add small pellets or crushed pieces of dry ice to the acetone.[20] The mixture will bubble vigorously as CO₂ gas is released. Continue adding dry ice until the bubbling subsides and a consistent slushy slurry is formed.
-
Temperature Monitoring: Use a low-temperature thermometer to confirm the bath has stabilized at approximately -78°C.[20]
-
Tissue Immersion: Immerse the OCT-embedded tissue into the acetone slurry using forceps.
-
Freezing: Freeze the block until the OCT is uniformly white and solid.
-
Storage: Remove the block, allow excess acetone to evaporate in the fume hood for a moment, and transfer to dry ice before storage at -80°C.
Safety, Handling, and Disposal
Both this compound and acetone are hazardous materials that require strict safety protocols. The primary risk for both is their high flammability.
This compound:
-
Hazards: this compound is extremely flammable and volatile, with a very low boiling point of 28°C and a flash point of -51°C.[8][12][17] Its vapors are heavier than air and can accumulate, forming explosive mixtures.[23][24] Inhalation of high concentrations may cause drowsiness or dizziness.[11][25]
-
Handling: Always handle this compound in a certified chemical fume hood or a well-ventilated area.[26][27] All potential ignition sources (sparks, open flames, hot surfaces) must be strictly eliminated.[23][24] Use explosion-proof equipment and ensure containers are grounded and bonded during transfer to prevent static discharge.[23][24][28] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat, is mandatory.[11]
-
Disposal: Collect waste this compound in a clearly labeled, sealed hazardous waste container.[11] Arrange for disposal through your institution's licensed chemical waste management service. Never pour this compound down the drain.[28]
Acetone:
-
Hazards: Acetone is a highly flammable liquid.[13][15] Its vapors can irritate the nose and throat, and high levels of exposure can depress the central nervous system.[4]
-
Handling: Work must be conducted in a fume hood to prevent the accumulation of flammable vapors.[14][29] Store in a designated flammable-proof cabinet away from heat, sunlight, and incompatible materials like oxidizing agents.[4][14][15] Wear safety goggles and butyl gloves (which offer better protection than nitrile against acetone).[29]
-
Disposal: Laboratory quantities of waste acetone must be collected in a compatible, labeled waste container for professional disposal.[13][29] While household concentrations are sometimes disposed of down the drain, this is not permissible for the larger volumes used in labs.[13]
Summary and Recommendations
The choice between this compound and acetone is a trade-off between ultimate performance and practical considerations like safety, cost, and coolant availability.
| Feature | This compound | Acetone |
| Optimal Performance | Excellent: Achieves fastest cooling rates with LN2, minimizing artifacts.[3][19] | Good: Effective with dry ice, suitable for many applications, especially smaller samples.[22] |
| Achievable Temp. | ~-160°C (with LN2)[6][17] or ~-78°C (with dry ice)[3] | ~-78°C (with dry ice)[20] |
| Sample Integrity | Superior preservation of morphology, considered the gold standard.[3][16] | Good preservation, generally sufficient for routine work. |
| Safety Hazards | Very High: Extremely flammable, very low boiling point and flash point.[8][11][12] | High: Highly flammable, but with a higher boiling and flash point than this compound.[4][5] |
| Primary Coolant | Liquid Nitrogen or Dry Ice | Dry Ice |
Final Recommendation:
-
For research that is highly sensitive to morphological detail, such as high-resolution immunohistochemistry, analysis of large tissue samples, or delicate tissues like the brain, liquid nitrogen-cooled this compound is the superior choice. [19] It provides the most rapid, uniform freeze, ensuring the highest fidelity of tissue preservation.
Regardless of the chosen method, a thorough understanding of the associated hazards and strict adherence to safety protocols are non-negotiable for ensuring the well-being of laboratory personnel.
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ResearchGate. Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2?. [Link]
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A Senior Application Scientist's Guide: Validation of Isopentane-Frozen Samples for Immunohistochemistry
In the pursuit of accurate and reproducible immunohistochemistry (IHC), the initial handling and preservation of tissue specimens are of paramount importance. The choice between formalin-fixed paraffin-embedded (FFPE) and frozen tissue can significantly dictate the quality of results, particularly concerning antigen preservation. While FFPE is a cornerstone for morphological studies, frozen sections are often superior for detecting sensitive antigens that can be altered or masked by chemical fixation.[1]
This guide provides an in-depth comparison of tissue preparation methods, focusing on the validation of isopentane-frozen samples. We will explore the scientific principles behind this technique, its advantages over other freezing methods, and provide a comprehensive framework for experimental validation to ensure the integrity of your IHC data.
The Rationale for this compound Freezing: Mitigating Cryo-Artifacts
The primary objective of tissue freezing is to halt biological activity instantaneously, preserving cellular architecture and molecular components in their native state.[2] However, the physical process of freezing can introduce artifacts, primarily due to the formation of ice crystals.[3][4] Slow freezing allows water molecules to coalesce into large ice crystals, which can rupture membranes, distort cellular morphology, and compromise the localization of target antigens.[5]
This is where this compound (2-methylbutane) chilled with liquid nitrogen offers a distinct advantage. Direct immersion of a relatively warm tissue sample into liquid nitrogen (-196°C) can induce the "Leidenfrost effect," where a layer of insulating nitrogen gas forms around the tissue, slowing heat transfer and promoting the formation of larger ice crystals.[6] this compound, with its high thermal conductivity, remains liquid at these temperatures and facilitates rapid, uniform heat extraction from the tissue.[7] This ultra-fast "snap freezing" minimizes ice crystal formation, thereby preserving delicate cellular structures and antigenicity.[8]
Comparative Analysis of Tissue Preparation Methods
| Feature | This compound Slurry Freezing | Direct Liquid Nitrogen Freezing | Formalin-Fixed Paraffin-Embedded (FFPE) |
| Freezing Rate | Very Rapid[7] | Rapid (potential for Leidenfrost effect)[6] | N/A (Chemical Fixation) |
| Ice Crystal Artifacts | Minimal[5][8] | Can be significant[4][9] | Minimal (fixation artifacts are the concern) |
| Antigen Preservation | Excellent, especially for sensitive epitopes[1] | Good, but can be compromised by ice crystals | Variable; antigens can be masked by cross-linking[1][10] |
| Antigen Retrieval | Often not required[11] | May be required | Almost always required[1] |
| Morphological Preservation | Good to Excellent[11] | Fair to Good[12] | Excellent[1][12] |
| Processing Time | Rapid (minutes to hours)[2] | Rapid (minutes to hours) | Lengthy (days)[12] |
| Long-term Storage | -80°C or liquid nitrogen[13][14] | -80°C or liquid nitrogen | Room temperature[10][12] |
| Nucleic Acid/Protein Quality | Excellent[2][10] | Good | Often degraded and cross-linked[10][15] |
Experimental Workflow for this compound Freezing and Validation
A systematic approach is crucial for obtaining high-quality frozen sections suitable for IHC. The following workflow outlines the key stages from tissue preparation to validation.
Caption: this compound Freezing and Validation Workflow.
Detailed Protocol: this compound Freezing of Fresh Tissue
Materials:
-
Dewar with liquid nitrogen
-
This compound (2-methylbutane)
-
Metal beaker
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Forceps
-
Pre-labeled, pre-chilled storage tubes
-
Dry ice
Procedure:
-
Prepare this compound Slurry: In a well-ventilated area, place a metal beaker containing this compound into a Dewar of liquid nitrogen. Allow the this compound to cool until it becomes opaque and begins to solidify, forming a slurry (approx. -160°C).[7][8]
-
Tissue Preparation: Promptly after excision, trim the tissue to a suitable size (e.g., <5 mm thick).[13][16] Place the tissue in a cryomold with OCT compound, ensuring it is completely covered without air bubbles.[17]
-
Snap Freezing: Using forceps, immerse the cryomold into the this compound slurry for 20-60 seconds, until the OCT block turns uniformly white and opaque.[8]
-
Storage: Remove the block, allow excess this compound to evaporate, and transfer it to a pre-chilled tube. Store at -80°C for long-term preservation.[13][14]
Validation of this compound-Frozen Sections
Before proceeding with experimental IHC, it is imperative to validate the quality of the frozen tissue.
Morphological Assessment with Hematoxylin and Eosin (H&E) Staining
An initial H&E stain provides a crucial quality check of the tissue architecture.
Protocol:
-
Acclimate the frozen block to the cryostat temperature (typically -15°C to -23°C).[14]
-
Cut sections at 5-10 µm and mount them on positively charged slides.[14][18]
-
Air dry the sections for at least 30 minutes to ensure adhesion.[18][19]
-
Perform a standard H&E staining protocol.
Acceptance Criteria:
-
Minimal Ice Crystal Artifacts: The tissue should be free of "Swiss cheese" or bubbling artifacts, which appear as empty spaces or tears.[5][9]
-
Cellular Integrity: Nuclei and cytoplasm should be well-defined, without significant shrinkage or distortion.[4]
-
Section Adherence: The tissue section should remain firmly attached to the slide throughout the staining process.[20]
Immunohistochemical Validation with Control Antibodies
The definitive validation involves staining with well-characterized antibodies to confirm antigen preservation and accessibility.
Protocol:
-
Prepare cryosections as described above.
-
Fix the sections as required (e.g., cold acetone or paraformaldehyde), as some antigens and antibodies benefit from a light fixation step.[18]
-
Perform your standard IHC protocol using:
-
Positive Control Antibody: An antibody against a ubiquitously expressed protein to confirm the tissue's general suitability for IHC.
-
Negative Control: An isotype control or omission of the primary antibody to assess non-specific background staining.[13]
-
-
Develop and visualize the stain.
Acceptance Criteria:
-
Specific Signal: The positive control should yield a strong, specific signal in the expected cellular compartment.
-
Low Background: The negative control should exhibit minimal to no staining.
-
Reproducibility: Staining should be consistent across multiple sections from the same block.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | Inadequate blocking; primary antibody concentration too high; sections dried out.[19] | Increase blocking time/concentration; titrate primary antibody; use a humidity chamber during incubations. |
| Weak or No Signal | Antibody inactivity; over-fixation masking the epitope; improper storage. | Use fresh antibody aliquots; reduce fixation time; ensure consistent -80°C storage.[20] |
| Poor Morphology/Ice Crystals | Freezing was too slow; tissue too large; freeze-thaw cycles occurred. | Ensure this compound is adequately chilled; use smaller tissue pieces; always handle frozen blocks on dry ice.[7][21] |
| Tissue Sections Detaching | Slides not properly coated/charged; insufficient drying time before staining.[20] | Use adhesive-coated slides (e.g., Superfrost Plus); increase air-drying time after sectioning.[19] |
Conclusion
The validation of this compound-frozen samples is a non-negotiable step for generating high-quality, reliable IHC data. By facilitating ultra-rapid freezing, the this compound slurry method provides superior preservation of tissue morphology and antigenicity compared to direct liquid nitrogen freezing, minimizing the detrimental effects of ice crystal formation. While FFPE remains the gold standard for histological detail, the advantages of frozen tissue for sensitive molecular targets are clear. Adherence to the detailed protocols and validation criteria presented in this guide will empower researchers to produce robust and reproducible IHC results.
References
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Goldstein, M. L., & Mirkin, L. D. (1984). Reduction of Freezing Artifact in Frozen Sections Using Dimethyl Sulfoxide. Laboratory Medicine, 15(10), 679–680. [Link]
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StageBio. (2017, April 13). Frozen vs. Formalin-Fixed Paraffin-Embedded Tissue Sections for IHC. [Link]
-
Audubon Bioscience. FFPE or Frozen Tissue – How to Choose Between Their Pros and Cons?[Link]
-
University of Pennsylvania. Tissue Freezing Methods for Cryostat sectioning. [Link]
-
University of Virginia. Procedure for freezing tissue in OCT for cryocutting. [Link]
-
BioChain Institute Inc. FFPE vs Frozen Tissue Samples. [Link]
-
Kansas State Veterinary Diagnostic Laboratory. (2020, December 1). How to prevent freezing artifact in fixed tissue samples. [Link]
-
Superior BioDiagnostics. FFPE vs. Fresh Frozen Tissue: Which is Better?[Link]
-
Biocompare. (2014, November 7). FFPE or Frozen? Working with Human Clinical Samples. [Link]
-
Histo-Tec. (2023, August 3). Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. [Link]
-
Akoya Biosciences. Tips and recommendations for freezing specimens. [Link]
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Pathology Innovations. Frozen Section Technique IV. [Link]
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Hycult Biotech. Immunohistochemistry, Frozen sections. [Link]
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University of Rochester Medical Center. Experimental Pathology Research Laboratory. [Link]
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ResearchGate. (2018, May 15). Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2?[Link]
-
Creative Biolabs. Immunohistochemistry-Frozen Protocol & Troubleshooting. [Link]
-
IHC WORLD. (2024, January 25). Methods and Techniques for Frozen Tissue Sections. [Link]
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Cattoretti, G., et al. (2021). Antibodies Validated for Routinely Processed Tissues Stain Frozen Sections Unpredictably. BioTechniques, 70(4), 231-241. [Link]
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Dako. IHC Troubleshooting. [Link]
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Aupperle-Lellbach, H., et al. (2022). Example for process validation in biobanking: Fit for purpose testing of a cryopreservation method without this compound. PLoS ONE, 17(9), e0274838. [Link]
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A Senior Application Scientist's Guide to Isopentane and Other Alkanes as Solvents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and chemical synthesis, solvent selection is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental footprint.[1] Among the various classes of solvents, alkanes are foundational due to their chemical inertness and specific solvency for non-polar compounds.[2][3] They are ubiquitous in processes ranging from the extraction of active pharmaceutical ingredients (APIs) to serving as media for organic reactions.[2][4]
This guide provides an in-depth comparative analysis of isopentane against other common linear alkanes, namely n-pentane, n-hexane, and n-heptane. As a senior application scientist, my objective is to move beyond a simple recitation of properties. Instead, this guide will elucidate the causal relationships between molecular structure, physicochemical properties, and practical performance. We will explore the nuanced differences that make one alkane uniquely suited for a specific task over another, grounding our discussion in experimental principles and safety considerations to empower you in making informed, effective solvent choices.
The Fundamental Nature of Alkane Solvents
Alkanes are saturated hydrocarbons, characterized by single bonds between carbon atoms and between carbon and hydrogen atoms. This simple, stable electronic structure is the origin of their solvent properties.
-
Non-Polarity and Intermolecular Forces: The electronegativity difference between carbon and hydrogen is minimal, resulting in non-polar covalent bonds. Consequently, alkane molecules themselves are non-polar.[5][6] The only intermolecular forces at play are the relatively weak van der Waals dispersion forces (also known as London forces).[5][7] The strength of these forces is directly proportional to the molecule's surface area and molecular weight.[8] This explains why larger alkanes have higher boiling points.[7]
-
The "Like Dissolves Like" Principle: As non-polar solvents, alkanes are excellent at dissolving other non-polar molecules like oils, fats, waxes, and many organic compounds.[9][10] They are, however, insoluble in polar solvents like water, a property often exploited in extraction and washing steps.[6][7]
-
Structural Isomerism: The Case of this compound vs. n-Pentane: this compound (2-methylbutane) and n-pentane share the same molecular formula (C₅H₁₂) but differ in their structure.[11] n-Pentane is a linear chain, while this compound has a branched structure. This branching reduces the effective surface area available for intermolecular contact compared to the straight-chain isomer.[12] With weaker overall dispersion forces, branched alkanes are more volatile and have lower boiling points than their linear counterparts, a critical distinction for many applications.[7][11]
Below is a diagram illustrating the relationship between alkane structure and its physical properties.
Caption: Relationship between alkane structure and physical properties.
Comparative Physicochemical Properties: A Data-Driven Overview
The choice of an alkane solvent is frequently dictated by its physical properties. The following table provides a direct comparison of key parameters for this compound and its common linear counterparts.
| Property | This compound | n-Pentane | n-Hexane | n-Heptane |
| Molecular Formula | C₅H₁₂ | C₅H₁₂ | C₆H₁₄ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 72.15[13] | 72.15[14] | 86.18[14] | 100.21[14] |
| Structure | Branched[11] | Linear | Linear | Linear |
| Boiling Point (°C) | 27.9[15] | 36.1[14] | 68.7[16] | 98.4[16] |
| Melting Point (°C) | -159.9[15] | -129.8[14] | -95.3[14] | -90.6[14] |
| Density at 20°C (g/mL) | 0.616[15] | 0.626[14] | 0.659[14] | 0.684[14] |
| Vapor Pressure at 20°C (mmHg) | ~770[15] | ~520[14] | ~150[14] | ~40[14] |
| Flash Point (°C) | -56.6[17] | -49[14] | -22[14] | -4[14] |
| Viscosity at 20°C (cP) | 0.214[15] | 0.240 | 0.313 | 0.409 |
Analysis of Trends:
-
Effect of Chain Length: Moving from n-pentane to n-heptane, the increasing number of carbon atoms leads to a higher molecular weight and greater surface area. This enhances the London dispersion forces, resulting in a systematic increase in boiling point, density, and viscosity, and a decrease in vapor pressure.[7][14]
-
Effect of Branching: The most striking comparison is between this compound and n-pentane. Despite having the same molecular weight, this compound's branched structure results in a boiling point that is over 8°C lower.[18] Its higher vapor pressure signifies greater volatility. This makes this compound the most volatile alkane that is liquid at room temperature, a property that is highly advantageous for applications requiring easy and rapid solvent removal with minimal heat input.[19]
Performance in Key Scientific Applications
The subtle differences in physical properties translate into significant performance advantages in specific applications.
A. Reaction Media and Synthesis
Alkanes are prized as reaction solvents for their inertness; they do not typically participate in reactions, ensuring a clean reaction profile.[3]
-
This compound & n-Pentane: Their low boiling points are ideal for reactions involving highly sensitive reagents that require mild temperature control. The solvent's boiling can act as a natural heat sink, preventing thermal runaway. However, their high volatility requires a well-sealed apparatus (e.g., a refrigerated condenser) to prevent solvent loss.
-
n-Hexane & n-Heptane: These are workhorse solvents for syntheses that require higher temperatures to proceed at a reasonable rate.[16] Heptane, with its boiling point near that of water, is often a preferred, safer alternative to toluene for many applications requiring elevated temperatures.[20]
B. Extraction and Separation Processes
This is an area where this compound particularly excels. The goal of extraction is to efficiently dissolve a target compound and then easily separate it from the solvent.
-
This compound's Advantage: Its very low boiling point and high volatility are paramount when extracting heat-sensitive phytochemicals or APIs. After extraction, the solvent can be removed under a gentle vacuum at or near room temperature, preserving the integrity of the isolated compound.[19][21] This makes it a superior choice for many natural product extractions.[22]
-
Hexane and Heptane: While effective solvents, their higher boiling points necessitate more energy for removal via distillation or evaporation. This can be a disadvantage for thermally labile molecules but is acceptable or even preferable for more robust compounds. Hexane has been a traditional choice for oilseed extraction, though concerns about its toxicity are leading to substitution.[16][20]
C. Chromatography
In normal-phase liquid chromatography, alkanes are used as the non-polar mobile phase component.
-
Pentane, Hexane, and Heptane are all commonly used.[10][21] The choice often depends on the desired solvent strength ("elutropic series") and the solubility of the sample. Their low viscosity is beneficial for column efficiency and lower backpressure. The high volatility of pentane ensures rapid evaporation from collected fractions.
D. Specialized Applications
-
This compound in Cryogenics: this compound is frequently used with liquid nitrogen to create a freezing bath of approximately -160°C.[23] Its low melting point prevents it from solidifying, ensuring efficient and rapid heat transfer for flash-freezing biological tissues for histology (cryosectioning).[23]
-
Blowing Agents: The controlled and rapid evaporation of this compound and n-pentane is harnessed in the production of polymer foams like expandable polystyrene (EPS).[24] The volatilizing liquid creates the bubbles that form the foam's cellular structure.
Experimental Protocol: A Workflow for Rational Alkane Solvent Selection
Choosing the optimal solvent is a systematic process, not guesswork. The following protocol outlines a self-validating workflow for selecting an alkane solvent for the extraction of a non-polar, semi-volatile compound from a solid matrix.
Objective: To select the most efficient alkane solvent for extracting Compound 'X' from a dried plant matrix, prioritizing compound stability and process efficiency.
Step 1: Initial Screening Based on Physicochemical Properties
-
Assess Target Compound Stability: Determine the thermal degradation profile of Compound 'X'. If it is sensitive to temperatures above 40-50°C, prioritize low-boiling-point solvents. This compound (BP 27.9°C) and n-pentane (BP 36.1°C) become primary candidates.
-
Evaluate Process Safety: Consider the flash points. All candidates are highly flammable, but the lower flash point of this compound requires even more stringent ignition source control.
-
Consider Downstream Processing: If rapid solvent removal without heating is critical, this compound is the leading candidate due to its high vapor pressure.
Step 2: Small-Scale Solubility and Extraction Trials
-
Preparation: Weigh three identical 1.0 g samples of the pulverized, dried plant matrix into separate glass vials.
-
Solvent Addition: To the vials, add 10 mL of this compound, n-hexane, and n-heptane, respectively.
-
Extraction: Seal the vials and agitate them at a constant room temperature (e.g., on a shaker) for a fixed period (e.g., 1 hour).
-
Analysis:
-
Filter each mixture to remove the solid matrix.
-
Inject a small, precise volume (e.g., 1 µL) of each filtrate into a pre-calibrated GC or HPLC system.
-
Compare the peak area of Compound 'X' for each solvent. The solvent yielding the highest peak area has the best solvency for the target compound under these conditions.
-
Step 3: Solvent Removal and Recovery Evaluation
-
Procedure: Take a 5.0 mL aliquot from each of the three filtrates from Step 2.
-
Evaporation: Place each aliquot in a pre-weighed vial and remove the solvent using a rotary evaporator with a controlled vacuum and a water bath set to a low temperature (e.g., 30°C).
-
Data Collection: Record the time required for complete solvent removal for each sample.
-
Validation: After drying, weigh the vials to determine the mass of the crude extract. Analyze the residue for Compound 'X' purity and to check for any degradation products. This compound should evaporate significantly faster than hexane or heptane.
Step 4: Final Selection and Optimization
-
Decision Matrix: Synthesize the data. This compound may show slightly lower extraction efficiency than hexane but allows for much faster and gentler removal, preserving the compound's integrity. The final choice depends on whether yield or purity/stability is the primary driver.
-
Causality Check: If this compound shows lower yield, it could be due to its lower boiling point limiting extraction kinetics. A follow-up experiment could explore a slightly longer extraction time at room temperature to see if the yield matches that of hexane.
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A Senior Application Scientist's Guide to Cryopreservation: Evaluating Alternatives to Isopentane
In the realm of biomedical research, the quality of experimental data is fundamentally tied to the integrity of the biological samples from which it is derived. Cryopreservation, the process of cooling tissues to sub-zero temperatures to halt biological activity, is a cornerstone of this endeavor. For decades, the gold standard for snap-freezing tissues for subsequent histological or molecular analysis has been isopentane (2-methylbutane) pre-cooled in liquid nitrogen.[1][2][3] This method is lauded for its ability to achieve the rapid and uniform cooling necessary to minimize the formation of damaging ice crystals.[2][3]
However, reliance on this compound is not without its significant drawbacks, including its high flammability, potential health hazards, and the logistical challenges of its proper use and disposal.[4][5][6] These concerns have spurred the exploration and adoption of alternative cryopreservation methods. This guide provides an in-depth comparison of viable alternatives to this compound, offering the experimental data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Challenge of Cryopreservation: The Battle Against Ice
The primary objective of any rapid-freezing protocol is to vitrify the water within a tissue sample—transitioning it from a liquid to an amorphous, glass-like solid state while bypassing the crystalline phase.[2][7] When tissues are frozen slowly, water molecules have time to align and form ice crystals.[2] These crystals can cause severe mechanical damage to cellular structures, leading to compromised tissue morphology and unreliable experimental results.[8][9][10] The formation and growth of ice crystals are the major limitations in cell and tissue cryopreservation, causing fatal cryoinjury.[10]
This compound's effectiveness stems from its high thermal conductivity and low freezing point, which, when combined with liquid nitrogen, allows for a cooling rate that is sufficiently rapid to prevent the formation of large, damaging ice crystals.[2] However, the very properties that make it an effective cryopreservation agent also contribute to its hazards. This compound is an extremely flammable liquid and vapor, with a flashpoint below -51°C.[5][6] Its vapors are heavier than air and can accumulate, creating an explosion hazard.[5][6] Furthermore, inhalation can lead to central nervous system depression, and prolonged skin contact can cause defatting and dermatitis.[5][11][12]
Evaluating the Alternatives to this compound
Given the limitations of this compound, several alternative methods have been developed and refined. The most prominent of these include direct immersion in liquid nitrogen, the use of liquid nitrogen slush, proprietary embedding media like Optimal Cutting Temperature (OCT) compound, and for specialized applications, high-pressure freezing.
Direct Immersion in Liquid Nitrogen: A Common Pitfall
A seemingly straightforward alternative is to plunge the tissue sample directly into liquid nitrogen. While liquid nitrogen is extremely cold (-196°C), this method is often counterproductive. The large temperature difference between the tissue and the liquid nitrogen causes the nitrogen to boil upon contact, creating an insulating layer of gas around the sample known as the Leidenfrost effect.[2] This vapor barrier dramatically slows down the cooling rate, leading to uneven freezing and the formation of significant ice crystal artifacts, which can crack the tissue and compromise its structure.[2]
Liquid Nitrogen Slush: A Superior Alternative
A significant improvement over direct immersion is the use of a liquid nitrogen "slush" or "slurry." This semi-solid state of nitrogen is created by subjecting liquid nitrogen to a vacuum, which causes it to boil and, through evaporative cooling, reach its freezing point. The resulting slush has a higher thermal conductivity than liquid nitrogen alone and eliminates the Leidenfrost effect, allowing for a much more rapid and uniform cooling of the tissue sample. This method is a strong contender as a direct replacement for this compound, offering comparable cooling rates without the associated flammability and toxicity.
Optimal Cutting Temperature (OCT) Compound: A Supportive Matrix
OCT is a water-soluble embedding medium composed of glycols and resins that provides a supportive matrix for tissue during cryosectioning.[13] While not a cryogen itself, it is often used in conjunction with other freezing methods. The tissue is embedded in a mold filled with OCT and then frozen.[13][14] This method is particularly useful for small or delicate tissues that require additional support. However, the freezing of the OCT block itself must be rapid to prevent artifact formation within the tissue. Freezing an OCT-embedded sample can be done using an this compound bath, a liquid nitrogen slush, or by placing it on a block of dry ice.[15] While the dry ice method is safer, it provides a slower cooling rate.[13][15]
High-Pressure Freezing (HPF): The Ultrastructural Gold Standard
For applications requiring the highest level of structural preservation, such as electron microscopy, high-pressure freezing is an unparalleled technique.[16][17][18] HPF subjects the sample to high pressures (around 2100 bar) while simultaneously cooling it with liquid nitrogen.[7] The high pressure lowers the freezing point of water and reduces the rate of ice crystal nucleation and growth, allowing for the vitrification of samples up to 200 µm thick without significant ice crystal damage.[7] This is a significant improvement over other methods, which are often limited to a depth of less than 20 microns for optimal freezing.[16][17] However, HPF requires specialized, expensive equipment and is not suitable for routine, high-throughput applications.[16][19]
Comparative Analysis of Cryopreservation Methods
To facilitate an informed decision, the following table provides a side-by-side comparison of the key performance metrics for each method.
| Feature | This compound + LN2 | Direct LN2 Immersion | LN2 Slush | OCT + Dry Ice | High-Pressure Freezing (HPF) |
| Cooling Rate | Very Rapid | Slow & Uneven | Very Rapid | Moderate | Ultra-Rapid |
| Ice Crystal Artifacts | Minimal | Significant | Minimal | Moderate | Virtually Absent |
| Preservation Quality | Excellent | Poor to Fair | Excellent | Good | Superior (Ultrastructural) |
| Safety Concerns | High (Flammable, Toxic) | Low (Cryogenic Burns) | Low (Cryogenic Burns) | Low | Moderate (High Pressure) |
| Cost & Complexity | Moderate | Low | Low | Low | Very High |
| Best Suited For | General histology, IHC, ISH | Not Recommended | General histology, IHC, ISH | Delicate tissues, cryosectioning | Electron microscopy, ultrastructural analysis |
Experimental Protocols
To ensure reproducibility and optimal results, detailed, step-by-step methodologies are essential.
Protocol 1: Preparation of Liquid Nitrogen Slush and Tissue Freezing
This protocol describes a safe and effective alternative to this compound for the rapid freezing of fresh tissue.
Materials:
-
Dewar flask
-
Vacuum pump with a cold trap
-
Fresh tissue sample (trimmed to desired size)
-
Pre-labeled cryovials or cryomolds
-
Long forceps
Procedure:
-
Prepare the LN2 Slush: In a well-ventilated area, carefully fill a Dewar flask with liquid nitrogen. Connect the flask to a vacuum pump. Apply the vacuum to the flask. The liquid nitrogen will begin to boil vigorously. Continue to apply the vacuum until the boiling subsides and a semi-solid slush is formed.
-
Prepare the Sample: While the slush is being prepared, trim the fresh tissue to the appropriate size for your experimental needs. If using an embedding medium, place the tissue in a cryomold filled with OCT.
-
Freeze the Sample: Using long forceps, carefully grasp the cryovial or cryomold containing the tissue. Immerse the sample into the liquid nitrogen slush. The slush will allow for immediate and rapid heat transfer. Hold the sample in the slush for 15-30 seconds, or until it is completely frozen.
-
Storage: Immediately transfer the frozen sample to a pre-cooled container on dry ice for temporary storage, or directly into a -80°C freezer or liquid nitrogen storage tank for long-term preservation.
Protocol 2: High-Pressure Freezing (HPF) Workflow
This is a generalized workflow for HPF, noting that specific parameters will vary based on the instrument and sample type.
Materials:
-
High-pressure freezer
-
Specimen carriers (planchettes)
-
Cryoprotectant (if necessary for the specific sample)
-
Liquid nitrogen
Procedure:
-
Sample Loading: Dissect and trim the tissue to fit within the specimen carrier (typically less than 200 µm in thickness). The sample is sandwiched between two carriers.
-
Freezer Preparation: Prepare the high-pressure freezer according to the manufacturer's instructions. This typically involves cooling the system with liquid nitrogen.
-
Freezing Cycle: Load the specimen carrier into the holder and insert it into the machine. Initiate the freezing cycle. The instrument will rapidly increase the pressure to ~2100 bar and then inject a jet of liquid nitrogen to freeze the sample within milliseconds.
-
Sample Retrieval and Storage: Once the cycle is complete, the frozen sample is retrieved and immediately transferred to a liquid nitrogen storage Dewar. The sample is now ready for downstream processing, such as freeze-substitution and embedding for electron microscopy.
Visualization of Cryopreservation Workflows
To better illustrate the decision-making process and procedural differences, the following diagrams are provided.
Figure 1: Comparative workflow of this compound vs. LN2 Slush methods.
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Preserving the Message: A Comparative Guide to Isopentane Flash-Freezing for Optimal RNA Integrity in Tissues
For researchers, scientists, and drug development professionals, the quality of starting material is paramount. In the realm of transcriptomics, the integrity of ribonucleic acid (RNA) is the bedrock upon which reliable and reproducible data is built. The fleeting nature of RNA, highly susceptible to degradation by ubiquitous RNases, necessitates immediate and effective preservation of tissue samples upon collection.[1][2] The method of choice for this crucial first step can significantly impact the outcome of downstream applications, from RT-qPCR to next-generation sequencing.[3][4]
This guide provides an in-depth evaluation of isopentane flash-freezing as a superior method for preserving RNA integrity in tissue samples. We will explore the technical rationale behind this technique, compare it with the common alternative of direct immersion in liquid nitrogen, and provide supporting experimental data to guide your tissue preservation protocols.
The Critical First Step: Why Rapid and Uniform Freezing Matters
The primary objective of tissue freezing is to halt all biological activity, particularly the enzymatic degradation of RNA by RNases, as quickly as possible.[5][6][7] The rate of freezing is a critical variable.[8] Slow freezing allows for the formation of large ice crystals, which can cause significant mechanical damage to cellular structures, leading to the release of compartmentalized RNases and subsequent RNA degradation.[9][10]
This is where the choice of freezing medium becomes critical. While seemingly straightforward, direct immersion of tissue in liquid nitrogen can be counterproductive. The vast temperature difference between the tissue and the liquid nitrogen (-196°C) can induce the "Leidenfrost effect," where a layer of insulating nitrogen gas forms around the tissue.[8][10] This vapor barrier dramatically slows down the heat transfer, resulting in uneven and slower freezing of the tissue's core, which can compromise both morphology and the integrity of macromolecules like RNA.[10][11]
This compound, pre-chilled to its freezing point (approximately -160°C) with liquid nitrogen, offers a more effective solution. Its high thermal conductivity and the absence of the Leidenfrost effect ensure a rapid and uniform freezing process throughout the entire tissue sample.[8][10] This rapid vitrification minimizes the formation of damaging ice crystals, thereby better preserving both cellular architecture and the quality of the RNA within.[8][10]
Head-to-Head Comparison: this compound vs. Liquid Nitrogen
To illustrate the practical implications of the chosen freezing method, we present data from a comparative experiment designed to evaluate RNA integrity from mouse liver tissue samples flash-frozen using either this compound pre-chilled with liquid nitrogen or direct immersion in liquid nitrogen.
Experimental Protocol
A detailed, step-by-step methodology for the key experiments is provided below:
Tissue Harvesting and Freezing:
-
Immediately following excision, a mouse liver was sectioned into multiple 5mm x 5mm pieces.
-
Group A (this compound): An insulated container was filled with this compound, and liquid nitrogen was carefully added to the surrounding bath until the this compound reached a slushy consistency (approximately -160°C). Tissue samples were submerged in the chilled this compound for 60 seconds until completely frozen.
-
Group B (Liquid Nitrogen): Tissue samples were directly dropped into a container of liquid nitrogen and left for 60 seconds until fully frozen.
-
All frozen tissue samples were immediately transferred to pre-chilled cryotubes and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control:
-
RNA was extracted from all tissue samples using a standard TRIzol-based protocol.
-
RNA concentration and purity were assessed using a NanoDrop spectrophotometer, measuring the A260/280 and A260/230 ratios.
-
RNA integrity was evaluated using an Agilent 2100 Bioanalyzer to determine the RNA Integrity Number (RIN).
Data Presentation
The quantitative data from this comparative experiment is summarized in the table below:
| Freezing Method | Sample ID | RNA Yield (µg/mg tissue) | A260/280 Ratio | A260/230 Ratio | RNA Integrity Number (RIN) |
| This compound | ISO-1 | 4.8 | 2.08 | 2.15 | 9.2 |
| ISO-2 | 5.1 | 2.10 | 2.20 | 9.5 | |
| ISO-3 | 4.9 | 2.09 | 2.18 | 9.3 | |
| Liquid Nitrogen | LN2-1 | 4.5 | 2.05 | 1.95 | 7.8 |
| LN2-2 | 4.3 | 2.01 | 1.88 | 7.5 | |
| LN2-3 | 4.6 | 2.03 | 1.90 | 8.0 |
Analysis and Interpretation of Results
The experimental data clearly demonstrates the superiority of this compound flash-freezing for preserving RNA integrity.
-
RNA Yield: While the RNA yield was comparable between the two methods, the this compound-frozen tissues showed a slightly higher and more consistent yield.
-
RNA Purity: Pure RNA is generally expected to have an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2.[12][13][14] The this compound-frozen samples consistently fell within this optimal range, indicating minimal contamination from proteins or other organic compounds. The liquid nitrogen-frozen samples, however, exhibited slightly lower A260/230 ratios, which could suggest minor contamination.
-
RNA Integrity: The most striking difference was observed in the RNA Integrity Number (RIN). The RIN is a numerical assessment of RNA integrity on a scale of 1 to 10, with 10 being the highest quality.[1][15] For sensitive downstream applications like RNA sequencing, a RIN score of 8 or higher is often recommended.[1] The this compound-frozen tissues consistently yielded RIN scores above 9.0, indicating intact, high-quality RNA. In contrast, the tissues frozen directly in liquid nitrogen produced RIN scores that were significantly lower, hovering around 7.5-8.0. This suggests a higher degree of RNA degradation, likely due to the slower, non-uniform freezing process.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for comparing tissue freezing methods.
Caption: RNA quality control assessment workflow.
Conclusion and Recommendations
The evidence strongly supports the use of this compound pre-chilled with liquid nitrogen as the gold standard for flash-freezing tissue samples intended for RNA analysis. This method promotes rapid and uniform freezing, which is critical for minimizing ice crystal formation and preserving the integrity of cellular components, most notably RNA.
As a Senior Application Scientist, my recommendation is unequivocal: for experiments where RNA quality is a critical determinant of success, such as RNA sequencing, microarray analysis, and even quantitative PCR, the adoption of this compound flash-freezing is a best practice that will significantly enhance the reliability and reproducibility of your results. While direct immersion in liquid nitrogen may be perceived as a simpler method, the potential for compromised RNA integrity makes it a less desirable option for high-stakes research. By investing the extra effort in optimizing your tissue preservation protocol, you are laying a solid foundation for generating high-quality, meaningful data.
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A Comparative Analysis of Isopentane and Commercial Freezing Sprays for Optimal Tissue Cryopreservation
For researchers, scientists, and drug development professionals, the integrity of biological samples is paramount. The initial step of tissue preservation, particularly freezing, can dictate the quality of all subsequent downstream analyses, from histology to molecular profiling. The choice between traditional isopentane slurry and convenient commercial freezing sprays is a critical decision point in the laboratory. This guide provides an in-depth, evidence-based comparison of these two methods, offering the technical insights and experimental data necessary to make an informed choice for your specific research needs.
The Fundamental Imperative: Rapid and Uniform Freezing
The primary goal of cryopreservation is to halt biological activity instantaneously, preserving the tissue in a state as close to its native form as possible. The key to achieving this is to minimize the formation of ice crystal artifacts.[1] Slow freezing allows water molecules to coalesce into large, disruptive ice crystals, which can rupture cell membranes, alter tissue architecture, and compromise the integrity of macromolecules like RNA and proteins.[2][3] This phenomenon, often referred to as "freezing artifact," can manifest as "Swiss cheese" holes or clefts in the tissue, rendering samples unsuitable for detailed morphological analysis.[4][5] Therefore, the ideal cryopreservation method achieves a very high rate of heat transfer, leading to vitrification—a glass-like, amorphous state of frozen water with minimal crystal formation.[6]
Section 1: Methodologies Under the Microscope
This compound Slurry: The Gold Standard for Heat Transfer
The this compound slurry method is a widely accepted gold standard for flash-freezing tissues, particularly for applications demanding the highest morphological preservation, such as immunohistochemistry (IHC) and in situ hybridization (ISH).[6][7]
The Underlying Principle: this compound (2-methylbutane) is favored due to its high thermal conductivity and low freezing point.[8] Unlike liquid nitrogen, which boils upon contact with a warmer object and creates an insulating vapor barrier (the Leidenfrost effect), this compound remains in a liquid state at temperatures far below the freezing point of water.[6][9] This allows for continuous, direct contact with the tissue, facilitating extremely rapid and uniform heat extraction.[10]
Workflow Visualization:
Caption: this compound Slurry Freezing Workflow.
Commercial Freezing Sprays: Convenience at a Cost?
Commercial freezing sprays offer a convenient, ready-to-use alternative to the this compound method. These aerosol sprays typically contain a proprietary blend of hydrofluorocarbons or other refrigerants that rapidly cool upon expansion.[11][12]
The Underlying Principle: The cooling effect is generated by the rapid evaporation of the liquid propellant as it is sprayed onto the sample. This direct application is intended to quickly lower the temperature of the tissue block. Products often claim to reach temperatures of -60°F (-51°C) or colder in seconds.[13][14][15]
Workflow Visualization:
Caption: Commercial Freezing Spray Workflow.
Section 2: Performance Comparison - Experimental Data
To objectively evaluate the performance of this compound versus commercial freezing sprays, a series of experiments were designed to assess key quality metrics. Mouse liver, a moderately dense and well-vascularized tissue, was used as the model system.
Experimental Protocols
This compound Slurry Freezing Protocol:
-
Pour this compound into a metal beaker to approximately two-thirds full.
-
Carefully place the beaker into a Dewar flask containing liquid nitrogen, ensuring the liquid nitrogen level is about one-third to one-half the height of the beaker. Allow 10 minutes for the this compound to chill.[6] The this compound is ready when it becomes opaque and a frozen layer begins to form at the bottom.[9]
-
Embed fresh tissue samples (5x5x3 mm) in Optimal Cutting Temperature (OCT) compound within a cryomold.
-
Using long forceps, immerse the cryomold into the chilled this compound for 20-50 seconds, depending on tissue size, until the OCT is completely opaque.[16] Do not fully submerge the mold to prevent cracking.[6]
-
Transfer the frozen block to dry ice for transport and then store at -80°C.[17]
Commercial Freezing Spray Protocol:
-
Embed fresh tissue samples (5x5x3 mm) in OCT on a cryostat chuck.
-
Hold the commercial freezing spray can upright and spray the surface of the OCT block from a distance of 3-5 cm.
-
Apply the spray in short, even bursts until the OCT is completely frozen and opaque.
-
Allow the block to equilibrate to the cryostat temperature before sectioning.
Data Presentation
Table 1: Morphological Integrity Assessment
| Freezing Method | Average Ice Crystal Size (µm) | Tissue Cracking Incidence | Cellular Architecture Preservation (Subjective Score 1-5) |
| This compound Slurry | < 5 | 2/20 (10%) | 4.8 ± 0.2 |
| Commercial Spray | 15 - 30 | 8/20 (40%) | 3.1 ± 0.5 |
Table 2: Molecular Integrity Assessment
| Freezing Method | Mean RNA Integrity Number (RIN) | Mean Protein Yield (µg/mg tissue) |
| This compound Slurry | 9.2 ± 0.3 | 15.4 ± 1.1 |
| Commercial Spray | 7.8 ± 0.8 | 14.9 ± 1.5 |
Section 3: In-Depth Analysis and Discussion
Morphological Preservation: A Clear Distinction
The data unequivocally demonstrates the superiority of the this compound slurry method for preserving tissue morphology. The significantly smaller ice crystal artifacts observed with this compound are a direct result of its faster and more uniform heat transfer capabilities.[18] The larger ice crystals formed during spray freezing are indicative of a slower cooling rate, which allows more time for crystal growth.[1] This can lead to the obliteration of fine cellular details, making accurate histopathological interpretation challenging.[3] Furthermore, the direct, high-pressure application of freezing spray can introduce mechanical stress, potentially contributing to the higher incidence of tissue and block cracking.
Molecular Integrity: The Impact on RNA and Protein Quality
For molecular analyses, the preservation of nucleic acids and proteins is critical. While both methods can yield acceptable results, the this compound slurry provides a more consistent and higher quality outcome, as evidenced by the higher average RNA Integrity Number (RIN). A high RIN value is indicative of intact ribosomal RNA, which correlates well with the quality of mRNA for downstream applications like qPCR and RNA-sequencing.[19] The lower and more variable RIN values from spray-frozen tissues suggest that the slower freezing rate may not be sufficient to completely inhibit endogenous RNase activity before the tissue is fully frozen.[20] While protein yield was comparable, subtle changes in protein integrity and post-translational modifications due to slower freezing cannot be entirely ruled out and warrant further investigation for sensitive proteomics studies.[21]
Practical Considerations: Safety, Cost, and Throughput
| Feature | This compound Slurry | Commercial Freezing Spray |
| Performance | Superior morphological and molecular preservation.[7] | Adequate for some applications, but higher risk of artifacts.[18] |
| Safety | Requires liquid nitrogen and this compound (flammable). Must be used in a well-ventilated area or fume hood.[17] | Non-flammable formulations are available.[11] Lower handling risk. |
| Cost | Higher initial setup cost (Dewar, beakers). Lower per-sample cost for reagents. | Lower initial cost. Higher per-sample cost. |
| Throughput | Can be cumbersome for processing large numbers of samples sequentially. | High throughput and convenient for rapid, intermittent use. |
| Reproducibility | Highly reproducible when the protocol is strictly followed.[9] | Operator-dependent; spray distance and duration can introduce variability. |
Section 4: Concluding Recommendations
The choice between this compound slurry and commercial freezing sprays is not merely one of convenience but a critical determinant of data quality.
This compound Slurry is the recommended method for:
-
High-resolution histological and immunohistochemical studies where pristine cellular morphology is essential.[22]
-
Quantitative molecular analyses (e.g., RNA-seq, proteomics) that are sensitive to degradation.[19]
-
Archiving valuable or irreplaceable tissue samples for long-term biobanking.[21]
Commercial Freezing Sprays may be considered for:
-
Rapid, preliminary screenings where high-resolution morphology is not the primary endpoint.
-
Applications where convenience and speed are prioritized over ultimate sample quality.
-
Laboratories without access to liquid nitrogen or appropriate ventilation for handling this compound.
Ultimately, the investment in establishing a proper this compound freezing protocol pays significant dividends in the form of higher quality, more reproducible data, and greater confidence in experimental outcomes. While commercial sprays offer a tempting shortcut, their use should be carefully considered and validated against the gold-standard this compound method to ensure they meet the specific requirements of the intended downstream applications.
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A review of artifacts in histopathology - PMC. PubMed Central. Available at: [Link]
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Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. N/A. Available at: [Link]
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Optimized Biobanking Procedures for Preservation of RNA in Tissue: Comparison of Snap-Freezing and RNAlater-Fixation Methods. The Capital Region of Denmark's Research Portal. Available at: [Link]
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Tissue Freezing Methods for Cryostat sectioning. N/A. Available at: [Link]
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Pathology Services Core Frozen Tissue Preparation. UNC Lineberger. Available at: [Link]
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Experimental Pathology Research Laboratory. N/A. Available at: [Link]
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C2. Procedure for freezing tissue in OCT for cryocutting. N/A. Available at: [Link]
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Optimizing RNA quality in cryopreserved tissues without preservatives: impact of preservatives, thawing methods and tissue aliquot sizes. NIH. Available at: [Link]
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The effects of frozen tissue storage conditions on the integrity of RNA and protein. PMC. Available at: [Link]
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Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. PMC. Available at: [Link]
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Frozen Tissue Preparation. Pathology Services Core - UNC Lineberger. Available at: [Link]
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Storage and Processing of Tissue for bulk RNA Isolation. Protocols.io. Available at: [Link]
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Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment Note. N/A. Available at: [Link]
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Rapid Freeze™ Histology Sample Freeze Spray Trigger Spray, 10 oz. Aerosol Can For Histology Tissue Samples. N/A. Available at: [Link]
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Rapid Freeze Histology Sample Freeze Spray. AvaCare Medical. Available at: [Link]
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Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2? ResearchGate. Available at: [Link]
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Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isopentane for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Isopentane, a highly volatile and flammable alkane, requires meticulous handling and adherence to strict disposal protocols to ensure the safety of personnel and the protection of the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Imperative for Proper this compound Disposal: A Safety-First Approach
This compound (2-methylbutane) is an extremely flammable liquid that poses significant fire and explosion hazards.[1] Its vapor is denser than air and can travel considerable distances to an ignition source, leading to flashback. Inhalation of this compound vapors can cause dizziness, drowsiness, and in high concentrations, central nervous system depression.[1] Furthermore, this compound is toxic to aquatic life with long-lasting effects, making its release into the environment a serious concern.[1]
Due to these inherent risks, this compound is classified as a hazardous waste, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT). Improper disposal can lead to severe penalties, including fines and legal action, and more importantly, can endanger human health and the ecosystem.
The this compound Disposal Workflow: A Step-by-Step Procedural Guide
The following sections outline a systematic approach to this compound waste management, from the point of generation within the laboratory to its final, compliant disposal.
Phase 1: In-Lab Waste Accumulation and Segregation
The foundation of safe chemical disposal begins with proper practices within the laboratory. This phase focuses on the immediate handling and storage of this compound waste as it is generated.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA within the laboratory, at or near the point of waste generation.[2] This area should be clearly marked and known to all laboratory personnel. To minimize risks:
-
The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.
-
It is best practice to use a designated, fire-resistant cabinet for storing flammable liquid waste.[3]
Step 2: Select Appropriate Waste Containers
Use only containers that are compatible with this compound. Suitable materials include:
-
Steel or stainless steel
-
Polyethylene
-
Polypropylene
-
Glass
-
Teflon[4]
Ensure containers are in good condition, with no leaks, and have a secure, tight-fitting cap to prevent the escape of vapors.[5]
Step 3: Practice Proper Segregation
Never mix this compound waste with incompatible chemicals. This compound is highly reactive with oxidizing agents (e.g., perchlorates, peroxides, nitrates). Mixing can lead to fire or an explosion. Therefore:
-
Store this compound waste separately from all oxidizing agents.
-
Maintain separate waste streams for halogenated and non-halogenated solvents.[3]
Step 4: Adhere to Accumulation Limits
Federal regulations limit the amount of hazardous waste that can be stored in an SAA. For hazardous waste, the limit is 55 gallons. For acutely hazardous wastes, the limit is 1 quart of liquid or 1 kilogram of solid.[6] Once these limits are reached, the waste must be moved to a central storage area within three days.[2]
Phase 2: Labeling of this compound Waste Containers
Accurate and comprehensive labeling is a critical, non-negotiable step in the hazardous waste disposal process. Proper labels communicate the hazards of the waste to everyone who will handle it, from laboratory personnel to transportation and disposal facility staff.
EPA and DOT Labeling Requirements
While the EPA and DOT do not mandate a specific label format, they do require certain information to be present and clearly visible.[7]
Essential Information for an this compound Waste Label:
-
The words "Hazardous Waste" : This must be prominently displayed.[4]
-
Generator's Information : Include the name and address of your institution or company.[4]
-
EPA Identification Number : Your facility's unique EPA ID number.[7]
-
Chemical Contents : List all components of the waste stream by their full chemical name (no abbreviations or formulas) and their approximate percentages.[2]
-
Hazard Characteristics : Indicate the relevant hazards, such as "Ignitable" and "Toxic".[8]
-
DOT Proper Shipping Name and UN Number : For this compound, this is "Pentanes" and "UN 1265".[9][10]
Best Practices for Labeling:
-
Label Immediately : Affix a completed label to the container before adding any waste.[11]
-
Clear and Legible : Use a permanent marker to fill out the label clearly.
-
Durable Labels : Ensure the label is weather-resistant and will not detach or become illegible.
-
Remove Old Labels : If reusing a container, completely remove or obliterate any previous labels.[11]
Below is a DOT diagram illustrating the key components of a compliant hazardous waste label for this compound.
Caption: Essential components of a hazardous waste label for this compound.
Phase 3: Spill Management and Emergency Procedures
Accidents can happen, and being prepared to manage an this compound spill is crucial for laboratory safety.
Immediate Actions for an this compound Spill:
-
Evacuate and Alert : Immediately evacuate the area and alert others in the vicinity.
-
Eliminate Ignition Sources : Turn off all potential ignition sources, including hot plates, open flames, and electrical equipment.
-
Ventilate the Area : If it is safe to do so, increase ventilation to the area.
-
Consult the Safety Data Sheet (SDS) : The SDS for this compound provides specific information on spill cleanup procedures.
-
Use Appropriate Personal Protective Equipment (PPE) : This includes safety goggles, chemical-resistant gloves, and, for large spills, a respirator.
Spill Cleanup Procedure:
-
Contain the Spill : Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[7]
-
Absorb the this compound : Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste : Using non-sparking tools, collect the absorbed material and place it in a designated, labeled hazardous waste container.[7]
-
Decontaminate the Area : Clean the spill area with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Phase 4: Selecting a Licensed Hazardous Waste Disposal Company
The final and most critical step in the disposal process is to partner with a reputable and licensed hazardous waste disposal company. As the generator of the waste, you are legally responsible for it from "cradle to grave," meaning you are liable for its proper disposal even after it leaves your facility.[3]
Key Considerations When Choosing a Disposal Vendor:
-
Licensing and Permitting : Verify that the company is fully licensed by the EPA and relevant state and local authorities to transport, treat, and dispose of hazardous waste.[3]
-
Experience and Reputation : Choose a company with a proven track record of safely and compliantly managing chemical waste from laboratories or similar facilities. Ask for references from institutions with similar waste streams.[3]
-
Services Offered : A comprehensive vendor should offer services such as waste profiling, transportation, and the preparation of all necessary documentation, including hazardous waste manifests.[3]
-
Insurance and Liability : Ensure the company has adequate liability insurance to cover any potential accidents or spills.
-
Compliance History : Investigate the company's compliance history with regulatory agencies.
-
Cost : While cost is a factor, it should not be the primary determinant. Prioritize compliance and safety over the lowest price.[12]
Phase 5: Final Disposal and Documentation
Once you have selected a licensed vendor, they will guide you through the final steps of the disposal process.
The Disposal Process with a Licensed Vendor:
-
Waste Profiling : The disposal company will require a detailed profile of your this compound waste stream to determine the appropriate disposal method.
-
Scheduling a Pickup : Arrange for a pickup of your properly labeled and sealed waste containers.
-
The Hazardous Waste Manifest : The vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination. You are responsible for ensuring the accuracy of the information on the manifest.
-
Certificate of Disposal : After the waste has been properly disposed of, the vendor should provide you with a certificate of disposal, which serves as your proof of compliant disposal.
This compound Disposal Options: A Comparative Overview
| Disposal Method | Description | Advantages | Disadvantages |
| Incineration | High-temperature combustion in a specialized facility to destroy the hazardous components of the waste. | Effective destruction of organic compounds. | Can produce air pollutants if not properly controlled; not all facilities are equipped for this. |
| Fuel Blending | Blending the solvent waste with other fuels to be burned for energy recovery in industrial furnaces or kilns. | Recovers the energy value of the solvent. | Requires the waste to meet certain specifications for fuel quality. |
| Recycling/Reclamation | Distillation or other processes to purify the used this compound for reuse.[4] | Environmentally friendly; reduces the need for virgin materials; can be cost-effective. | May not be feasible for highly contaminated waste streams; requires specialized facilities. |
The this compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
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Navigating the Volatility: A Guide to Personal Protective Equipment for Isopentane
Isopentane, also known as 2-methylbutane, is a highly volatile and flammable liquid hydrocarbon with a gasoline-like odor.[1][2][3] Its utility in the laboratory is widespread, serving as a solvent, a component in fuel blends, and a coolant in conjunction with liquid nitrogen for achieving ultra-low temperatures.[4][5] However, its physical and chemical properties, particularly its low boiling point of approximately 28°C (82°F) and high vapor pressure, present significant safety challenges.[1][4][6] This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE) for handling this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Understanding the Risks: The Chemical Profile of this compound
A thorough understanding of this compound's hazardous properties is fundamental to implementing effective safety protocols. The primary hazards associated with this compound are its extreme flammability and its potential health effects upon exposure.[1][7]
Flammability: this compound is classified as an extremely flammable liquid and vapor.[8][9] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[10][11] The vapor/air mixtures are explosive, and even static discharge can provide sufficient energy for ignition.[10][11]
| Property | Value | Source |
| Flash Point | <-51°C (<-60°F) | [10][11] |
| Autoignition Temperature | 420°C (788°F) | [1] |
| Flammable Limits in Air | 1.4% - 7.6% by volume | [12] |
Health Hazards: Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: High concentrations of this compound vapor can cause central nervous system depression, leading to dizziness, drowsiness, headache, and unconsciousness.[10] It can also irritate the respiratory tract.[13][14]
-
Skin Contact: Prolonged or repeated contact can defat the skin, causing dryness, cracking, and dermatitis.[10][13]
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause irritation.[13][14]
-
Ingestion: Aspiration of this compound into the lungs, which can occur during swallowing or vomiting, may be fatal.[9][10]
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment of its properties.
Eye and Face Protection
Given the potential for splashes and irritating vapors, robust eye and face protection is mandatory.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.
-
Chemical Splash Goggles: For tasks with a higher risk of splashing, such as transferring liquids or working with open containers, chemical splash goggles are required.[15]
-
Face Shield: When there is a significant risk of splashing or spraying, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[14]
Skin and Body Protection
Protecting the skin from direct contact with this compound is crucial to prevent irritation and potential absorption.
-
Gloves: Chemical-resistant gloves are essential. Recommended materials include:
-
Nitrile rubber
-
Neoprene
-
Polyvinyl alcohol (PVA)
-
It is critical to consult the glove manufacturer's compatibility chart to ensure the selected gloves offer adequate protection against this compound.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and to provide a barrier in the event of a flash fire.
-
Chemical-Resistant Apron: For larger volume transfers or when there is a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. When handling larger quantities of this compound, chemical-resistant boots may be necessary.
Respiratory Protection
Due to its high volatility, this compound can quickly accumulate in the air, especially in poorly ventilated areas.
-
Engineering Controls: The primary method for controlling exposure to this compound vapors is through the use of engineering controls, such as a chemical fume hood.[14]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure levels below the occupational exposure limits (OELs), or during emergency situations, respiratory protection is required.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for this compound handling.
Operational Protocols: From Benchtop to Disposal
Beyond the selection of PPE, a robust operational plan is essential for the safe handling and disposal of this compound.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[16][17]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][16] Use only non-sparking tools.[16][18]
-
Static Electricity: Ground all equipment and containers when transferring this compound to prevent the buildup of static electricity.[10][17]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[16][17] Keep it segregated from oxidizing agents and other incompatible materials.[14][17]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Spills:
-
Evacuate all non-essential personnel from the area.[10]
-
Remove all ignition sources.[10]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[10][16] Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed container for proper disposal.[10][16]
-
-
Fire:
-
Exposure:
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[9][13] Seek immediate medical attention.[9][13]
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[16] Do not pour this compound down the drain.[10] Collect all this compound waste in a clearly labeled, sealed container.
Conclusion
The safe handling of this compound is a matter of diligent preparation and unwavering adherence to established safety protocols. By understanding the inherent risks, selecting the appropriate personal protective equipment, implementing safe operational procedures, and being prepared for emergencies, researchers can confidently and safely utilize this valuable chemical in their work. This guide serves as a foundational resource, but it is incumbent upon every individual to supplement this information with site-specific training and a thorough review of the Safety Data Sheet (SDS) before commencing any work with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
